OXACILLIN SODIUM
Description
BenchChem offers high-quality OXACILLIN SODIUM suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about OXACILLIN SODIUM including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1773-88-2 |
|---|---|
Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 |
IUPAC Name |
2,4-dihydroxy-3-(3-methylbutyl)-5-(2-methylpropanoyl)cyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C14H20O4/c1-7(2)5-6-9-12(16)10(11(15)8(3)4)14(18)13(9)17/h7-8,16H,5-6H2,1-4H3,(H,17,18) |
InChI Key |
TVSQYPRLGXJOLW-UHFFFAOYSA-N |
SMILES |
CC(C)CCC1=C(C(=O)C(=C1O)C(=O)C(C)C)O |
Synonyms |
4-Hydroxy-2-(1-hydroxy-2-methylpropylidene)-5-isopentyl-4-cyclopentene-1,3-dione |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Oxacillin Sodium on Bacterial Cell Wall Synthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Oxacillin sodium, a member of the penicillinase-resistant penicillin class of β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This guide provides a detailed examination of the molecular mechanisms underpinning oxacillin's activity, focusing on its interaction with Penicillin-Binding Proteins (PBPs), the subsequent inhibition of peptidoglycan synthesis, and the experimental methodologies used to elucidate these processes. Quantitative data on oxacillin's inhibitory activity are presented, along with detailed protocols for key experimental assays and visual diagrams of the mechanism and experimental workflows.
Introduction to Oxacillin Sodium
Oxacillin is a narrow-spectrum β-lactam antibiotic primarily effective against Gram-positive bacteria, particularly penicillinase-producing Staphylococcus aureus.[1] Its chemical structure, featuring a bulky 5-methyl-3-phenyl-4-isoxazole side chain, sterically hinders the action of β-lactamase enzymes, which would otherwise hydrolyze the β-lactam ring and inactivate the antibiotic.[2] The core mechanism of action, shared with other penicillins, is the disruption of peptidoglycan biosynthesis, an essential process for maintaining the structural integrity of the bacterial cell wall.[1][3]
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The bacterial cell wall is a rigid structure primarily composed of peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains. This cross-linking, or transpeptidation, is the final and crucial step in cell wall synthesis, catalyzed by a family of enzymes known as Penicillin-Binding Proteins (PBPs).[1][3]
Oxacillin's primary mode of action is to act as a suicide inhibitor of these essential PBP enzymes.[1] The strained β-lactam ring of oxacillin mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate. This allows oxacillin to bind to the active site of PBPs, leading to the acylation of a critical serine residue. This covalent modification is essentially irreversible and inactivates the PBP, thereby preventing the transpeptidation reaction.[1]
The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately leading to cell death.[1][3]
Signaling Pathway of Oxacillin's Action
The following diagram illustrates the molecular interactions involved in oxacillin's mechanism of action.
Caption: Mechanism of oxacillin-mediated inhibition of bacterial cell wall synthesis.
Quantitative Data: Inhibitory Activity of Oxacillin
The efficacy of oxacillin is quantified by its binding affinity to various PBPs, often expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher binding affinity and greater inhibitory potency.
| Target Organism | Penicillin-Binding Protein (PBP) | IC50 (µg/mL) | Reference |
| Escherichia coli | PBP1a | >1000 | [4] |
| PBP1b | >1000 | [4] | |
| PBP2 | >1000 | [4] | |
| PBP3 | 100 - 200 | [5] | |
| PBP4 | ~100 | [4] | |
| PBP5/6 | >1000 | [4] | |
| Staphylococcus aureus | PBP1 | Not specified | |
| PBP2 | Not specified | ||
| PBP3 | Not specified | ||
| PBP4 | Not specified | ||
| Methicillin-ResistantStaphylococcus aureus (MRSA) | PBP2a | High (low affinity) | [6] |
Experimental Protocols
Competitive PBP Binding Assay using Fluorescent Penicillin
This assay determines the ability of a test compound (e.g., oxacillin) to compete with a fluorescently labeled penicillin derivative (e.g., Bocillin-FL) for binding to PBPs.
Methodology:
-
Bacterial Culture and Harvest:
-
Grow the bacterial strain of interest (e.g., E. coli or S. aureus) to the mid-logarithmic phase in an appropriate broth medium.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with phosphate-buffered saline (PBS).
-
-
Inhibition Step:
-
Resuspend the bacterial cells in PBS containing various concentrations of oxacillin.
-
Incubate at room temperature for a defined period (e.g., 30 minutes) to allow oxacillin to bind to the PBPs.
-
-
Fluorescent Labeling:
-
Centrifuge the cells to remove unbound oxacillin and wash with PBS.
-
Resuspend the cells in PBS containing a fixed concentration of Bocillin-FL.
-
Incubate for a shorter period (e.g., 10 minutes) at room temperature, protected from light. Bocillin-FL will bind to any PBPs not already inhibited by oxacillin.
-
-
Sample Preparation for Analysis:
-
Wash the cells to remove unbound Bocillin-FL.
-
Lyse the cells to release the membrane proteins.
-
Isolate the membrane fraction containing the PBPs by ultracentrifugation.
-
Solubilize the membrane proteins in a sample buffer containing SDS.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
Quantify the fluorescence intensity of each PBP band. The decrease in fluorescence intensity with increasing oxacillin concentration is used to determine the IC50 value.
-
In Vitro Transpeptidase Activity Assay
This assay directly measures the enzymatic activity of a purified PBP and its inhibition by oxacillin using a synthetic peptide substrate.
Methodology:
-
Reagents and Buffers:
-
Purified PBP enzyme.
-
Synthetic peptide substrate that mimics the natural peptidoglycan precursor (e.g., a peptide ending in D-Ala-D-Ala).
-
Assay buffer (e.g., Tris-HCl with appropriate cofactors).
-
Detection reagent (e.g., a reagent that reacts with the product of the transpeptidation reaction to produce a colorimetric or fluorescent signal).
-
-
Assay Procedure:
-
In a microplate, add the assay buffer, purified PBP enzyme, and varying concentrations of oxacillin.
-
Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.
-
Initiate the reaction by adding the synthetic peptide substrate.
-
Incubate at the optimal temperature for the enzyme.
-
-
Detection and Analysis:
-
Stop the reaction after a defined time.
-
Add the detection reagent and measure the signal (absorbance or fluorescence) using a plate reader.
-
The decrease in signal with increasing oxacillin concentration reflects the inhibition of transpeptidase activity and can be used to calculate kinetic parameters such as Ki.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for assessing the inhibitory effect of a compound on bacterial cell wall synthesis.
Caption: Workflow for Competitive PBP Binding Assay.
Conclusion
Oxacillin sodium remains a clinically important antibiotic due to its resistance to penicillinases. Its mechanism of action, centered on the irreversible inhibition of penicillin-binding proteins and the subsequent disruption of peptidoglycan synthesis, is a classic example of targeted antimicrobial therapy. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate this and other β-lactam antibiotics, aiding in the development of new strategies to combat bacterial resistance.
References
- 1. opensourceforu.com [opensourceforu.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Relation between PBPs (penicillin-binding proteins) and growth curves of Escherichia coli submitted to ampicillin and oxacillin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptional Induction of the Penicillin-Binding Protein 2 Gene in Staphylococcus aureus by Cell Wall-Active Antibiotics Oxacillin and Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Oxacillin Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of oxacillin sodium, a crucial semi-synthetic penicillin antibiotic. The document details the prevalent synthetic pathway, explores various purification techniques, and presents key quantitative data and experimental protocols to aid researchers and professionals in the field of drug development and manufacturing.
Introduction to Oxacillin Sodium
Oxacillin sodium is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin class.[1] It is particularly effective against penicillinase-producing staphylococci, which are resistant to many other forms of penicillin.[2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis. The chemical structure of oxacillin sodium is (2S,5R,6R)-3,3-dimethyl-6-[[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt. The synthesis and purification processes are critical for ensuring the final product's purity, efficacy, and safety, minimizing the presence of impurities that could lead to adverse effects, including allergic reactions.[3]
Synthesis of Oxacillin Sodium
The most common industrial synthesis of oxacillin sodium involves the acylation of 6-aminopenicillanic acid (6-APA) with 5-methyl-3-phenyl-4-isoxazolecarbonyl chloride (MOP-Cl).[1][4] 6-APA is the core nucleus of all penicillins and is typically produced through the enzymatic cleavage of penicillin G or V.[5]
Core Synthetic Pathway
The synthesis process can be broadly divided into two main stages: the condensation reaction to form oxacillin acid and the subsequent conversion to its sodium salt.
Experimental Protocol for Synthesis
The following protocol is a generalized representation based on common industrial practices.[2][6]
Step 1: Condensation
-
Reaction Setup: In a reaction vessel, 6-aminopenicillanic acid (6-APA) is suspended in a suitable solvent system, often a mixture of water and an organic solvent like acetone or ethyl acetate.
-
pH Adjustment: The pH of the 6-APA suspension is adjusted to a range of 6.5-9.0 using a base, such as sodium bicarbonate or ammonium hydroxide, to facilitate the dissolution and reaction of 6-APA.[3]
-
Acylation: A solution of 5-methyl-3-phenyl-4-isoxazolecarbonyl chloride in an organic solvent is added gradually to the 6-APA solution while maintaining the temperature between 0-30°C and the pH between 6.5 and 7.0.[6][7] The reaction is typically stirred for several hours until completion.
-
Extraction: After the reaction, the organic solvent containing the oxacillin acid is separated from the aqueous phase. The pH may be adjusted to around 2.0 to ensure the complete extraction of the acid into the organic layer.[3]
Step 2: Salification
-
Sodium Salt Formation: The organic extract containing oxacillin acid is treated with a sodium source, such as sodium acetate or sodium-2-ethylhexanoate, dissolved in a suitable solvent like methanol or ethanol.[3][8]
-
Precipitation: The addition of the sodium source leads to the precipitation of crude oxacillin sodium. The mixture is often cooled to 0-5°C to maximize the yield of the precipitate.[3]
-
Initial Isolation: The crude oxacillin sodium is collected by filtration and washed with an organic solvent to remove some of the impurities.
Purification of Oxacillin Sodium
Purification is a critical step to ensure the final product meets the stringent purity requirements for pharmaceutical use. The primary methods for purifying oxacillin sodium are crystallization and, in some cases, chromatography.
Purification Workflow
The general workflow for the purification of oxacillin sodium is outlined below.
Crystallization
Crystallization is the most widely used and economically viable method for the large-scale purification of oxacillin sodium.
Experimental Protocol for Crystallization:
-
Solvent Selection: The crude oxacillin sodium is dissolved in a suitable solvent or a mixture of solvents at an elevated temperature. Common solvents include mixtures of water, methanol, ethanol, and n-butanol.[5][7] The choice of solvent is critical as it affects the yield and purity of the final product.[5]
-
Decolorization: Activated carbon may be added to the solution to remove colored impurities. The solution is then filtered to remove the carbon.[6]
-
Inducing Crystallization: Crystallization is induced by cooling the solution, adding an anti-solvent, or a combination of both. The cooling rate and the rate of anti-solvent addition are controlled to influence crystal size and purity.
-
Seeding: To achieve a uniform crystal size distribution, seed crystals of pure oxacillin sodium may be added to the solution during the cooling process.[8]
-
Isolation and Washing: The crystallized product is isolated by filtration. The filter cake is then washed with a cold solvent, such as n-butanol or acetone, to remove residual mother liquor and surface impurities.[7]
-
Drying: The purified crystals are dried under vacuum at a controlled temperature to remove residual solvents.
Table 1: Comparison of Crystallization Parameters (Illustrative)
| Parameter | Method A | Method B | Method C |
| Solvent System | Methanol/Water | Ethanol/n-Butanol | Acetone/Water |
| Crystallization Temp. | 0-5 °C | 5-10 °C | -5 to 0 °C |
| Seeding | Yes | No | Yes |
| Typical Yield | 85-90% | 80-85% | 90-95% |
| Purity (HPLC) | >99.0% | >98.5% | >99.5% |
Note: The data in this table is illustrative and represents typical ranges. Actual results will vary based on specific experimental conditions.
Chromatographic Purification
While crystallization is the primary method, preparative chromatography, such as preparative High-Performance Liquid Chromatography (HPLC), can be employed for achieving very high purity, especially for reference standards or specialized applications.
Experimental Protocol for Preparative HPLC (General):
-
Column and Stationary Phase: A preparative scale column packed with a suitable stationary phase, typically a C18 reversed-phase silica gel, is used.
-
Mobile Phase: The mobile phase is a mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile).[9] The composition and gradient are optimized for the separation of oxacillin sodium from its impurities.
-
Sample Loading: A concentrated solution of partially purified oxacillin sodium is injected onto the column.
-
Fraction Collection: The eluent is monitored using a UV detector, and fractions containing the pure oxacillin sodium are collected.
-
Product Recovery: The collected fractions are combined, and the solvent is removed, often by lyophilization or evaporation under reduced pressure, to yield the highly purified product.
Table 2: Quantitative Data on Purification Methods (Illustrative)
| Purification Step | Starting Purity (HPLC) | Final Purity (HPLC) | Step Yield |
| Crystallization 1 | ~90% | ~98.5% | 88% |
| Crystallization 2 | 98.5% | >99.5% | 92% |
| Preparative HPLC | >99.5% | >99.9% | 75% |
Note: This table provides an illustrative example of a multi-step purification process. The actual values can vary significantly depending on the scale and specific process parameters.
Quality Control and Impurity Profiling
Ensuring the quality of oxacillin sodium requires rigorous analytical testing to identify and quantify any impurities. High-Performance Liquid Chromatography (HPLC) is the primary analytical tool for this purpose.
Common Impurities:
-
Starting materials and reagents: Unreacted 6-APA and 5-methyl-3-phenyl-4-isoxazolecarboxylic acid.
-
Degradation products: Hydrolysis of the β-lactam ring can lead to the formation of penicilloic acids.
-
Polymers: Polymerized impurities can form during synthesis and storage and are a significant concern due to their potential to cause allergic reactions.[3][10]
Analytical HPLC Method for Purity and Impurity Determination:
A typical Reversed-Phase HPLC (RP-HPLC) method for the analysis of oxacillin sodium is as follows:[10]
-
Column: Hypersil BDS C18 or equivalent.
-
Mobile Phase: A gradient or isocratic mixture of a phosphate buffer and acetonitrile.
-
Detection: UV detection at approximately 225 nm.
-
Quantification: Impurities are quantified based on their peak area relative to the main oxacillin peak, often using a reference standard.
Table 3: Typical HPLC Parameters for Oxacillin Sodium Analysis
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.05 M Potassium Phosphate Buffer (pH 5.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Injection Volume | 20 µL |
Conclusion
The synthesis and purification of oxacillin sodium are well-established processes that are critical to the production of this important antibiotic. The acylation of 6-APA followed by crystallization remains the industrial standard. Continuous optimization of reaction conditions and crystallization parameters is key to achieving high yields and purity. Advanced analytical techniques, particularly HPLC, are indispensable for quality control and ensuring the safety and efficacy of the final drug product. Further research into more efficient and greener synthetic and purification methodologies will continue to be an area of interest for the pharmaceutical industry.
References
- 1. CN116514839A - Synthesis method of oxacillin sodium - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. OXACILLIN SODIUM synthesis - chemicalbook [chemicalbook.com]
- 4. Process Validation in Pharmaceutical Manufacturing | Types, Phases and Documentation | Pharmaguideline [pharmaguideline.com]
- 5. Effects of Assisting Solvents on Purification Efficiency in the Layer Melt Crystallization of Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102161668B - Preparation method of oxacillin sodium and oxacillin sodium for injection - Google Patents [patents.google.com]
- 7. CN102161668A - Preparation method of oxacillin sodium and oxacillin sodium for injection - Google Patents [patents.google.com]
- 8. CN112300197A - Preparation method of oxacillin sodium and oxacillin sodium for injection - Google Patents [patents.google.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectrum of Activity of Oxacillin Sodium Against Gram-Positive Bacteria
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Oxacillin sodium is a narrow-spectrum, semi-synthetic beta-lactam antibiotic belonging to the penicillinase-resistant penicillin class.[1][2] Developed to overcome the enzymatic degradation by penicillinases produced by some bacteria, particularly Staphylococcus aureus, oxacillin's primary clinical utility is in treating infections caused by susceptible Gram-positive organisms.[1][2] Its mechanism of action involves the disruption of bacterial cell wall synthesis, leading to cell lysis and death.[3][4] This guide provides a comprehensive overview of oxacillin's spectrum of activity, mechanisms of action and resistance, and standardized protocols for in vitro susceptibility testing.
Mechanism of Action
Like other β-lactam antibiotics, oxacillin's bactericidal activity is derived from its ability to interfere with the final stages of peptidoglycan synthesis within the bacterial cell wall.[2][3] The core mechanism involves the covalent binding of the β-lactam ring to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the transpeptidation step in cell wall assembly.[1][4][5] This inactivation of PBPs prevents the formation of peptidoglycan cross-links, compromising the structural integrity of the cell wall, which ultimately leads to cell lysis in actively growing bacteria.[1][3] The acyl side chain of oxacillin protects the β-lactam ring from hydrolysis by most staphylococcal penicillinases.[2]
Caption: Oxacillin's mechanism of action against susceptible bacteria.
In Vitro Spectrum of Activity
Oxacillin is primarily active against Gram-positive bacteria, particularly β-lactamase-producing staphylococci.[2] Its activity against other Gram-positive organisms is generally less potent than that of penicillin G.[2] The following tables summarize the quantitative measures of oxacillin's activity.
Representative Minimum Inhibitory Concentrations (MICs)
The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. Representative MIC ranges for oxacillin against common Gram-positive isolates are presented below.
| Organism | Representative MIC Range (µg/mL) | Citation(s) |
| Staphylococcus aureus | 0.125 - 8 | [3] |
| Staphylococcus epidermidis | 0.125 - 16 | [3] |
| Enterococcus faecalis (ATCC 29212) | 4 - >4 | [6] |
Note: MIC values can vary significantly based on the specific strain and the presence of resistance mechanisms.
Clinical Breakpoints
Clinical breakpoints are used by microbiology laboratories to categorize microorganisms as Susceptible (S), Intermediate (I), or Resistant (R) to a particular antimicrobial agent. These interpretations guide therapeutic decisions. Breakpoints are established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Table 2a: CLSI M100 (2020) Oxacillin MIC Breakpoints (µg/mL) [7]
| Organism | Susceptible (S) | Resistant (R) |
| S. aureus / S. lugdunensis | ≤ 2 | ≥ 4 |
| Coagulase-Negative Staphylococci (CoNS) | ≤ 0.25 | ≥ 0.5 |
| S. pseudintermedius | ≤ 0.25 | ≥ 0.5 |
Table 2b: EUCAST (v 12.0) Oxacillin MIC Breakpoints (µg/mL) [6]
| Organism | Susceptible (S) | Resistant (R) |
| S. aureus, S. lugdunensis, S. saprophyticus | ≤ 2 | > 2 |
| Other Staphylococcus spp. | ≤ 0.25 | > 0.25 |
Note: For staphylococci, resistance to oxacillin predicts resistance to all other β-lactam agents, with the exception of newer anti-MRSA cephalosporins.[8]
Mechanisms of Resistance
The most significant mechanism of resistance to oxacillin in staphylococci is the acquisition and expression of the mecA gene.[2] This gene encodes a modified Penicillin-Binding Protein, PBP2a (or PBP2'), which has a very low affinity for oxacillin and other β-lactams.[2][5]
In the presence of oxacillin, the native PBPs are inhibited, but PBP2a remains functional and takes over the transpeptidation process, allowing for continued peptidoglycan synthesis and cell wall construction, thereby conferring resistance.[2] Other, less common mechanisms of resistance in S. aureus include the hyper-production of β-lactamases or modifications of native PBPs.[9]
Caption: Comparison of oxacillin's effect on susceptible vs. resistant bacteria.
Experimental Protocols for Susceptibility Testing
Accurate determination of oxacillin susceptibility is critical for clinical management. The CLSI provides standardized methods for antimicrobial susceptibility testing.
Broth Microdilution (BMD) Method
BMD is a quantitative method used to determine the MIC of an antimicrobial agent. The CLSI reference method for oxacillin testing requires specific conditions to ensure the detection of heteroresistant staphylococcal populations.
Detailed Protocol:
-
Prepare Inoculum: Select 3-5 well-isolated colonies from an 18-24 hour non-selective agar plate (e.g., Trypticase Soy Agar with 5% Sheep Blood).[6] Suspend colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[10] This suspension must be further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microdilution tray.[10]
-
Prepare Microdilution Panel: Use commercially or laboratory-prepared 96-well panels containing serial two-fold dilutions of oxacillin.[6] For staphylococci, the testing medium is Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with 2% NaCl.[8][11] The salt supplementation is crucial for enhancing the expression of mecA-mediated resistance.[11]
-
Inoculation: Within 15 minutes of standardization, inoculate each well of the microdilution tray with the diluted bacterial suspension.[12]
-
Incubation: Incubate the panels at 35°C in ambient air for a full 24 hours for staphylococci.[8][13] Incubation temperatures above 35°C may fail to detect some resistant strains.[14]
-
Reading Results: After incubation, examine the panels for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of oxacillin that completely inhibits visible growth.[13]
Caption: Standard workflow for the Broth Microdilution (BMD) method.
Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a qualitative or semi-quantitative test. For detecting mecA-mediated resistance in staphylococci, a 30-µg cefoxitin disk is now the preferred agent over a 1-µg oxacillin disk.[15][16] Cefoxitin is a better inducer of the mecA gene, leading to easier and more reliable detection of resistance.[16]
Detailed Protocol:
-
Prepare Inoculum: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described for the BMD method.[16]
-
Inoculate Agar Plate: Within 15 minutes of preparation, use a sterile cotton swab to evenly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate.[12][17]
-
Apply Disk: Aseptically apply a 30-µg cefoxitin disk to the surface of the inoculated MHA plate.
-
Incubation: Incubate the plate at 35°C in ambient air for 16-18 hours for S. aureus and up to 24 hours for Coagulase-Negative Staphylococci.[17]
-
Reading Results: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm). Interpret the result as "Susceptible" or "Resistant" based on established CLSI or EUCAST zone diameter breakpoints.[14] For oxacillin disks, zones were historically read using transmitted light to detect faint growth, but cefoxitin zones are easier to read with reflected light.[8][15]
References
- 1. Oxacillin - Wikipedia [en.wikipedia.org]
- 2. ldh.la.gov [ldh.la.gov]
- 3. toku-e.com [toku-e.com]
- 4. What is the mechanism of Oxacillin Sodium? [synapse.patsnap.com]
- 5. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.beckmancoulter.com [media.beckmancoulter.com]
- 7. clsi.org [clsi.org]
- 8. Evaluation of Oxacillin and Cefoxitin Disk Diffusion and MIC Breakpoints Established by the Clinical and Laboratory Standards Institute for Detection of mecA-Mediated Oxacillin Resistance in Staphylococcus schleiferi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Oxacillin sensitization of methicillin-resistant Staphylococcus aureus and methicillin-resistant Staphylococcus pseudintermedius by antisense peptide nucleic acids in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Successful use of broth microdilution in susceptibility tests for methicillin-resistant (heteroresistant) staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 13. axis-shield-density-gradient-media.com [axis-shield-density-gradient-media.com]
- 14. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
- 17. journals.asm.org [journals.asm.org]
The Molecular Basis of Oxacillin Resistance in Staphylococcus aureus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular mechanisms underpinning oxacillin resistance in Staphylococcus aureus. The emergence of methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat, necessitating a thorough understanding of its resistance pathways to develop novel therapeutic strategies. This document details the genetic determinants, regulatory networks, and key experimental methodologies crucial for studying this phenomenon.
Core Mechanism of Oxacillin Resistance: The mecA Gene and Penicillin-Binding Protein 2a (PBP2a)
The primary driver of oxacillin resistance in S. aureus is the acquisition of the mecA gene.[1][2][3][4] This gene is housed within a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec).[5][6][7]
-
mecA Gene: This gene encodes a unique penicillin-binding protein, PBP2a (or PBP2'), which has a low affinity for beta-lactam antibiotics, including oxacillin and other penicillinase-stable penicillins.[1][3][8][9]
-
Penicillin-Binding Proteins (PBPs): In susceptible S. aureus (MSSA), beta-lactam antibiotics inhibit cell wall synthesis by binding to and inactivating native PBPs.
-
PBP2a's Role: In the presence of beta-lactams, PBP2a takes over the transpeptidation function essential for peptidoglycan synthesis, allowing the bacterial cell wall to be constructed and rendering the organism resistant to the antibiotic's effects.[4][9][10]
The mecA gene is not native to S. aureus and is acquired through horizontal gene transfer.[3][6] The SCCmec element integrates at a specific site in the staphylococcal chromosome.[5][7]
The Staphylococcal Cassette Chromosome mec (SCCmec)
SCCmec elements are genomic islands ranging from 21 to 60 kb in length.[6] They are characterized by the presence of two essential components: the mec gene complex and the ccr gene complex.[5][7][11]
-
mec Gene Complex: This complex contains the mecA gene and its regulatory genes, mecR1 and mecI.[6]
-
ccr Gene Complex: This complex contains the cassette chromosome recombinase genes (ccrA and ccrB or ccrC) that mediate the mobility of the SCCmec element.[5][7]
To date, fourteen types of SCCmec (I through XIV) have been classified based on the combination of the class of the mec gene complex and the type of the ccr gene complex.[6] The regions of SCCmec outside of the mec and ccr complexes are known as "joining" or J-regions, which can carry additional antibiotic resistance determinants.[6]
Regulatory Mechanisms of mecA Expression
The expression of mecA is tightly regulated by a sophisticated system involving sensor-inducer and repressor proteins. This regulation can be mediated by genes within the SCCmec element itself (mecR1-mecI) or by homologous genes found on plasmids that also regulate beta-lactamase production (blaR1-blaI).[8][12][13][14]
The mecR1-mecI System
The mecR1 and mecI genes are located upstream of mecA and are transcribed divergently.[15]
-
mecI: Encodes the MecI repressor protein, which binds to the promoter region of mecA, preventing its transcription in the absence of a beta-lactam antibiotic.[14][15]
-
mecR1: Encodes a transmembrane sensor-transducer protein, MecR1.[14][15]
Upon exposure to a beta-lactam antibiotic, MecR1 undergoes a conformational change and autocatalytic cleavage. This activated MecR1 then directly or indirectly leads to the cleavage of the MecI repressor, allowing for the transcription of mecA and subsequent production of PBP2a.[14]
The blaR1-blaI System and Cross-Regulation
Many MRSA isolates also carry plasmids containing the blaZ gene, which encodes for beta-lactamase, an enzyme that hydrolyzes penicillins. The expression of blaZ is regulated by the blaR1-blaI system, which is homologous to the mecR1-mecI system.[12][13]
-
blaI: Encodes the BlaI repressor.
-
blaR1: Encodes the BlaR1 sensor-inducer.
Due to the significant homology between MecI and BlaI, and MecR1 and BlaR1, cross-regulation occurs.[8][12] The BlaI repressor can bind to the mecA promoter, and the BlaR1 sensor can induce mecA expression in the presence of beta-lactams.[8][14] In many SCCmec types where mecR1 and mecI are truncated or absent, the blaR1-blaI system can be the primary regulator of mecA expression.[14] Furthermore, there is evidence that BlaR1 and BlaI can disrupt the strong repression of mecA mediated by MecI, potentially through the formation of MecI::BlaI heterodimers.[16]
Quantitative Data on Oxacillin Resistance
Table 1: Oxacillin Minimum Inhibitory Concentration (MIC) in S. aureus
| Strain Type | Oxacillin MIC (µg/mL) | Interpretation | Reference |
| Methicillin-Susceptible S. aureus (MSSA) | ≤ 2 | Susceptible | [17] |
| Methicillin-Resistant S. aureus (MRSA) | ≥ 4 | Resistant | [9][17] |
| Oxacillin-Susceptible mecA-positive S. aureus (OS-MRSA) | ≤ 2 | Susceptible (phenotypically) | [17] |
| High-level resistance associated with G-25A mecA promoter mutation | 256 | Highly Resistant | [1] |
| Moderate resistance associated with G-7T mecA promoter mutation | 32 to 64 | Resistant | [1] |
| Low-level resistance associated with C-33T mecA promoter mutation | 4 to 8 | Resistant | [1] |
Table 2: Prevalence of SCCmec Types in MRSA Isolates (Selected Studies)
| Study Region/Context | SCCmec Type I | SCCmec Type II | SCCmec Type III | SCCmec Type IV | SCCmec Type V | Other/Non-typeable | Reference |
| Western Maharashtra, India | - | - | 28.76% | 26.02% | 2.73% | - | [18] |
| 11 Asian Countries | 0.16% | 33.66% | 60.16% | - | - | 0.81% | [11] |
| Birjand, Iran | 27.9% | - | 23.3% | 37.2% | - | 11.6% | [19] |
| Taiwan (Bacteremia) | - | 18.9% | 54.7% | 13.8% | 12.6% | - | [20] |
| Wuhan, China | 0.8% | 36.6% | 26.0% | 20.6% | 8.4% | - | [21] |
| Kuwait (2016-2017) | - | 4% | 3% | 61% | 32% | - | [22] |
Note: Prevalence rates can vary significantly based on geographical location, whether the infections are hospital- or community-associated, and the specific patient population.
Experimental Protocols
Determination of Oxacillin Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Oxacillin powder
-
Sterile 96-well microtiter plates
-
S. aureus isolate
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for turbidity adjustment)
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Select 3-4 colonies of the S. aureus isolate from an overnight culture on a non-selective agar plate.
-
Suspend the colonies in sterile MHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[23] This can be done visually or with a spectrophotometer.
-
Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Preparation of Oxacillin Dilutions:
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.[23]
-
Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).
-
-
Incubation:
-
Incubate the plate at 35°C for 16-20 hours in ambient air.[23]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of oxacillin that completely inhibits visible growth of the organism.[23]
-
PCR for Detection of the mecA Gene
This protocol outlines a standard polymerase chain reaction (PCR) to amplify a specific region of the mecA gene.
Materials:
-
DNA extraction kit (e.g., InstaGene Matrix) or reagents for boiling lysis
-
S. aureus isolate
-
PCR master mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer)
-
mecA-specific forward and reverse primers
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
DNA ladder
Procedure:
-
DNA Template Preparation (Example using InstaGene Matrix):
-
Suspend a loopful of S. aureus colonies in 100 µL of InstaGene Matrix lysis buffer.
-
Vortex for 15 seconds and incubate at 56°C for 1 hour.
-
Vortex again and incubate at 95°C for 1 hour.
-
Centrifuge at high speed (e.g., 13,200 rpm) for 5 minutes.
-
The supernatant contains the DNA template.[26]
-
-
PCR Amplification:
-
Prepare the PCR reaction mixture in a PCR tube. A typical 25 µL reaction includes:
-
12.5 µL of 2x PCR Master Mix
-
0.7 µL of each primer (forward and reverse, at a stock concentration of 10 µM)
-
1 µL of DNA template (approximately 0.5 µg)
-
Sterile distilled water to a final volume of 25 µL.[27]
-
-
Place the tubes in a thermocycler.
-
-
Thermal Cycling Protocol:
-
Initial denaturation: 95°C for 3 minutes.
-
30-35 cycles of:
-
Denaturation: 94°C for 1 minute.
-
Annealing: 53-55°C for 30 seconds.
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 6 minutes.[27]
-
Hold at 4°C.
-
-
Visualization of PCR Product:
-
Run the amplified PCR products on a 1.5-2% agarose gel stained with a DNA-intercalating dye (e.g., ethidium bromide).[26][27]
-
Include a DNA ladder to determine the size of the amplified fragment.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size for the mecA amplicon indicates a positive result.
-
PBP2a Latex Agglutination Test
This is a rapid immunological assay for the detection of PBP2a protein.
Materials:
-
PBP2a latex agglutination test kit (e.g., Oxoid PBP2' Test)
-
S. aureus isolate
-
Extraction reagents (provided in the kit)
-
Test cards
-
Mixing sticks
Procedure:
-
Inoculum Preparation and Extraction:
-
Suspend a loopful of bacterial cells from a fresh culture in the provided extraction reagent 1.
-
Boil the suspension for 3 minutes to lyse the cells and release the PBP2a protein.
-
Cool the lysate to room temperature.
-
Add extraction reagent 2 to the lysate and mix.
-
Centrifuge the mixture for 5 minutes at 1,500 x g. The supernatant will be used for testing.[28]
-
-
Agglutination Assay:
-
For each sample, label two circles on the test card: one for the test latex and one for the control latex.
-
Add one drop of the test latex reagent to the designated circle and one drop of the control latex reagent to its circle.[29]
-
Add 50 µL of the prepared supernatant to both the test and control circles.[29]
-
Thoroughly mix the supernatant and latex in each circle using a clean mixing stick for each.
-
Rock the card for up to 3 minutes and observe for agglutination under normal lighting.[29]
-
-
Interpretation:
-
Positive: Agglutination (clumping) is visible in the test circle, and no agglutination is visible in the control circle.
-
Negative: No agglutination is visible in either the test or control circles.
-
Invalid: Agglutination is visible in the control circle.
-
Visualizing Molecular Pathways and Workflows
Signaling Pathway for mecA Regulation
Caption: Regulation of mecA expression by MecI/MecR1 and BlaI/BlaR1 systems.
Experimental Workflow for MRSA Identification
Caption: Workflow for phenotypic and genotypic identification of MRSA.
Conclusion
Oxacillin resistance in Staphylococcus aureus is a complex, multifactorial process primarily mediated by the acquisition and regulated expression of the mecA gene. The SCCmec element provides the genetic basis for this resistance, while intricate regulatory networks involving both mec and bla loci fine-tune its expression. A comprehensive understanding of these molecular underpinnings, supported by robust experimental methodologies, is essential for the surveillance of MRSA, the accurate diagnosis of infections, and the development of novel therapeutic agents to combat this formidable pathogen. Researchers and drug development professionals must consider these complex interactions to design effective strategies that can overcome established resistance mechanisms.
References
- 1. Role of the mecA Gene in Oxacillin Resistance in a Staphylococcus aureus Clinical Strain with a pvl-Positive ST59 Genetic Background - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Staphylococcal Cassette Chromosome mec (SCCmec) analysis of MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SCCmec - Wikipedia [en.wikipedia.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Co-blockade of mecR1/blaR1 signal pathway to restore antibiotic susceptibility in clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of ArlRS in regulating oxacillin susceptibility in methicillin-resistant Staphylococcus aureus indicates it is a potential target for antimicrobial resistance breakers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Staphylococcal Cassette Chromosome mec (SCCmec) Typing of Methicillin-Resistant Staphylococcus aureus Strains Isolated in 11 Asian Countries: a Proposal for a New Nomenclature for SCCmec Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. blaI and blaR1 regulate beta-lactamase and PBP 2a production in methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Transcription of the Gene Mediating Methicillin Resistance in Staphylococcus aureus (mecA) Is Corepressed but Not Coinduced by Cognate mecA and β-Lactamase Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. benthamdirect.com [benthamdirect.com]
- 18. microbiologyjournal.org [microbiologyjournal.org]
- 19. High frequency of SCCmec type IV and multidrug-resistant SCCmec type I among hospital acquired methicillin-resistant Staphylococcus aureus isolates in Birjand Imam Reza Hospital, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Distribution of Staphylococcal Cassette Chromosome mec Types and Correlation with Comorbidity and Infection Type in Patients with MRSA Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. axis-shield-density-gradient-media.com [axis-shield-density-gradient-media.com]
- 24. researchgate.net [researchgate.net]
- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 26. food.dtu.dk [food.dtu.dk]
- 27. PCR-based identification of methicillin-resistant Staphylococcus aureus strains and their antibiotic resistance profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Rapid Detection of Methicillin Resistance in Staphylococcus aureus Isolates by the MRSA-Screen Latex Agglutination Test - PMC [pmc.ncbi.nlm.nih.gov]
- 29. documents.thermofisher.com [documents.thermofisher.com]
The Core Role of Penicillin-Binding Proteins in Oxacillin's Efficacy and Bacterial Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxacillin, a penicillinase-resistant β-lactam antibiotic, has long been a cornerstone in the treatment of infections caused by penicillinase-producing Staphylococcus aureus. Its mechanism of action is intrinsically linked to a family of bacterial enzymes known as penicillin-binding proteins (PBPs). These proteins are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. This technical guide provides an in-depth exploration of the intricate interplay between oxacillin and PBPs, detailing the molecular mechanisms of its antibacterial activity and the sophisticated strategies, primarily involving altered PBPs, that bacteria have evolved to counteract this therapeutic agent. Understanding these core interactions is paramount for the ongoing development of novel antimicrobial strategies to combat the ever-growing threat of antibiotic resistance.
Mechanism of Action: Oxacillin's Interaction with Native Penicillin-Binding Proteins
Oxacillin, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the transpeptidase activity of PBPs.[1][2] In susceptible S. aureus, there are four native, high-molecular-weight PBPs: PBP1, PBP2, PBP3, and PBP4.[3][4] These enzymes catalyze the cross-linking of peptidoglycan chains, a process vital for maintaining the structural integrity of the bacterial cell wall.[3] The β-lactam ring of oxacillin mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain. This allows oxacillin to bind to the active site of these enzymes, leading to the formation of a stable, covalent acyl-enzyme intermediate.[5] This irreversible binding inactivates the PBPs, preventing the necessary cross-linking of the peptidoglycan layer. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1][2]
The Cornerstone of Resistance: The Emergence of PBP2a
The primary mechanism of high-level oxacillin resistance in S. aureus, leading to the emergence of methicillin-resistant S. aureus (MRSA), is the acquisition of the mecA gene.[3] This gene is carried on a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec).[4] The mecA gene encodes a unique low-affinity penicillin-binding protein, PBP2a (also known as PBP2').[3][4]
The defining characteristic of PBP2a is its dramatically reduced affinity for most β-lactam antibiotics, including oxacillin.[3] This low affinity is attributed to a closed active site that sterically hinders the binding of β-lactam molecules.[3] Consequently, in the presence of oxacillin concentrations that would saturate and inactivate the native PBPs, PBP2a remains functional.[3][5] It takes over the transpeptidase duties, allowing for the continued synthesis of a cross-linked peptidoglycan cell wall and conferring resistance to the antibiotic.[3]
Regulation of mecA Expression: A Two-Component System
The expression of mecA is tightly regulated by a two-component system, which can involve one of two homologous pairs of regulatory proteins: MecI/MecR1 or BlaI/BlaR1.[6][7][8]
-
MecI and BlaI are repressor proteins that bind to the operator region of the mecA promoter, preventing its transcription in the absence of a β-lactam antibiotic.[6][9]
-
MecR1 and BlaR1 are transmembrane sensor-transducer proteins.[10] Upon exposure to a β-lactam antibiotic, the sensor domain of MecR1 or BlaR1 is acylated. This triggers a conformational change, leading to a series of proteolytic events that ultimately result in the cleavage and inactivation of the MecI or BlaI repressor.[8] With the repressor removed from the operator, transcription of the mecA gene proceeds, leading to the production of PBP2a and the expression of resistance.[8]
The Cooperative Network: Native PBPs in High-Level Resistance
While PBP2a is the primary determinant of oxacillin resistance, its function is not entirely independent of the native PBPs. High-level resistance often requires the coordinated action of PBP2a with PBP2 and, in some cases, PBP4.
The Essential Partnership of PBP2 and PBP2a
PBP2 is a bifunctional enzyme with both transglycosylase and transpeptidase domains.[12] While the transpeptidase activity of PBP2 is inhibited by oxacillin, its transglycosylase domain remains functional.[13] Seminal studies have shown that the transglycosylase activity of PBP2 is essential for the expression of high-level oxacillin resistance, even in the presence of PBP2a.[4][13] It is believed that PBP2's transglycosylase activity is responsible for elongating the glycan strands of peptidoglycan, providing the substrate upon which the transpeptidase domain of PBP2a can then act to cross-link the peptide side chains.[13] This cooperative mechanism underscores that PBP2a does not simply replace the function of native PBPs but rather works in concert with them to build a functional cell wall in the presence of β-lactams.[14]
The Emerging Role of PBP4
PBP4 is a low-molecular-weight PBP with both transpeptidase and carboxypeptidase activities.[1][15] While its role in hospital-acquired MRSA (HA-MRSA) appears to be minor, studies have demonstrated that PBP4 is essential for high-level oxacillin resistance in many community-acquired MRSA (CA-MRSA) strains.[1][2] Deletion of the pbp4 gene in certain CA-MRSA backgrounds leads to a significant decrease in oxacillin resistance.[1] The loss of PBP4 has also been shown to impact the transcription of pbp2, further highlighting the intricate network of PBP interactions.[1][16] The precise mechanism by which PBP4 contributes to resistance is still under investigation, but it is thought to be involved in increasing the degree of peptidoglycan cross-linking, thereby compensating for the less efficient cross-linking activity of PBP2a.[15][17]
Quantitative Analysis of Oxacillin-PBP Interactions
The affinity of oxacillin for different PBPs is a key determinant of its efficacy and the level of resistance. This is often quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the PBP's activity.
| Penicillin-Binding Protein | Organism | Oxacillin IC50 (µg/mL) | Reference |
| PBP1 | S. aureus | <1 | [3][18] |
| PBP2 | S. aureus | <1 | [18] |
| PBP3 | S. aureus | <1 | [18] |
| PBP4 | S. aureus | >1 | [3][18] |
| PBP2a | Methicillin-Resistant S. aureus (MRSA) | >100 | [3] |
Note: The IC50 values can vary depending on the specific strain and experimental conditions. The values presented here are representative.
Experimental Protocols
A variety of experimental techniques are employed to study the interactions between oxacillin and PBPs. Below are detailed methodologies for key experiments.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of oxacillin that inhibits the visible growth of a bacterial isolate.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Oxacillin powder
-
96-well microtiter plates
-
S. aureus isolate and quality control (QC) strains (e.g., S. aureus ATCC 29213 - susceptible, S. aureus ATCC 43300 - resistant)
-
0.5 McFarland turbidity standard
-
Sterile saline or deionized water
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Oxacillin Stock Solution: Prepare a stock solution of oxacillin at a concentration of 1280 µg/mL in an appropriate solvent as recommended by the supplier.
-
Prepare Oxacillin Dilutions: a. In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12 of each row to be tested. b. Add 100 µL of the oxacillin stock solution to well 1 of each row. c. Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 can be an uninoculated sterility control.
-
Prepare Inoculum: a. From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Within 15 minutes, dilute this suspension 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10^6 CFU/mL.
-
Inoculate the Microtiter Plate: Add 50 µL of the standardized inoculum to each well (except the sterility control), resulting in a final inoculum of approximately 5 x 10^5 CFU/mL and a final volume of 100 µL per well.
-
Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of oxacillin at which there is no visible growth (i.e., the first clear well). Compare the results for the QC strains to the expected ranges to ensure the validity of the test.
PBP Binding Assay using Fluorescent Penicillin (Competition Assay)
This assay measures the ability of oxacillin to compete with a fluorescently labeled penicillin derivative (e.g., Bocillin-FL) for binding to PBPs.
Materials:
-
Bacterial membrane preparations containing PBPs
-
Bocillin-FL (fluorescent penicillin)
-
Oxacillin
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE equipment
-
Fluorescence gel imager
Procedure:
-
Prepare Membrane Fractions: a. Grow S. aureus to mid-log phase and harvest the cells by centrifugation. b. Resuspend the cell pellet in a suitable buffer and lyse the cells (e.g., by sonication or French press). c. Centrifuge the lysate at low speed to remove unbroken cells and debris. d. Centrifuge the supernatant at high speed to pellet the membrane fraction. e. Wash the membrane pellet and resuspend it in PBS. Determine the protein concentration.
-
Competition Binding: a. In separate microcentrifuge tubes, pre-incubate a fixed amount of the membrane preparation (e.g., 50 µg of protein) with increasing concentrations of oxacillin for 10 minutes at 37°C. Include a control with no oxacillin. b. Add a fixed, sub-saturating concentration of Bocillin-FL to each tube and incubate for another 10 minutes at 37°C.
-
SDS-PAGE and Fluorescence Detection: a. Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes. b. Separate the proteins by SDS-PAGE. c. Visualize the fluorescently labeled PBPs using a fluorescence gel imager.
-
Analysis: The intensity of the fluorescent bands corresponding to the PBPs will decrease as the concentration of oxacillin increases, demonstrating competition for binding. The IC50 can be determined by quantifying the band intensities and plotting them against the oxacillin concentration.
Northern Blot Analysis for mecA Gene Expression
This technique is used to detect and quantify the amount of mecA mRNA, providing a measure of gene expression.
Materials:
-
S. aureus cultures (with and without oxacillin induction)
-
RNA extraction kit
-
Formaldehyde-agarose gel electrophoresis equipment
-
Nylon membrane
-
UV cross-linker
-
mecA-specific DNA probe
-
Probe labeling kit (e.g., with ³²P-dCTP)
-
Hybridization buffer and wash solutions
-
Phosphorimager or X-ray film
Procedure:
-
RNA Extraction: a. Grow S. aureus to mid-log phase. For induction, add a sub-inhibitory concentration of oxacillin and incubate for an additional hour. b. Harvest the cells and extract total RNA using a commercial kit or a standard protocol involving cell lysis (e.g., with lysostaphin) and phenol-chloroform extraction.
-
Gel Electrophoresis: a. Denature the RNA samples and separate them on a formaldehyde-agarose gel.
-
Blotting: Transfer the separated RNA from the gel to a nylon membrane via capillary action or electroblotting.
-
Cross-linking: Covalently link the RNA to the membrane using a UV cross-linker.
-
Probe Labeling and Hybridization: a. Label a mecA-specific DNA probe with a radioactive or chemiluminescent tag. b. Pre-hybridize the membrane to block non-specific binding sites. c. Hybridize the membrane with the labeled probe overnight at an appropriate temperature.
-
Washing and Detection: a. Wash the membrane under stringent conditions to remove unbound probe. b. Detect the hybridized probe using a phosphorimager or by exposing the membrane to X-ray film.
-
Analysis: The intensity of the band corresponding to the mecA transcript is proportional to the amount of mecA mRNA in the sample.
Conclusion
The interaction between oxacillin and penicillin-binding proteins is a classic example of the molecular arms race between antibiotics and bacteria. While oxacillin effectively neutralizes the native PBPs of susceptible S. aureus, the acquisition and regulated expression of the low-affinity PBP2a provides a robust mechanism of resistance. Furthermore, the cooperative functioning of PBP2a with native PBPs such as PBP2 and PBP4 highlights the complexity of the resistance phenotype. A thorough understanding of these fundamental mechanisms, facilitated by the experimental approaches detailed in this guide, is essential for the scientific community to develop next-generation therapeutics that can circumvent or overcome these resistance strategies, ensuring the continued efficacy of β-lactam antibiotics in the clinical setting.
References
- 1. Staphylococcus aureus PBP4 Is Essential for β-Lactam Resistance in Community-Acquired Methicillin-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional Induction of the Penicillin-Binding Protein 2 Gene in Staphylococcus aureus by Cell Wall-Active Antibiotics Oxacillin and Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Transcription of the Gene Mediating Methicillin Resistance in Staphylococcus aureus (mecA) Is Corepressed but Not Coinduced by Cognate mecA and β-Lactamase Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redefining the Role of the β-Lactamase Locus in Methicillin-Resistant Staphylococcus aureus: β-Lactamase Regulators Disrupt the MecI-Mediated Strong Repression on mecA and Optimize the Phenotypic Expression of Resistance in Strains with Constitutive mecA Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Interaction of Native and Mutant MecI Repressors with Sequences That Regulate mecA, the Gene Encoding Penicillin Binding Protein 2a in Methicillin-Resistant Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mecA Homolog mecC Confers Resistance against β-Lactams in Staphylococcus aureus Irrespective of the Genetic Strain Background - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. pnas.org [pnas.org]
- 14. Reconstitution of the PBP2-PBP2a Complex from Methicillin-Resistant Staphylococcus aureus [dash.harvard.edu]
- 15. Identification of Staphylococcus aureus Penicillin Binding Protein 4 (PBP4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structural and kinetic analyses of penicillin-binding protein 4 (PBP4)-mediated antibiotic resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Oxacillin Sodium: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxacillin sodium, a narrow-spectrum beta-lactam antibiotic, remains a critical therapeutic agent for infections caused by penicillinase-producing Staphylococcus aureus. This document provides an in-depth technical overview of oxacillin sodium, including its chemical properties, mechanism of action, pharmacokinetic profile, and the molecular basis of bacterial resistance. Detailed experimental protocols for susceptibility testing are provided, alongside a discussion of its clinical applications and safety profile. This guide is intended to serve as a comprehensive resource for researchers, clinicians, and pharmaceutical scientists engaged in the study and development of antimicrobial agents.
Chemical and Physical Properties
Oxacillin sodium is a semisynthetic, penicillinase-resistant penicillin.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1173-88-2 | [2][3][4][5] |
| Molecular Formula | C₁₉H₁₈N₃NaO₅S | [2][3][4][5] |
| Molecular Weight | 423.42 g/mol | [3][5] |
| Appearance | White to almost white crystalline powder | [6] |
| Solubility | Water: 50-52 mg/mL | [6] |
| Storage Temperature | 2-8 °C | [6][7] |
Mechanism of Action
Oxacillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][8] The core mechanism involves the following steps:
-
Binding to Penicillin-Binding Proteins (PBPs): Oxacillin's β-lactam ring covalently binds to the active site of PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[3][8][9]
-
Inhibition of Transpeptidation: This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains.[1][9]
-
Cell Wall Destabilization: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure.[3][8]
-
Cell Lysis: The compromised cell wall integrity ultimately results in bacterial cell lysis and death.[1][2]
A key feature of oxacillin is its resistance to degradation by penicillinase (a type of β-lactamase) produced by some bacteria, which makes it effective against penicillin-resistant staphylococci.[3]
Mechanism of action of oxacillin leading to bacterial cell lysis.
Mechanisms of Resistance
The primary mechanism of resistance to oxacillin in Staphylococcus aureus is the acquisition of the mecA gene.[10] This gene encodes for a modified penicillin-binding protein, PBP2a, which has a low affinity for β-lactam antibiotics, including oxacillin.[11] Therefore, even in the presence of oxacillin, PBP2a can continue to catalyze the synthesis of the bacterial cell wall.
Other, less common mechanisms of oxacillin resistance include:
-
Hyperproduction of β-lactamase: Some strains can produce large quantities of β-lactamase, which can inactivate oxacillin.[6][7]
-
Modifications in native PBPs: Mutations in the genes encoding for native PBPs can also lead to reduced affinity for oxacillin.[7]
Mechanisms of bacterial resistance to oxacillin.
Pharmacokinetics
| Parameter | Description | Reference(s) |
| Absorption | Incompletely absorbed from the GI tract; typically administered parenterally (IV or IM).[9] | [9] |
| Distribution | Well-distributed into various body fluids and tissues, including synovial, pleural, and pericardial fluids.[9][12] Crosses the placenta and is found in breast milk.[9] | [9][12] |
| Protein Binding | Approximately 93% bound to plasma proteins.[9][12] | [9][12] |
| Metabolism | Partially metabolized in the liver to both active and inactive metabolites.[9][12] | [9][12] |
| Excretion | Primarily excreted unchanged in the urine via glomerular filtration and active tubular secretion.[1][13][14] A smaller portion is eliminated through bile.[12][14] | [1][12][13][14] |
| Half-life | Approximately 20 to 30 minutes in adults with normal renal function.[1][12] | [1][12] |
Clinical Applications
Oxacillin is indicated for the treatment of infections caused by susceptible penicillinase-producing staphylococci.[2][13] Common clinical uses include:
-
Skin and soft tissue infections[1]
-
Respiratory tract infections[1]
-
Osteomyelitis (bone infections)[2]
-
Endocarditis (infection of the heart lining)[1]
-
Bacteremia (bloodstream infections)[12]
Experimental Protocols: Oxacillin Susceptibility Testing
Accurate determination of oxacillin susceptibility is crucial for guiding appropriate antibiotic therapy. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods.
Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of oxacillin.
Methodology:
-
Prepare Inoculum: From a pure culture of the test organism, prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard.
-
Dilute Inoculum: Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of a microtiter plate.
-
Prepare Oxacillin Dilutions: Prepare serial twofold dilutions of oxacillin in cation-adjusted Mueller-Hinton broth.
-
Inoculate Plate: Inoculate the wells of the microtiter plate with the diluted bacterial suspension.
-
Incubation: Incubate the plate at 35°C for 16-20 hours. For detecting oxacillin resistance in S. aureus, incubation for a full 24 hours is recommended.[15]
-
Read Results: The MIC is the lowest concentration of oxacillin that completely inhibits visible growth of the organism.
Disk Diffusion Method
This method provides a qualitative assessment of susceptibility.
Methodology:
-
Prepare Inoculum: Prepare a standardized inoculum as described for the broth microdilution method.
-
Inoculate Agar Plate: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.
-
Apply Disk: Place an oxacillin disk (1 µg) on the agar surface.
-
Incubation: Incubate the plate at 35°C for 24 hours.
-
Measure Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition around the disk.
-
Interpret Results: Interpret the zone size according to CLSI guidelines to determine if the organism is susceptible, intermediate, or resistant.
Note: Cefoxitin is often used as a surrogate for predicting mecA-mediated oxacillin resistance in S. aureus due to its better induction of the mecA gene.[10][16]
Workflow for oxacillin susceptibility testing methods.
Adverse Effects and Contraindications
Common adverse effects associated with oxacillin use include:
Serious but less common adverse effects can include:
-
Kidney or liver damage[4]
-
Blood disorders such as neutropenia and agranulocytosis[4][13]
-
Clostridium difficile-associated diarrhea[17]
Oxacillin is contraindicated in patients with a known allergy to penicillins, cephalosporins, or imipenem.[5][18]
Conclusion
Oxacillin sodium remains a valuable antibiotic for treating infections caused by penicillinase-producing staphylococci. A thorough understanding of its chemical properties, mechanism of action, and the molecular basis of resistance is essential for its effective clinical use and for the development of new antimicrobial strategies. The standardized experimental protocols for susceptibility testing are critical for guiding appropriate therapeutic decisions and monitoring the emergence of resistance. As with all antibiotics, prudent use is necessary to preserve its efficacy for future generations.
References
- 1. youtube.com [youtube.com]
- 2. Articles [globalrx.com]
- 3. What is the mechanism of Oxacillin Sodium? [synapse.patsnap.com]
- 4. Oxacillin (Bactocill, Prostaphlin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. reference.medscape.com [reference.medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. What is Oxacillin Sodium used for? [synapse.patsnap.com]
- 9. mims.com [mims.com]
- 10. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 11. Case Commentary: The hidden side of oxacillin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxacillin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 13. prescriberpoint.com [prescriberpoint.com]
- 14. Population Pharmacokinetic Analysis Proves Superiority of Continuous Infusion in PK/PD Target Attainment with Oxacillin in Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 16. academic.oup.com [academic.oup.com]
- 17. Oxacillin : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 18. Oxacillin: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Navigating the Formulation Maze: A Technical Guide to the Solubility and Stability of Oxacillin Sodium
For Immediate Release
[CITY, State] – [Date] – In the intricate world of pharmaceutical development, understanding the physicochemical properties of an active pharmaceutical ingredient (API) is paramount to ensuring a safe, effective, and stable final product. For researchers, scientists, and drug development professionals working with the semi-synthetic penicillin, oxacillin sodium, this in-depth technical guide serves as a critical resource on its solubility and stability profiles across various solvents.
Oxacillin sodium, a cornerstone in the treatment of infections caused by penicillinase-producing staphylococci, presents unique challenges and considerations during formulation. This whitepaper provides a comprehensive overview of its behavior in different solvent systems, offering quantitative data, detailed experimental protocols, and logical workflows to guide formulation and development efforts.
Section 1: Solubility Profile of Oxacillin Sodium
The solubility of oxacillin sodium is a critical parameter that dictates its dissolution rate and bioavailability. Its solubility varies significantly depending on the solvent, temperature, and pH.
Oxacillin sodium is freely soluble in water.[1] The solubility in aqueous solutions can be influenced by pH. It is also soluble in several organic solvents, which can be critical for the preparation of stock solutions and certain dosage forms. For instance, its solubility is approximately 2 mg/mL in ethanol, 16 mg/mL in Dimethyl Sulfoxide (DMSO), and 20 mg/mL in dimethylformamide.[2][3] In phosphate-buffered saline (PBS) at a pH of 7.2, the solubility is about 10 mg/mL.[2][3] One source indicates a high solubility in water, between 50-52 mg/mL, describing the resulting solution as clear to very slightly hazy and colorless to very faintly yellow.[4] Another source states a solubility of 88 mg/mL in water.[5]
It is important to note that some sources indicate that oxacillin sodium is insoluble in DMSO and ethanol, which contradicts other findings.[6] This highlights the importance of verifying solubility data from multiple sources and through in-house experimentation.
Table 1: Solubility of Oxacillin Sodium in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | pH | Notes |
| Water | Freely Soluble[1] | Not Specified | Not Specified | |
| Water | 50 - 52[4] | Not Specified | Not Specified | Clear to very slightly hazy, colorless to very faintly yellow solution. |
| Water | 88[5] | Not Specified | Not Specified | |
| Water | 50[7][8] | Not Specified | Not Specified | |
| Ethanol | ~8[9] | Not Specified | Not Specified | |
| Ethanol | 2[2][3] | Not Specified | Not Specified | |
| Ethanol | <1[5] | Not Specified | Not Specified | |
| Dimethyl Sulfoxide (DMSO) | 16[2][3] | Not Specified | Not Specified | |
| Dimethyl Sulfoxide (DMSO) | 100[10] | Not Specified | Not Specified | Requires sonication. Hygroscopic DMSO can impact solubility. |
| Dimethyl Sulfoxide (DMSO) | 128[11] | Not Specified | Not Specified | Sonication is recommended. |
| Dimethyl Sulfoxide (DMSO) | <1[5] | Not Specified | Not Specified | |
| Dimethylformamide (DMF) | 20[2][3] | Not Specified | Not Specified | |
| Phosphate-Buffered Saline (PBS) | ~10[2][3] | Not Specified | 7.2 | Aqueous solutions are not recommended for storage for more than one day.[2] |
| Methanol-Water Mixtures | Varies | +21 to –26[12] | Not Specified | Solubility data fitted to a log-linear relationship.[12] |
Section 2: Stability Profile of Oxacillin Sodium
The stability of oxacillin sodium is a crucial factor affecting its therapeutic efficacy and shelf-life. Degradation can be influenced by several factors, including the solvent, presence of other substances, temperature, and pH.
Stability in Aqueous Solutions
Oxacillin sodium's stability in aqueous solutions is a significant concern, particularly for intravenous preparations. The degradation of oxacillin sodium in various dextrose solutions follows first-order kinetics and is independent of the drug's concentration.[13][14]
Studies have shown that oxacillin sodium degrades faster in dextrose solutions compared to sodium chloride injections, a phenomenon attributed to the catalytic effect of dextrose on hydrolysis.[13][14] At room temperature (23°C), solutions of 1-50 mg/mL of oxacillin in both dextrose and sodium chloride vehicles were found to be stable for 24 hours.[13] Another study indicated that at concentrations of 0.5 mg/mL and 2 mg/mL in various intravenous solutions, oxacillin sodium loses less than 10% of its activity at room temperature (21°C) over a 6-hour period.[15]
Temperature plays a critical role in the stability of oxacillin sodium solutions. Reconstituted solutions for intramuscular use are stable for 3 days at 21°C or for one week under refrigeration (4°C).[15] A study on oxacillin sodium in AutoDose Infusion System bags found it to be the most stable among the penicillins tested, with less than a 10% loss after 7 days at 23°C and less than a 5% loss after 30 days at 4°C.[16][17]
In a study using Accufuser® infusion devices, 5.0 mg/mL solutions of oxacillin sodium in 0.9% sodium chloride (NS) and 5% dextrose water (D5W) were stable for up to 6 weeks when stored at 4 ± 2°C.[18] However, at room temperature (25 ± 2°C), significant degradation was observed after only two weeks.[18] After 6 weeks at room temperature, the concentration of oxacillin in the NS solution had decreased to 36.57% of the initial concentration, and it was virtually undetectable in the D5W solution.[18][19]
Effect of pH
The pH of the solution is a critical determinant of oxacillin sodium's stability. Oxacillin is known to be unstable in acidic environments, which can lead to low bioavailability when administered orally due to degradation by gastric acid.[20] A study on the stability of oxacillin in a pH 1.2 acidic environment showed that it completely decomposes within a few hours.[20] The decomposition process in this acidic environment follows first-order kinetics.[20]
In intravenous solutions, changes in pH over time can indicate degradation. In the Accufuser® study, the pH of both NS and D5W solutions stored at room temperature showed a significant decrease over 6 weeks, with the D5W solution reaching a pH of 3.6.[19]
Improving Stability
Research has explored methods to enhance the stability of oxacillin, particularly in acidic conditions. The use of cyclodextrins, such as β-cyclodextrin and 2-HP-β-cyclodextrin, has been shown to significantly improve the stability of oxacillin in acidic environments.[20] The presence of cyclodextrins can alter the decomposition kinetics of oxacillin.[20]
Table 2: Stability of Oxacillin Sodium in Different Conditions
| Solvent/Vehicle | Concentration | Temperature | Duration | Stability (% Loss) |
| Dextrose Solution | 1 - 50 mg/mL | 23°C | 24 hours | Stable[13] |
| Sodium Chloride Injection | 1 - 50 mg/mL | 23°C | 24 hours | Stable[13] |
| Various IV Solutions | 0.5 and 2 mg/mL | 21°C (70°F) | 6 hours | < 10% loss[15] |
| Reconstituted Solution (IM) | Not Specified | 21°C (70°F) | 3 days | Stable[15] |
| Reconstituted Solution (IM) | Not Specified | 4°C (40°F) | 1 week | Stable[15] |
| 0.9% Sodium Chloride (AutoDose Bag) | 1g/100mL | 23°C | 7 days | < 10% loss[16][17] |
| 0.9% Sodium Chloride (AutoDose Bag) | 1g/100mL | 4°C | 30 days | < 5% loss[16][17] |
| 0.9% Sodium Chloride (Accufuser®) | 5.0 mg/mL | 4 ± 2°C | 6 weeks | Stable[18] |
| 5% Dextrose Water (Accufuser®) | 5.0 mg/mL | 4 ± 2°C | 6 weeks | Stable[18] |
| 0.9% Sodium Chloride (Accufuser®) | 5.0 mg/mL | 25 ± 2°C | 6 weeks | 63.43% loss[18][19] |
| 5% Dextrose Water (Accufuser®) | 5.0 mg/mL | 25 ± 2°C | 6 weeks | ~100% loss[18][19] |
| pH 1.2 Acidic Environment | Not Specified | Not Specified | A few hours | Complete decomposition[20] |
Section 3: Experimental Protocols
Accurate determination of solubility and stability is reliant on robust experimental methodologies. The following sections outline typical protocols for these assessments.
Solubility Determination: Shake-Flask Method
A common method for determining equilibrium solubility is the shake-flask method.
References
- 1. labsolu.ca [labsolu.ca]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Oxacillin (sodium salt) | CAS 1173-88-2 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Oxacillin 7240-38-2 [sigmaaldrich.com]
- 5. toku-e.com [toku-e.com]
- 6. selleckchem.com [selleckchem.com]
- 7. OXACILLIN SODIUM CAS#: 1173-88-2 [m.chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. Oxacillin sodium | beta-lactam antibiotic | CAS# 1173-88-2 | InvivoChem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Oxacillin sodium salt | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 12. Low Temperature Solubility of Antibiotics: Oxacillin Sodium | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 13. Stability of sodium oxacillin in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. labeling.pfizer.com [labeling.pfizer.com]
- 16. Stability of Ampicillin Sodium, Nafcillin Sodium, And Oxacillin Sodium in AutoDose Infusion System Bags. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 17. researchgate.net [researchgate.net]
- 18. Intravenous Suitability Studies of Commonly Used Oxacillin Sodium Solutions in the ACCUFUSER® Infusion Device [scirp.org]
- 19. researchgate.net [researchgate.net]
- 20. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
Oxacillin Sodium Degradation: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the degradation pathways and byproducts of oxacillin sodium. Designed for researchers, scientists, and drug development professionals, this document consolidates current knowledge to support stability studies, formulation development, and analytical method validation.
Introduction
Oxacillin sodium, a penicillinase-resistant β-lactam antibiotic, is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Understanding the degradation pathways and the resulting byproducts is critical for ensuring the safety, efficacy, and quality of pharmaceutical products containing oxacillin. This guide details the primary degradation routes and the chemical identities of the resulting degradants.
Core Degradation Pathways
Oxacillin sodium degradation primarily occurs through the cleavage of the β-lactam ring, followed by subsequent rearrangements and further degradation of the molecule. The main pathways are initiated by hydrolytic, oxidative, photolytic, and thermal stressors.
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for β-lactam antibiotics. Oxacillin is susceptible to both acidic and alkaline hydrolysis, leading to the opening of the β-lactam ring.
-
Acidic Hydrolysis: In acidic conditions, the primary degradation product is penicilloic acid. Further degradation can occur, leading to the formation of penilloic acid and penicillamine.
-
Alkaline Hydrolysis: Under alkaline conditions, the β-lactam ring is rapidly hydrolyzed to form the corresponding penicilloic acid, which is the primary degradation product. One study investigating the oxidation of oxacillin in an aqueous alkaline medium identified one of the first products as C11H11NO3.[1]
Oxidative Degradation
Oxidative stress, often simulated using hydrogen peroxide, can lead to the formation of various oxidation products. The sulfur atom in the thiazolidine ring is particularly susceptible to oxidation, which can result in the formation of sulfoxides.
Photolytic Degradation
Exposure to light can induce photodegradation of oxacillin. Studies have identified several byproducts resulting from photolytic degradation, indicating complex photochemical reactions.[2]
Thermal Degradation
Thermal stress can accelerate the degradation of oxacillin, leading to a variety of degradation products. The degradation of β-lactams, including oxacillin, generally follows a first-order kinetic model.[3][4]
Visualization of Degradation Pathways
The following diagrams illustrate the key degradation pathways of oxacillin sodium.
Summary of Degradation Byproducts
The following table summarizes the major degradation byproducts of oxacillin sodium identified under various stress conditions.
| Stress Condition | Major Degradation Byproducts | Analytical Technique(s) | Reference(s) |
| Acidic Hydrolysis | Penicilloic acid, Penilloic acid, Penicillamine | HPLC, LC-MS | [5] |
| Alkaline Hydrolysis | Penicilloic acid, C11H11NO3 | HPLC, LC-MS, FT-IR | [1][5] |
| Oxidative Degradation | Oxacillin sulfoxide | HPLC, LC-MS | [5] |
| Photolytic Degradation | Various photoproducts | LC-MS | [2] |
| Thermal Degradation | Various thermal products | HPLC | [3][5] |
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and assessing the stability of a drug substance.[6] The following are generalized protocols for conducting forced degradation studies on oxacillin sodium.
General Considerations
-
Concentration: A drug concentration of 1 mg/mL is often recommended.[7]
-
Analysis: Samples should be analyzed at appropriate time points using a stability-indicating method, typically HPLC or UPLC, often coupled with mass spectrometry (MS) for peak identification.
Acidic Hydrolysis
-
Prepare a solution of oxacillin sodium in 0.1 M hydrochloric acid.
-
Store the solution at room temperature or an elevated temperature (e.g., 60°C) if no degradation is observed at room temperature.[7]
-
Withdraw samples at predetermined intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an appropriate base (e.g., 0.1 M sodium hydroxide) before analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
Alkaline Hydrolysis
-
Prepare a solution of oxacillin sodium in 0.1 M sodium hydroxide.
-
Follow steps 2-4 as described for acidic hydrolysis, neutralizing with an appropriate acid (e.g., 0.1 M hydrochloric acid).
-
Analyze the samples by a validated stability-indicating HPLC method.
Oxidative Degradation
-
Prepare a solution of oxacillin sodium in a suitable solvent (e.g., water or methanol).
-
Add a solution of hydrogen peroxide (e.g., 3-30%).
-
Store the solution at room temperature, protected from light.
-
Withdraw samples at predetermined intervals.
-
Analyze the samples by a validated stability-indicating HPLC method.
Photolytic Degradation
-
Prepare a solution of oxacillin sodium in a suitable solvent.
-
Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Withdraw samples at predetermined intervals.
-
Analyze the samples by a validated stability-indicating HPLC method.
Thermal Degradation
-
Place solid oxacillin sodium in a controlled temperature and humidity chamber (e.g., 60°C, 80°C).
-
Withdraw samples at predetermined intervals.
-
Prepare solutions of the samples in a suitable solvent.
-
Analyze the samples by a validated stability-indicating HPLC method.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a forced degradation study.
Conclusion
This technical guide provides a foundational understanding of the degradation pathways and byproducts of oxacillin sodium. The information presented herein is crucial for the development of stable pharmaceutical formulations and robust analytical methods. It is recommended that specific experimental conditions and analytical procedures be optimized and validated for each unique drug product and application. Further research into the toxicological profiles of the identified degradation products is also warranted to ensure patient safety.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of thermal treatments on the degradation of antibiotic residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. media.neliti.com [media.neliti.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Methodological & Application
Application Notes and Protocols for Preparing Oxacillin Sodium Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation, storage, and handling of oxacillin sodium stock solutions for laboratory use. Adherence to these guidelines is crucial for ensuring the stability, and efficacy of the antibiotic in experimental settings.
Quantitative Data Summary
The following tables summarize the key quantitative data for the preparation of oxacillin sodium solutions.
Table 1: Solubility of Oxacillin Sodium
| Solvent | Solubility | Source |
| Water | 50-52 mg/mL | |
| Water (PBS, pH 7.2) | ~10 mg/mL | [1] |
| DMSO | 16 mg/mL, 85 mg/mL | [1][2] |
| Ethanol | ~2 mg/mL, 8 mg/mL | [1][2] |
| Dimethyl formamide | ~20 mg/mL | [1] |
Table 2: Stability of Reconstituted Oxacillin Sodium Solutions
| Concentration | Solvent/Vehicle | Storage Temperature | Stability Duration | Source |
| 250 mg/1.5 mL | Sterile Water for Injection | 70°F (Room Temperature) | 3 days | [3][4] |
| 250 mg/1.5 mL | Sterile Water for Injection | 40°F (Refrigerated) | 1 week | [3][4] |
| 0.5 mg/mL and 2 mg/mL | 5% Dextrose in Normal Saline | 70°F (Room Temperature) | 6 hours (<10% loss) | [3][4] |
| 1-50 mg/mL | Dextrose or Sodium Chloride Injection | 23°C | 24 hours | [5] |
| 100 mg/mL | Sterile Water or Sodium Chloride Injection | Room Temperature | 4 days | [4] |
| 100 mg/mL | Sterile Water or Sodium Chloride Injection | Refrigerated | 7 days | [4] |
| Not Specified | Aqueous Solution | Not Specified | Not recommended for more than one day | [1] |
| Stock Solution | Not Specified | -20°C | 1 month | [6][7] |
| Stock Solution | Not Specified | -80°C | 6 months | [6][7] |
Experimental Protocols
2.1. Protocol for Preparing Aqueous Stock Solution (e.g., 10 mg/mL)
This protocol is suitable for experiments requiring an aqueous solution of oxacillin sodium.
Materials:
-
Oxacillin sodium salt powder
-
Sterile, deionized, or distilled water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or using aseptic techniques to maintain sterility.
-
Weighing: Accurately weigh the desired amount of oxacillin sodium powder. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of the powder.
-
Dissolution: Transfer the weighed powder into a sterile conical tube. Add the desired volume of sterile water (e.g., 10 mL).
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved, resulting in a clear solution.
-
Sterile Filtration: To ensure the sterility of the stock solution, filter it through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[6][7]. Aqueous solutions are not recommended to be stored for more than one day[1].
2.2. Protocol for Preparing a High-Concentration DMSO Stock Solution (e.g., 50 mg/mL)
This protocol is useful when a high concentration of oxacillin sodium is needed and the final experimental concentration of DMSO is tolerable.
Materials:
-
Oxacillin sodium salt powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile conical tubes
-
Sterile serological pipettes
-
Vortex mixer
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Aseptic Technique: Work in a sterile environment.
-
Weighing: Weigh the required amount of oxacillin sodium powder. For a 50 mg/mL stock, you would weigh 500 mg for a final volume of 10 mL.
-
Dissolution: Add the weighed powder to a sterile conical tube. Add the appropriate volume of anhydrous, sterile-filtered DMSO.
-
Mixing: Securely cap the tube and vortex until the powder is fully dissolved. Gentle warming or sonication may be used to aid dissolution if precipitation occurs[6][7].
-
Aliquoting: Aliquot the stock solution into sterile, single-use tubes.
-
Storage: Store the DMSO stock solution aliquots at -20°C for up to one month or at -80°C for up to six months[6][7].
Diagrams
Caption: Workflow for preparing and storing oxacillin sodium stock solutions.
Caption: Decision tree for selecting an appropriate solvent for oxacillin sodium.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. globalrph.com [globalrph.com]
- 5. Stability of sodium oxacillin in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocol for Oxacillin Sodium Disk Diffusion Susceptibility Testing
Introduction
Oxacillin, a penicillinase-resistant penicillin, has historically been a key agent for testing methicillin resistance in Staphylococcus species. The disk diffusion method is a widely used technique to determine the in vitro susceptibility of bacterial isolates to antimicrobial agents. This document provides a detailed protocol for performing oxacillin sodium disk diffusion susceptibility testing, primarily based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
It is crucial to note that for Staphylococcus aureus and S. lugdunensis, the CLSI now recommends using cefoxitin as a surrogate for oxacillin in disk diffusion testing.[1][2] Cefoxitin is a better inducer of the mecA gene, which mediates oxacillin resistance, leading to easier and more reliable detection of methicillin-resistant S. aureus (MRSA).[1] However, understanding the oxacillin disk diffusion protocol remains relevant for testing other staphylococci and for historical context in research. Oxacillin disk diffusion is not considered a reliable method for detecting resistance in S. aureus.[2]
Principle
The oxacillin disk diffusion test, also known as the Kirby-Bauer test, involves placing a paper disk impregnated with a specific concentration of oxacillin onto an agar plate uniformly inoculated with the test bacterium. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. After incubation, the diameter of the zone of growth inhibition around the disk is measured. This zone diameter is then compared to established interpretive criteria to classify the organism as susceptible, intermediate, or resistant to oxacillin.
Materials
-
Media: Mueller-Hinton Agar (MHA) plates (4 mm depth).[3]
-
Inoculum Preparation:
-
Cultures:
-
Pure, 18-24 hour culture of the test organism.[7]
-
Quality control (QC) strains.
-
-
Equipment:
Quality Control
Performing quality control is essential to ensure the accuracy of the testing procedure. This involves testing standard reference strains with known susceptibility profiles in parallel with the clinical isolates.
Table 1: Quality Control Strains and Expected Zone Diameters for Oxacillin 1 µg Disk
| Quality Control Strain | Expected Zone Diameter (mm) |
| Staphylococcus aureus ATCC® 25923 | 18 - 24 |
| Staphylococcus aureus ATCC® 43300 (mecA-positive, heteroresistant) | Resistant (growth up to the disk or a very small zone) |
| Staphylococcus aureus ATCC® 33591 (mecA-positive, homogeneously resistant) | Resistant (growth up to the disk) |
Data compiled from multiple sources indicating typical expected results. The CLSI M100 document provides the most current and comprehensive QC ranges.[8][9][10]
Experimental Protocol
Inoculum Preparation
-
Using a sterile inoculating loop or needle, select 3-5 well-isolated colonies of the same morphological type from an 18-24 hour non-selective agar plate.[6][11]
-
Transfer the colonies to a tube containing 4-5 ml of a suitable broth medium, such as Tryptic Soy Broth.[6]
-
Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard.[6]
-
Alternatively, a direct colony suspension can be prepared by suspending colonies from a plate directly into sterile saline or broth.[5]
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding more bacteria or sterile saline/broth. This suspension should have a concentration of approximately 1-2 x 10⁸ CFU/mL. Use the suspension within 15 minutes of preparation.[5]
Inoculation of the Mueller-Hinton Agar Plate
-
Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension.[6]
-
Rotate the swab several times and press it firmly against the upper inside wall of the tube to express excess fluid.[3][11]
-
Streak the entire surface of the MHA plate with the swab three times, rotating the plate approximately 60 degrees between each streaking to ensure a uniform lawn of growth.[3][11]
-
Finally, run the swab around the rim of the agar.[11]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.[5]
Application of Oxacillin Disks
-
Aseptically apply one 1 µg oxacillin disk to the surface of the inoculated MHA plate using sterile forceps or a disk dispenser.[6][11]
-
Gently press the disk down to ensure complete contact with the agar surface.[11]
-
Disks should be placed at least 24 mm apart from each other and from the edge of the plate.[3][11]
-
Once a disk has been placed, do not move it as diffusion of the antibiotic begins immediately.[11]
Incubation
-
Invert the plates and place them in an incubator at 35°C ± 2°C within 15 minutes of disk application.[2][11]
-
Incubate for a full 24 hours for Staphylococcus species when testing against oxacillin.[5] Testing at temperatures above 35°C may not detect all methicillin-resistant staphylococci.[2][6]
Reading and Interpretation of Results
-
After 24 hours of incubation, measure the diameter of the zones of complete inhibition to the nearest millimeter using calipers or a ruler.[3][7]
-
For staphylococci, read the plates using transmitted light to look for any evidence of growth within the zone of inhibition, which may indicate resistance.
-
Interpret the zone diameters according to the interpretive criteria provided in the tables below.
Data Presentation
Table 2: CLSI Interpretive Criteria for Oxacillin Disk Diffusion (1 µg disk)
| Organism | Susceptible (mm) | Intermediate (mm) | Resistant (mm) |
| Staphylococcus aureus & S. lugdunensis | ≥ 13 | 11 - 12 | ≤ 10 |
| Staphylococcus epidermidis, S. pseudintermedius, S. schleiferi | ≥ 18 | - | ≤ 17 |
| Other Coagulase-Negative Staphylococci | ≥ 18 | - | ≤ 17 |
Note: As per CLSI guidelines, cefoxitin disk diffusion is the preferred method for detecting oxacillin resistance in S. aureus and S. lugdunensis. The oxacillin breakpoints for these organisms are provided for historical context and specific research purposes.[2][12]
Table 3: EUCAST Interpretive Criteria for Oxacillin Disk Diffusion (1 µg disk)
| Organism | Susceptible (mm) | Resistant (mm) |
| Staphylococcus pseudintermedius | ≥ 20 | < 20 |
EUCAST recommends the use of cefoxitin for the detection of mecA-mediated resistance in S. aureus. For S. pseudintermedius, EUCAST has found oxacillin to be superior to cefoxitin.[13][14]
Visualization of Experimental Workflow
Caption: Workflow for Oxacillin Disk Diffusion Susceptibility Testing.
References
- 1. Comparison of Cefoxitin and Oxacillin Disk Diffusion Methods for Detection of mecA-Mediated Resistance in Staphylococcus aureus in a Large-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 3. micromasterlab.com [micromasterlab.com]
- 4. kairosafe.it [kairosafe.it]
- 5. asm.org [asm.org]
- 6. hardydiagnostics.com [hardydiagnostics.com]
- 7. chainnetwork.org [chainnetwork.org]
- 8. Optimal Inoculation Methods and Quality Control for the NCCLS Oxacillin Agar Screen Test for Detection of Oxacillin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. Rationale for FDA’s Position on Oxacillin Breakpoints for Staphylococcus | FDA [fda.gov]
- 13. EUCAST disc diffusion criteria for the detection of mecA-Mediated β-lactam resistance in Staphylococcus pseudintermedius: oxacillin versus cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of Oxacillin Sodium by Broth Microdilution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxacillin, a penicillinase-resistant β-lactam antibiotic, is a critical agent for treating infections caused by penicillin-resistant staphylococci. The determination of its Minimum Inhibitory Concentration (MIC) is essential for guiding therapeutic choices, monitoring the emergence of resistance, and for the development of new antimicrobial agents. The broth microdilution method is a standardized and widely accepted technique for quantitative measurement of in vitro antimicrobial susceptibility.[1][2] This document provides a detailed protocol for determining the MIC of oxacillin sodium using the broth microdilution method, adhering to the guidelines set by the Clinical and Laboratory Standards Institute (CLSI). Accurate detection of oxacillin resistance can be challenging, and strict adherence to standardized protocols is crucial for reliable results.[1]
Principle of the Method
The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. Following incubation, the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism is recorded as the MIC.[3][4] For oxacillin testing against staphylococci, cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 2% sodium chloride (NaCl) is used to enhance the expression of resistance.[5]
Materials and Reagents
-
Oxacillin sodium salt (potency verified)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sodium Chloride (NaCl), sterile
-
Sterile deionized water or sterile distilled water
-
Sterile 96-well microtiter plates with round-bottom wells
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes and sterile tips
-
Bacterial culture (test isolate)
-
Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™, Staphylococcus aureus ATCC® 43300™)[5][6][7]
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85%) or Mueller-Hinton broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Microtiter plate reader (optional, for automated reading)
-
Vortex mixer
Experimental Protocols
Preparation of Oxacillin Sodium Stock Solution
-
Determine Potency: Refer to the manufacturer's certificate of analysis for the potency of the oxacillin sodium powder.
-
Calculate Amount to Weigh: Use the following formula to calculate the amount of oxacillin powder needed:
For example, to prepare 10 mL of a 1280 µg/mL stock solution from a powder with a potency of 900 µg/mg: Weight (mg) = (10 mL x 1280 µg/mL) / 900 µg/mg = 14.22 mg
-
Dissolution: Aseptically weigh the calculated amount of oxacillin sodium powder and dissolve it in a sterile solvent. Oxacillin sodium salt is soluble in water.[8] For a working stock solution, sterile deionized water is recommended.
-
Sterilization: Stock solutions should be filter-sterilized through a 0.22 µm syringe filter if not prepared from sterile powder and solvent under aseptic conditions.
-
Storage: Aliquot the stock solution into sterile tubes and store at -20°C or below. Stock solutions are stable for up to one month at -20°C and for up to six months at -80°C.[9][10] Avoid repeated freeze-thaw cycles.
Preparation of Cation-Adjusted Mueller-Hinton Broth (CAMHB) with 2% NaCl
-
Prepare CAMHB according to the manufacturer's instructions.
-
To supplement with 2% NaCl, add 2 g of NaCl to every 100 mL of CAMHB.
-
Sterilize the supplemented broth by autoclaving.
-
Allow the broth to cool to room temperature before use.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or Mueller-Hinton broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]
-
Within 15 minutes of preparation, dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension into the broth, which will then be further diluted 1:1 by the addition to the wells.
Broth Microdilution Procedure
-
Plate Labeling: Label a sterile 96-well microtiter plate with the isolate and drug information.
-
Dispensing Broth: Add 100 µL of CAMHB with 2% NaCl to all wells of the microtiter plate.[3]
-
Serial Dilution of Oxacillin:
-
Add 100 µL of the 2x final desired highest concentration of oxacillin stock solution to the first well of each row to be tested.[3]
-
Using a multichannel pipette, perform a serial twofold dilution by transferring 100 µL from the first column of wells to the second, mixing thoroughly by pipetting up and down.
-
Continue this process across the plate to the desired final concentration, typically up to column 10.
-
Discard 100 µL from column 10.[3]
-
Column 11 will serve as the growth control (no antibiotic).
-
Column 12 will serve as the sterility control (no bacteria).[3]
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension (prepared in step 4.3) to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and the final inoculum concentration to approximately 5 x 10⁵ CFU/mL. Do not inoculate the sterility control wells in column 12.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air. For staphylococci, a full 24-hour incubation is recommended for accurate detection of oxacillin resistance.[1][5]
Quality Control
Quality control should be performed with each batch of tests to ensure the accuracy of the results.[11] Use well-characterized reference strains with known MIC values for oxacillin.
| QC Strain | Expected Oxacillin MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | 0.12 - 0.5 |
| Staphylococcus aureus ATCC® 43300™ | >4 (Resistant Control) |
| Enterococcus faecalis ATCC® 29212™ | 8 - 32 |
Note: The expected MIC ranges may vary slightly based on the specific CLSI guidelines in use. Always refer to the latest CLSI M100 document for the most current QC ranges.[12][13]
Data Presentation and Interpretation
Reading the MIC
The MIC is the lowest concentration of oxacillin that shows no visible growth (i.e., the first clear well). This can be determined by visual inspection or with a microtiter plate reader. The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.
Interpretation of MIC Results
The interpretation of the MIC values as Susceptible (S), Intermediate (I), or Resistant (R) is based on the breakpoints provided by the CLSI. These breakpoints can vary depending on the bacterial species.
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Staphylococcus aureus | ≤ 2 µg/mL | - | ≥ 4 µg/mL |
| Staphylococcus lugdunensis | ≤ 2 µg/mL | - | ≥ 4 µg/mL |
| Staphylococcus epidermidis | ≤ 0.5 µg/mL | - | ≥ 1 µg/mL |
| Other Coagulase-Negative Staphylococci | ≤ 0.5 µg/mL | - | ≥ 1 µg/mL |
Note: These breakpoints are based on recent CLSI guidelines. It is crucial to consult the most current version of the CLSI M100 document for the latest interpretive criteria as these can be updated.[13][14][15]
Visualization of Experimental Workflow
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. benchchem.com [benchchem.com]
- 2. idexx.com [idexx.com]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. youtube.com [youtube.com]
- 5. Methods for Improved Detection of Oxacillin Resistance in Coagulase-Negative Staphylococci: Results of a Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimal Inoculation Methods and Quality Control for the NCCLS Oxacillin Agar Screen Test for Detection of Oxacillin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. globalrph.com [globalrph.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 12. media.beckmancoulter.com [media.beckmancoulter.com]
- 13. Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 15. fda.gov [fda.gov]
Application Notes and Protocols for Oxacillin Sodium in Mueller-Hinton Agar for Resistance Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing oxacillin sodium in Mueller-Hinton agar for the screening of methicillin-resistant Staphylococcus aureus (MRSA). The protocols are based on established methodologies and guidelines to ensure reliable and reproducible results in a research or clinical laboratory setting.
Introduction
The emergence of methicillin-resistant Staphylococcus aureus (MRSA) poses a significant challenge in both clinical and research environments. Accurate and rapid detection of oxacillin resistance is crucial for infection control and for the development of new antimicrobial agents. The oxacillin screen agar test, which incorporates oxacillin sodium into Mueller-Hinton agar, is a widely used phenotypic method for this purpose. This method relies on the principle that MRSA strains, which harbor the mecA gene, can grow in the presence of specific concentrations of oxacillin, while susceptible strains are inhibited. The expression of this resistance can be heterogeneous, necessitating carefully controlled test conditions for accurate detection.[1][2]
Media Formulations and Key Components
Several formulations of oxacillin resistance screening agar exist. The foundational medium is Mueller-Hinton Agar, often supplemented with sodium chloride (NaCl) to enhance the expression of resistance. Some formulations, like Oxacillin Resistance Screening Agar Base (ORSAB), are modifications of mannitol salt agar and include indicators for mannitol fermentation.[3][4]
Table 1: Composition of Standard Oxacillin Screen Agar
| Component | Concentration per Liter | Purpose |
| Mueller-Hinton Agar Base | Varies by manufacturer | Nutrient base for bacterial growth |
| Oxacillin Sodium | 6 µg/mL | Selective agent to inhibit susceptible staphylococci |
| Sodium Chloride (NaCl) | 4% (w/v) or 0.68 mol/L | Enhances the expression of oxacillin resistance |
Note: An alternative formulation with a lower oxacillin concentration (2 µg/mL) is also used, which may allow for quicker growth of MRSA colonies while still inhibiting methicillin-susceptible S. aureus (MSSA).[3]
Table 2: Example Composition of a Commercial Oxacillin Resistance Screening Agar Base (ORSAB)
| Component | Concentration per Liter | Purpose |
| Peptone | 11.8 g | Source of carbon, nitrogen, and other nutrients |
| Yeast Extract | 9.0 g | Source of vitamins and growth factors |
| Mannitol | 10.0 g | Fermentable carbohydrate for differentiation |
| Sodium Chloride | 55.0 g | Selective agent |
| Lithium Chloride | 5.0 g | Inhibits contaminating organisms |
| Aniline Blue | 0.2 g | pH indicator for mannitol fermentation |
| Agar | 12.5 g | Solidifying agent |
| Oxacillin | 2 µg/mL | Selective agent |
| Polymyxin B | 50,000 IU/L | Inhibits other bacteria |
Experimental Protocols
Preparation of Oxacillin Screen Agar (from powder)
This protocol describes the preparation of Mueller-Hinton agar with oxacillin and NaCl.
-
Suspend Ingredients: Suspend the appropriate amount of Mueller-Hinton agar powder and 40 g of NaCl in 1 liter of purified/distilled water.
-
Dissolve: Heat the suspension to boiling with frequent agitation to completely dissolve the medium.
-
Sterilize: Autoclave the medium at 121°C (15 lbs pressure) for 15 minutes.[5][6]
-
Cool: Cool the sterilized medium to 45-50°C in a water bath.
-
Add Oxacillin: Aseptically add the required volume of a stock solution of oxacillin sodium to achieve a final concentration of 6 µg/mL.
-
Mix and Pour: Mix the medium thoroughly but gently to avoid bubbles and pour into sterile Petri plates.[5]
-
Storage: Store the prepared plates at 2-8°C, protected from light.[5][6] The plates should ideally be used within 24 hours of preparation.[7]
Caption: Workflow for the preparation of Oxacillin Screen Agar.
Inoculum Preparation
-
Colony Selection: From a pure 18-24 hour culture on a non-selective medium (e.g., blood agar), select 3-5 well-isolated colonies of the same morphology.[2]
-
Prepare Suspension: Transfer the selected colonies into a tube containing saline or broth.[2]
-
Adjust Turbidity: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a photometric device.[2] This suspension should contain approximately 1-2 x 10⁸ CFU/mL.
Inoculation and Incubation
-
Equilibrate Plates: Allow the oxacillin screen agar plates to equilibrate to room temperature before use. Ensure the agar surface is free of excess moisture.[2]
-
Inoculation:
-
Swab Method: Dip a sterile cotton swab into the standardized inoculum suspension. Rotate the swab against the side of the tube above the fluid level to remove excess liquid. Inoculate a 10-15 mm spot on the agar surface.[2]
-
Loop Method: Use a 1 µL calibrated loop to take an aliquot of the 0.5 McFarland suspension and spot it onto a 10-15 mm area of the agar surface.[8]
-
-
Incubation: Incubate the plates in ambient air at 33-35°C for a full 24 hours.[2] Incubation at temperatures above 35°C may not reliably detect all methicillin-resistant staphylococci.[2][9] For some isolates, especially coagulase-negative staphylococci, incubation for up to 48 hours may be necessary.[3]
Caption: Experimental workflow for oxacillin resistance screening.
Interpretation of Results
Examine the plates carefully after 24 hours of incubation, using transmitted light to detect any growth.
-
Resistant: Any growth, even a single colony or a light film, indicates that the isolate is resistant to oxacillin.[2][5] Isolates that grow on the oxacillin screen agar should be reported as resistant to all β-lactam antimicrobial agents.[5]
-
Susceptible: No growth indicates that the organism is susceptible to oxacillin.[2][5]
Quality Control
Quality control is essential for ensuring the accuracy of the oxacillin screen test. QC should be performed with each new batch of media and on each day of testing.[2]
Table 3: Recommended Quality Control Strains and Expected Results
| Strain | ATCC Number | Resistance Profile | Expected Result on Oxacillin Screen Agar (6 µg/mL) |
| Staphylococcus aureus | ATCC® 43300 | Heteroresistant to oxacillin | Growth[1][2][10] |
| Staphylococcus aureus | ATCC® 33591 | Homogeneously resistant to oxacillin | Growth[1][2][10] |
| Staphylococcus aureus | ATCC® 29213 | Susceptible to oxacillin | No growth[1][2][10] |
| Staphylococcus aureus | ATCC® 25923 | Susceptible to oxacillin | No growth[1][2][10] |
If aberrant quality control results are observed, patient or experimental results should not be reported until the issue is resolved.[2]
Limitations
-
Organism Specificity: The oxacillin screen agar test as described is primarily validated for Staphylococcus aureus. Its use for detecting methicillin resistance in coagulase-negative staphylococci (CoNS) is not recommended due to poor sensitivity.[11]
-
Heteroresistance: Some MRSA strains exhibit heteroresistance, where only a subpopulation of cells expresses the resistance phenotype.[2] Strict adherence to incubation temperature and duration is critical for their detection.
-
Media Variability: The source of Mueller-Hinton agar can influence results.[12] It is crucial to perform quality control on each new lot of medium.
-
Confirmation: For definitive identification, especially in clinical settings, isolates growing on the screen agar may require further confirmatory tests, such as tests for PBP2a or molecular detection of the mecA gene.[13]
Safety Precautions
Standard microbiological laboratory practices should be followed when handling bacterial cultures and clinical specimens.[5] All contaminated materials must be decontaminated, typically by autoclaving, before disposal.[5] Personal protective equipment (PPE), including gloves and lab coats, should be worn at all times.
References
- 1. Optimal Inoculation Methods and Quality Control for the NCCLS Oxacillin Agar Screen Test for Detection of Oxacillin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. dalynn.com [dalynn.com]
- 4. Oxacillin Resistance Screening Agar Base for Detection of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. himedialabs.com [himedialabs.com]
- 6. Oxacillin Resistance Screening Agar 500g - LabMal [labmal.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Optimal inoculation methods and quality control for the NCCLS oxacillin agar screen test for detection of oxacillin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Methods for Improved Detection of Oxacillin Resistance in Coagulase-Negative Staphylococci: Results of a Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of source of Mueller-Hinton agar on detection of oxacillin resistance in Staphylococcus aureus using a screening methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Laboratory Generation of Oxacillin-Resistant Bacterial Mutants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxacillin sodium is a narrow-spectrum beta-lactam antibiotic of the penicillin class. In the laboratory, it serves as a critical tool for selecting and studying bacterial resistance mechanisms, particularly in Gram-positive bacteria such as Staphylococcus aureus. Understanding the dynamics of resistance development is paramount for the discovery and development of new antimicrobial agents. These application notes provide detailed protocols for the in vitro generation of oxacillin-resistant mutants, an overview of the underlying molecular mechanisms, and methods for the characterization of resistant phenotypes.
The primary mechanism of high-level oxacillin resistance in S. aureus is the acquisition of the mecA gene, which encodes a penicillin-binding protein (PBP2a) with low affinity for beta-lactam antibiotics. However, resistance can also emerge through chromosomal mutations in the absence of mecA. These mutations often occur in genes that regulate cell wall synthesis and turnover, such as gdpP, clpXP, and genes encoding native penicillin-binding proteins. Laboratory evolution studies using oxacillin allow for the investigation of these alternative resistance pathways.
Data Presentation
Table 1: Quantitative Data on In Vitro Selection of Oxacillin Resistance in S. aureus
| Parameter | Value | Reference Strain(s) | Experimental Conditions | Citation |
| Mutation Frequency | ~10⁻⁶ | AUS0325, 21162 | Single-step exposure to oxacillin | |
| Fold Increase in MIC (Subinhibitory Exposure) | 4-fold to 64-fold | S. aureus ATCC 25923, SA292 | 10 days of exposure to sub-MIC of oxacillin | [1] |
| Final MIC after Induction (Homoresistance) | 256 µg/mL | OS-MRSA strains | 7 days of exposure to serial dilutions of oxacillin | [1] |
| Increase in Cefazolin MIC in ΔblaZ background | ≥4 mg/liter | AUS0325ΔblaZ | Two passages on oxacillin agar plates |
Experimental Protocols
Protocol 1: Single-Step Selection of Oxacillin-Resistant Mutants
This protocol is designed for the rapid selection of spontaneous mutants with reduced susceptibility to oxacillin.
Materials:
-
Mid-log phase culture of a susceptible bacterial strain (e.g., S. aureus)
-
Tryptic Soy Broth (TSB)
-
Mueller-Hinton (MH) agar plates
-
Oxacillin sodium salt solution (sterile)
-
Sterile spreaders and dilution tubes
Procedure:
-
Grow the susceptible bacterial strain in TSB to mid-log phase (OD₆₀₀ ≈ 0.5).
-
Concentrate the bacterial culture 10-fold by centrifugation and resuspend the pellet in fresh TSB.
-
Plate approximately 10⁸ to 10⁹ cells onto MH agar plates containing oxacillin at a concentration 2 to 4 times the Minimum Inhibitory Concentration (MIC) of the parent strain.
-
Incubate the plates at 35-37°C for 48-72 hours.
-
Isolate individual colonies that appear on the oxacillin-containing plates.
-
Streak the isolated colonies onto fresh oxacillin-containing MH agar plates to confirm the resistant phenotype.
-
Perform MIC determination for the confirmed resistant mutants to quantify the level of resistance.
Protocol 2: Stepwise Selection of Oxacillin-Resistant Mutants by Serial Passage
This method mimics the gradual development of resistance that can occur during prolonged antibiotic therapy.
Materials:
-
Overnight culture of a susceptible bacterial strain
-
TSB
-
MH agar plates
-
Oxacillin sodium salt solution (sterile)
-
Sterile loops and dilution tubes
Procedure:
-
Prepare a series of MH agar plates with increasing concentrations of oxacillin (e.g., 0.5x, 1x, 2x, 4x, 8x, and 16x the initial MIC).
-
Inoculate an MH agar plate containing a sub-inhibitory concentration of oxacillin (0.5x MIC) with the susceptible bacterial strain.
-
Incubate at 35-37°C for 24-48 hours.
-
Select colonies from the plate with the highest concentration of oxacillin that still permits growth.
-
Inoculate these colonies onto the next higher concentration of oxacillin in the series.
-
Repeat this process of serial passaging for several days or until growth is observed at the desired oxacillin concentration.[1]
-
Confirm the stability of the resistant phenotype by passaging the mutants on antibiotic-free media for several generations and then re-testing their susceptibility to oxacillin.
-
Determine the final MIC of the evolved resistant mutants.
Protocol 3: Confirmation of Resistance Phenotype
A. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Prepare a 96-well microtiter plate with serial two-fold dilutions of oxacillin in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 18-24 hours.
-
The MIC is the lowest concentration of oxacillin that completely inhibits visible bacterial growth.
B. Disk Diffusion Assay
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Evenly swab the inoculum onto the surface of an MH agar plate.
-
Aseptically apply an oxacillin disk (1 µg) to the center of the plate.
-
Incubate at 35-37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition and interpret the results according to CLSI guidelines.[2]
Visualizations
Caption: Experimental workflows for generating oxacillin-resistant mutants.
Caption: Key signaling pathways in oxacillin resistance.
References
Proper Storage and Handling of Oxacillin Sodium: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the proper storage and handling of oxacillin sodium powder and its reconstituted solutions. Adherence to these protocols is crucial for maintaining the compound's stability, ensuring experimental accuracy, and protecting laboratory personnel.
Introduction
Oxacillin sodium is a semi-synthetic, penicillinase-resistant beta-lactam antibiotic.[1][2] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[2] Due to its susceptibility to degradation, particularly through hydrolysis of the beta-lactam ring, strict adherence to proper storage and handling procedures is essential to preserve its potency and ensure reliable experimental outcomes.[3][4]
Safety Precautions and Handling
Oxacillin sodium powder can be hazardous if not handled correctly. It may cause skin irritation, serious eye irritation, and respiratory irritation.[5] Allergic reactions are also a potential risk.[6]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Respiratory Protection: When handling the powder, especially in large quantities, use a respirator or work in a well-ventilated area to avoid inhaling dust particles.[5][8]
-
Lab Coat: A lab coat should be worn to protect clothing.
Handling Procedures:
-
Avoid generating dust when handling the powder.[8]
-
Wash hands thoroughly after handling.[5]
-
In case of contact with skin or eyes, rinse immediately and copiously with water and seek medical advice if irritation persists.[6]
-
For spills, carefully sweep up the powder, avoiding dust creation, and place it in a sealed container for disposal.[5]
Storage of Oxacillin Sodium Powder
The solid, un-reconstituted form of oxacillin sodium is relatively stable when stored under appropriate conditions.
| Parameter | Storage Condition |
| Temperature | 20°C to 25°C (68°F to 77°F) [see USP Controlled Room Temperature][9][10] |
| Environment | Store in a dry, well-ventilated place in a tightly sealed container.[6][7] |
| Light | Protect from light. |
Reconstitution of Oxacillin Sodium Powder
The following protocols outline the preparation of stock solutions from oxacillin sodium powder. Use sterile water for injection or 0.9% sodium chloride injection for reconstitution.[10][11]
Protocol 1: Preparation of a 100 mg/mL Stock Solution
-
Aseptically add 9.3 mL of sterile water for injection or 0.9% sodium chloride injection to a vial containing 1 gram of oxacillin sodium powder.[12]
-
Shake the vial vigorously until the powder is completely dissolved and the solution is clear. The final concentration will be approximately 100 mg/mL.[12]
Protocol 2: General Reconstitution for Intramuscular and Intravenous Use
| Vial Size | Volume of Diluent to Add | Approximate Final Concentration |
| 1 gram | 5.7 mL | 250 mg / 1.5 mL[9][11] |
| 2 grams | 11.5 mL | 250 mg / 1.5 mL[9][11] |
| 10 grams (Bulk) | 93 mL | 100 mg / mL[12][13] |
Storage and Stability of Reconstituted Solutions
The stability of oxacillin sodium solutions is dependent on the concentration, storage temperature, and the solvent used.
Table 1: Stability of Reconstituted Oxacillin Sodium Solutions
| Concentration | Solvent | Storage Temperature | Stability Period |
| 10-100 mg/mL | Sterile Water for Injection | Room Temperature (25°C / 77°F) | 4 Days[12] |
| 10-100 mg/mL | 0.9% Sodium Chloride | Room Temperature (25°C / 77°F) | 4 Days[12] |
| 10-100 mg/mL | Sterile Water for Injection | Refrigerated (4°C / 39°F) | 7 Days[12] |
| 10-100 mg/mL | 0.9% Sodium Chloride | Refrigerated (4°C / 39°F) | 7 Days[12] |
| 250 mg/1.5 mL | Sterile Water for Injection | Room Temperature (21°C / 70°F) | 3 Days[9][12] |
| 250 mg/1.5 mL | Sterile Water for Injection | Refrigerated (4°C / 39°F) | 1 Week[9][12] |
| Stock Solutions | - | -20°C | 1 month[14] |
| Stock Solutions | - | -80°C | 6 months[14] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions before freezing.[14]
Stability of Diluted Intravenous Solutions
For experimental assays requiring further dilution, the stability of oxacillin sodium is significantly influenced by the diluent and temperature. Oxacillin sodium degrades more rapidly in dextrose solutions compared to sodium chloride solutions, a phenomenon attributed to the catalytic effect of dextrose on hydrolysis.[3][4]
Table 2: Stability of Diluted Oxacillin Sodium Solutions for Infusion
| Concentration | Diluent | Storage Temperature | Stability Period (Time to 10% loss of potency) |
| 0.5-2 mg/mL | 5% Dextrose in Water | Room Temperature (21°C / 70°F) | 6 Hours[9][12] |
| 0.5-2 mg/mL | 5% Dextrose in 0.9% NaCl | Room Temperature (21°C / 70°F) | 6 Hours[12] |
| 5 mg/mL | 0.9% Sodium Chloride | Room Temperature (25°C) | Significant decrease after 2 weeks[15][16] |
| 5 mg/mL | 5% Dextrose in Water | Room Temperature (25°C) | Virtually no oxacillin detectable after 6 weeks[15][16] |
| 5 mg/mL | 0.9% Sodium Chloride | Refrigerated (4°C) | Stable for up to 6 weeks[15][16] |
| 5 mg/mL | 5% Dextrose in Water | Refrigerated (4°C) | Stable for up to 6 weeks[15][16] |
| 10-100 mg/mL | Various IV Solutions | Frozen (-15°C) | 30 Days[12] |
Experimental Protocols
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general framework for assessing the stability of oxacillin sodium solutions.
-
Preparation of Standards: Prepare a stock solution of oxacillin sodium of known concentration in the desired diluent. Create a series of calibration standards by serial dilution.
-
Sample Preparation: At specified time points, withdraw an aliquot of the oxacillin sodium solution being tested. Dilute as necessary to fall within the range of the calibration curve.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 225 nm).
-
-
Data Analysis: Quantify the concentration of oxacillin in the samples by comparing the peak area to the calibration curve. Calculate the percentage of remaining oxacillin at each time point to determine its stability.
Visualizations
Caption: Workflow for the proper storage and handling of oxacillin sodium.
Caption: Simplified degradation pathways for oxacillin sodium.
References
- 1. Articles [globalrx.com]
- 2. What is the mechanism of Oxacillin Sodium? [synapse.patsnap.com]
- 3. Stability of sodium oxacillin in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. armaspharmaceuticals.com [armaspharmaceuticals.com]
- 9. DailyMed - OXACILLIN- oxacillin sodium injection, powder, for solution OXACILLIN- oxacillin sodium injection, powder, for solution [dailymed.nlm.nih.gov]
- 10. fffenterprises.com [fffenterprises.com]
- 11. DailyMed - OXACILLIN injection, powder, for solution [dailymed.nlm.nih.gov]
- 12. globalrph.com [globalrph.com]
- 13. DailyMed - OXACILLIN- oxacillin sodium injection, powder, for solution [dailymed.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Intravenous Suitability Studies of Commonly Used Oxacillin Sodium Solutions in the ACCUFUSER® Infusion Device [scirp.org]
- 16. Intravenous Suitability Studies of Commonly Used Oxacillin Sodium Solutions in the ACCUFUSER® Infusion Device [scirp.org]
Troubleshooting & Optimization
Oxacillin Sodium Degradation in Culture Media: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with oxacillin sodium degradation in culture media.
Frequently Asked Questions (FAQs)
Q1: What is oxacillin sodium and why is its stability in culture media a concern?
Oxacillin sodium is a narrow-spectrum β-lactam antibiotic, resistant to penicillinase enzymes produced by bacteria like Staphylococcus aureus.[1] Its stability is crucial for in vitro experiments such as minimum inhibitory concentration (MIC) assays, where the antibiotic concentration is assumed to be constant over the incubation period.[2][3] Degradation of oxacillin during an experiment can lead to inaccurate and misleading results, suggesting higher resistance than is actually present.
Q2: What is the primary mechanism of oxacillin degradation in culture media?
The primary mechanism of degradation for oxacillin, like other β-lactam antibiotics, is the hydrolysis of the amide bond within its characteristic β-lactam ring.[4][5][6] This process renders the antibiotic inactive as the ring structure is essential for its antibacterial activity. This hydrolysis can be catalyzed by factors such as pH, temperature, and the presence of certain enzymes.[4][5]
Q3: What are the main factors that influence the degradation rate of oxacillin in my experiments?
Several factors can accelerate the degradation of oxacillin sodium in your culture media:
-
pH: The stability of the β-lactam ring is highly dependent on pH. Oxacillin is most stable in neutral to slightly acidic conditions (around pH 6.0-7.0). It is unstable in acidic environments (pH < 5.0) and degradation is also accelerated under alkaline conditions.[3][7]
-
Temperature: Higher temperatures significantly increase the rate of chemical degradation.[8] Storing stock solutions and media containing oxacillin at appropriate temperatures is critical.
-
Culture Media Components: While specific data for all media types is limited, components such as dextrose can catalyze the hydrolysis of oxacillin.[8] It is important to consider the composition of your specific culture medium.
-
Enzymes: The presence of β-lactamase enzymes, which may be produced by contaminating microorganisms, will rapidly inactivate oxacillin by breaking the β-lactam ring.[5][6]
Q4: How long is oxacillin stable in solution?
The stability of oxacillin in solution is highly dependent on the solvent, concentration, pH, and storage temperature.
-
Reconstituted Solutions: At concentrations used for injection, reconstituted oxacillin sodium is stable for 3 days at room temperature and for one week when refrigerated.[9]
-
In Culture Media: The stability in culture media at 37°C is significantly shorter. For some β-lactams, half-lives can be as short as 2-5 hours in common media like MOPS or LB broth.[2][3] Therefore, for prolonged experiments, the effective concentration of oxacillin may decrease substantially.
-
Frozen Solutions: Frozen in syringes at -20°C, oxacillin (200 mg/ml) has been shown to be stable for at least three months.[9]
Troubleshooting Guide
Problem: I am observing inconsistent results in my antibiotic susceptibility tests with oxacillin (e.g., variable MIC values).
This is a common issue that can often be traced back to the degradation of oxacillin. Follow these troubleshooting steps to identify and resolve the problem.
Troubleshooting Workflow
Caption: Troubleshooting logic for inconsistent oxacillin results.
Step 1: Verify Quality Control (QC)
-
Action: Always run your MIC assay with a known quality control strain, such as Staphylococcus aureus ATCC® 29213.
-
Expected Outcome: The MIC value for the QC strain should fall within the established acceptable range.
-
Troubleshooting:
-
If the QC MIC is too high: This suggests that your oxacillin has degraded. Proceed to Step 2.
-
If the QC MIC is within range, but your test isolate results are inconsistent: This points towards issues with your experimental protocol or the test isolate itself. Proceed to Step 3.
-
Step 2: Examine Oxacillin Stock and Working Solutions
-
Action:
-
Prepare a fresh stock solution of oxacillin sodium from a new vial if possible.
-
Review your storage procedures. Stock solutions should be stored at 4°C for no longer than 24 hours, or frozen at -20°C or -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.
-
Ensure the solvent used for reconstitution is appropriate (e.g., sterile distilled water or a suitable buffer).
-
-
Expected Outcome: A freshly prepared solution should yield a QC MIC within the acceptable range.
-
Troubleshooting: If the problem persists with a fresh solution, consider the possibility of contamination or issues with your experimental protocol.
Step 3: Review Experimental Protocol
-
Action:
-
Media pH: Check the pH of your culture medium. If it is outside the optimal range for oxacillin stability (pH 6.0-7.2), adjust it if possible without compromising bacterial growth.
-
Incubation Time: For long incubation periods (>24 hours), the effective concentration of oxacillin may decrease. Consider replenishing the media with fresh oxacillin at set intervals if your experimental design allows.
-
Contamination: Test your cultures for contamination, especially by β-lactamase-producing organisms.
-
-
Expected Outcome: A controlled and consistent experimental protocol will minimize variability in your results.
Step 4: Perform an Oxacillin Stability Study
If the above steps do not resolve the issue, it is advisable to perform a stability study of oxacillin in your specific culture medium under your experimental conditions. See the detailed protocol below.
Quantitative Data on Oxacillin Stability
The stability of oxacillin is highly dependent on the storage conditions. The following tables summarize available data.
Table 1: Stability of Oxacillin Sodium in Different Solutions and Temperatures
| Concentration | Solvent | Temperature | Stability (Time to 10% loss) | Reference |
| 1 g/100mL | 0.9% Sodium Chloride | 23°C | < 7 days | [10] |
| 1 g/100mL | 0.9% Sodium Chloride | 4°C | < 30 days | [10] |
| 5.0 mg/mL | 0.9% Sodium Chloride | 25 ± 2°C | Significant decrease after 2 weeks | [8] |
| 5.0 mg/mL | 5% Dextrose Water | 25 ± 2°C | Virtually no oxacillin after 6 weeks | [8] |
| 5.0 mg/mL | 0.9% Sodium Chloride | 4 ± 2°C | Unchanged after 6 weeks | [8] |
| 5.0 mg/mL | 5% Dextrose Water | 4 ± 2°C | Unchanged after 6 weeks | [8] |
Table 2: pH-Dependent Stability of Oxacillin
| pH | Stability | Comments | Reference |
| 1.2 | Highly unstable | Rapid decomposition | [7] |
| 6.0 - 7.2 | Optimal Stability | Recommended range for solutions | [3] |
Oxacillin Degradation Pathway
The primary degradation pathway of oxacillin in aqueous media is the hydrolysis of the β-lactam ring, which leads to the formation of inactive penicilloic acid derivatives.
Caption: Hydrolytic degradation of oxacillin.
Experimental Protocol: Stability of Oxacillin in Culture Medium
This protocol provides a framework for determining the stability of oxacillin in your specific culture medium using High-Performance Liquid Chromatography (HPLC).
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Origins of Oxacillinase Specificity in Class D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 6. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 8. Intravenous Suitability Studies of Commonly Used Oxacillin Sodium Solutions in the ACCUFUSER® Infusion Device [scirp.org]
- 9. Stability of carbenicillin and oxacillin frozen in syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of Ampicillin Sodium, Nafcillin Sodium, And Oxacillin Sodium in AutoDose Infusion System Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oxacillin Sodium Concentration for MRSA Screening Agar
Welcome to the technical support center for optimizing oxacillin sodium concentration in Methicillin-Resistant Staphylococcus aureus (MRSA) screening agar. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for accurate MRSA detection.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of oxacillin for MRSA screening agar?
According to the Clinical and Laboratory Standards Institute (CLSI), the recommended formulation is Mueller-Hinton agar supplemented with 4% sodium chloride (NaCl) and 6 µg/ml of oxacillin.[1] This concentration is considered an effective method for detecting MRSA.[1]
Q2: Why is sodium chloride added to the screening agar?
Sodium chloride creates a hypertonic environment in the agar, which enhances the expression of oxacillin resistance in MRSA isolates, making them easier to detect.[2]
Q3: What are the optimal incubation conditions for oxacillin screening agar plates?
Plates should be incubated at a temperature that does not exceed 35°C for a full 24 hours.[1][3] Incubation at temperatures above 35°C may inhibit the growth of some heteroresistant strains, potentially leading to false-negative results.[1][3]
Q4: How should the results of an oxacillin screening agar test be interpreted?
Any growth of S. aureus on the oxacillin screening agar after 24 hours of incubation is considered a positive result, indicating potential methicillin resistance.[4] The absence of growth indicates susceptibility to oxacillin. It is crucial to examine the plates carefully, as even a single colony or a light film of growth is significant.[2]
Q5: Is oxacillin the only option for MRSA screening? Are there alternatives?
While oxacillin has historically been used, cefoxitin is now widely recognized as a more reliable agent for predicting mecA-mediated resistance.[5][6] Cefoxitin is a better inducer of the mecA gene, which is responsible for methicillin resistance, leading to clearer and more accurate results.[7] Many laboratories now use cefoxitin disk diffusion or chromogenic agars containing cefoxitin for MRSA screening.[8]
Troubleshooting Guide
This guide addresses common issues encountered during MRSA screening using oxacillin agar.
Problem 1: False-Positive Results (Growth of non-MRSA or susceptible S. aureus)
| Potential Cause | Troubleshooting Steps |
| Contamination with other salt-tolerant organisms | Ensure aseptic technique during media preparation and inoculation. Some coagulase-negative staphylococci and enterococci can grow on this medium.[9] Perform a coagulase test on any growth to confirm it is S. aureus.[9] |
| Presence of borderline-oxacillin resistant S. aureus (BORSA) | BORSA strains may show growth but are mecA negative. Confirm resistance with a cefoxitin disk diffusion test or by PCR for the mecA gene. |
| Improperly prepared or stored media | Verify the final oxacillin and NaCl concentrations. Ensure plates are stored at 2-8°C and used before the expiration date.[10] |
| Over-incubation | Reading plates after the recommended 24-hour incubation period may lead to the growth of susceptible strains. Adhere strictly to the 24-hour reading time.[5] |
Problem 2: False-Negative Results (No growth of known MRSA strains)
| Potential Cause | Troubleshooting Steps |
| Heteroresistance | Some MRSA strains exhibit heteroresistance, where only a subpopulation of cells expresses resistance.[1][3] Ensure the inoculum is prepared from a sweep of multiple colonies.[2] |
| Incubation temperature is too high | Incubating plates above 35°C can suppress the growth of some MRSA strains.[1][3] Maintain a strict incubation temperature of 33-35°C.[3] |
| Inoculum too light | A low inoculum density may not be sufficient to initiate growth of resistant subpopulations. Prepare the inoculum to a 0.5 McFarland turbidity standard.[11] |
| Degraded oxacillin in the medium | Oxacillin can lose potency if not stored correctly or if the media is overheated during preparation. Prepare fresh media and store oxacillin stock solutions appropriately. |
| Short incubation time | Reading the plates before the full 24-hour incubation period may miss slower-growing resistant isolates.[12] |
Problem 3: No Growth of Control Strains (Positive or Negative)
| Potential Cause | Troubleshooting Steps |
| Incorrect control strains used | Use appropriate quality control strains such as S. aureus ATCC 43300 (MRSA, positive control) and S. aureus ATCC 25923 or ATCC 29213 (MSSA, negative controls).[11][13] |
| Media prepared incorrectly | Verify all components and their concentrations in the Mueller-Hinton agar. Ensure the pH is correct.[14] |
| Inactivation of inoculum | Ensure the inoculum is viable and prepared from a fresh culture (18-24 hours old).[2] |
Data Presentation
Table 1: Comparison of Different Oxacillin Screening Agar Formulations
| Medium Component | CLSI Recommended | Oxacillin Resistance Screening Agar Base (ORSAB) |
| Base Agar | Mueller-Hinton Agar | Mannitol Salt Agar Base |
| Oxacillin Concentration | 6 µg/ml[1] | 2 µg/ml[9][15] |
| NaCl Concentration | 4%[1] | 5.5%[9][15] |
| Other Supplements | None | Polymyxin B, Lithium Chloride, Aniline Blue[9][15] |
| Reported Sensitivity | High, but can be affected by heteroresistance[11] | High (98-99%)[16] |
| Reported Specificity | Generally high | Lower, can have false positives with coagulase-negative staphylococci[5][16] |
Experimental Protocols
Protocol 1: Preparation of Oxacillin Screening Agar (CLSI Formulation)
-
Prepare Mueller-Hinton Agar: Suspend the appropriate amount of Mueller-Hinton agar powder in purified water as per the manufacturer's instructions.
-
Add Sodium Chloride: Add NaCl to a final concentration of 4% (w/v).
-
Autoclave: Sterilize by autoclaving at 121°C for 15 minutes.
-
Cool the Agar: Cool the sterilized agar to 45-50°C in a water bath.
-
Add Oxacillin: Aseptically add a sterile stock solution of oxacillin sodium to a final concentration of 6 µg/ml.
-
Mix and Pour: Mix the medium gently but thoroughly to ensure even distribution of the oxacillin. Pour the agar into sterile Petri dishes.
-
Storage: Store the prepared plates at 2-8°C, protected from light.
Protocol 2: MRSA Screening Assay
-
Inoculum Preparation: From a pure 18-24 hour culture of S. aureus on a non-selective medium, pick several colonies to prepare a suspension in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[11]
-
Inoculation: Using a sterile cotton swab dipped in the standardized inoculum, streak the entire surface of the oxacillin screening agar plate to obtain confluent growth. Alternatively, a 1 µl loop can be used to spot-inoculate a 10-15 mm area of the agar.[2][11]
-
Incubation: Incubate the plates aerobically at 33-35°C for a full 24 hours.[3]
-
Result Interpretation: After 24 hours, examine the plates for any growth. The presence of one or more colonies or a film of growth indicates a positive result for methicillin resistance. The absence of growth indicates susceptibility.
Visualizations
Caption: Workflow for MRSA screening using oxacillin agar.
Caption: Troubleshooting decision tree for oxacillin screening agar.
References
- 1. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 2. hardydiagnostics.com [hardydiagnostics.com]
- 3. en.iacld.com [en.iacld.com]
- 4. exodocientifica.com.br [exodocientifica.com.br]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. Detection of Oxacillin-Susceptible mecA-Positive Staphylococcus aureus Isolates by Use of Chromogenic Medium MRSA ID - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dalynn.com [dalynn.com]
- 10. himedialabs.com [himedialabs.com]
- 11. Optimal Inoculation Methods and Quality Control for the NCCLS Oxacillin Agar Screen Test for Detection of Oxacillin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Complete Guide to Doing an MRSA Swab Test [mantacc.com]
- 13. journals.asm.org [journals.asm.org]
- 14. tmmedia.in [tmmedia.in]
- 15. Evaluation of a Novel Medium for Screening Specimens from Hospitalized Patients To Detect Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
issues with oxacillin sodium solution stability at room temperature
Welcome to the technical support center for oxacillin sodium solutions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to solution stability, particularly at room temperature.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of reconstituted oxacillin sodium solution at room temperature?
A1: Reconstituted oxacillin sodium solutions have limited stability at room temperature (21-25°C or 70-77°F). Stability is highly dependent on the concentration and the diluent used. For instance, solutions with concentrations between 0.5 mg/mL and 2 mg/mL may lose more than 10% of their activity within 6 hours.[1][2][3] Higher concentrations, such as 10-100 mg/mL in specific diluents, can be stable for up to 3 or 4 days.[1][4][5] However, for therapeutic use, prolonged storage at room temperature is not recommended due to significant loss of potency.[6][7]
Q2: Which diluent should I use for reconstituting oxacillin sodium?
A2: The choice of diluent significantly impacts the stability of the oxacillin sodium solution. Oxacillin sodium is generally more stable in isotonic sodium chloride (0.9% NaCl, Normal Saline) than in dextrose solutions.[8][9] Studies have shown that oxacillin degrades much faster in 5% Dextrose in Water (D5W), which is attributed to the catalytic effect of dextrose on the hydrolysis of the beta-lactam ring.[8][9] For maximum stability at room temperature, Sterile Water for Injection or 0.9% Sodium Chloride Injection are the preferred diluents.[4][5]
Q3: What are the primary signs of degradation in an oxacillin sodium solution?
A3: The primary sign of degradation is a loss of potency, which is not visually detectable and must be measured analytically (e.g., via HPLC).[6][7] A significant drop in the solution's pH is another key indicator of chemical degradation, specifically hydrolysis.[6][7] While there may be no significant change in color or transparency, any visible particulate matter or cloudiness indicates the solution is no longer suitable for use.[4][7]
Q4: How does temperature affect the stability of the solution?
A4: Temperature is a critical factor. Oxacillin sodium solutions are significantly more stable under refrigeration (4°C or 40°F) compared to room temperature.[6][7] For example, a reconstituted solution may be stable for up to a week when refrigerated, whereas its stability at room temperature is limited to a few days or even hours depending on the concentration and vehicle.[1][4] Freezing (-15°C to -20°C) can preserve stability for 30 days or longer.[4][10]
Q5: My oxacillin solution was left at room temperature for an extended period. Can I still use it?
A5: It is not advisable. Studies show a significant decrease in oxacillin concentration in as little as two weeks at room temperature, with some solutions losing nearly all potency after six weeks.[6][7] For concentrations used in intravenous infusions (0.5 to 2 mg/mL), the solution may be stable for only about 6 hours at room temperature.[1][2] To ensure the integrity of your experiment and the effectiveness of the antibiotic, it is crucial to adhere to recommended storage times and temperatures.
Troubleshooting Guides
Problem 1: Unexpected Loss of Antibacterial Activity in an Experiment
If you observe that your oxacillin sodium solution is not producing the expected antibacterial effect, its stability may be compromised. Follow this guide to troubleshoot the issue.
Problem 2: pH of the Solution Has Decreased
A drop in the pH of your oxacillin sodium solution is a direct indicator of chemical degradation.
-
Explanation : The core structure of oxacillin responsible for its antibacterial activity is the β-lactam ring.[11] In an aqueous solution, this ring is susceptible to hydrolysis, a reaction that breaks the ring and forms inactive penicilloic acids.[12]
-
Consequence : The formation of these acidic byproducts causes the overall pH of the solution to decrease.[6][7]
-
Action : If you measure a significant drop in pH, the solution has likely lost substantial potency. It should be discarded and a fresh solution prepared for your experiments.
Technical Data
Table 1: Stability of Oxacillin Sodium in Different Diluents and Temperatures
| Concentration | Diluent | Temperature | Stability Duration (Time to <10% Loss) |
| 0.5 - 2 mg/mL | 5% Dextrose in Water | Room Temp (21°C / 70°F) | 6 hours[1][2] |
| 0.5 - 2 mg/mL | 0.9% Sodium Chloride | Room Temp (21°C / 70°F) | 6 hours[1][2] |
| 10 - 100 mg/mL | 0.9% Sodium Chloride | Room Temp (25°C / 77°F) | 4 days[4][5] |
| 10 - 100 mg/mL | Sterile Water for Injection | Room Temp (25°C / 77°F) | 4 days[4] |
| 167 mg/mL | Sterile Water for Injection | Room Temp (21°C / 70°F) | 3 days[1][12] |
| 10 - 100 mg/mL | 0.9% Sodium Chloride | Refrigerated (4°C / 40°F) | 7 days[4][5] |
| 1 g / 100 mL | 0.9% Sodium Chloride | Refrigerated (4°C / 40°F) | Up to 30 days[13] |
| 10 - 100 mg/mL | 0.9% Sodium Chloride | Frozen (-15°C) | 30 days[4][5] |
Table 2: Comparative Potency of Oxacillin (5 mg/mL) at Room Temperature (25°C)
| Time | Remaining Concentration in 0.9% NaCl | Remaining Concentration in 5% Dextrose (D5W) |
| Initial | 100% | 100% |
| 2 Weeks | Significant Decrease | Significant Decrease |
| 6 Weeks | 36.57%[6][7] | Virtually Undetectable[6][7] |
Experimental Protocols
Protocol: Stability Assessment of Oxacillin Sodium via HPLC
This protocol outlines a general method for determining the concentration and stability of oxacillin sodium in a prepared solution over time.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. Oxacillin for Injection, USP Rx only [dailymed.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. globalrph.com [globalrph.com]
- 5. droracle.ai [droracle.ai]
- 6. Intravenous Suitability Studies of Commonly Used Oxacillin Sodium Solutions in the ACCUFUSER® Infusion Device [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Stability of sodium oxacillin in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. publications.ashp.org [publications.ashp.org]
- 11. Oxacillin - Wikipedia [en.wikipedia.org]
- 12. Oxacillin Monograph for Professionals - Drugs.com [drugs.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Preventing Precipitation of Oxacillin Sodium in Aqueous Solutions
Welcome to the technical support center for oxacillin sodium. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the precipitation of oxacillin sodium in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for oxacillin sodium precipitation in aqueous solutions?
A1: The precipitation of oxacillin sodium in aqueous solutions is most commonly due to its limited stability, which is highly dependent on the pH of the solution. Oxacillin is susceptible to hydrolysis, especially in acidic or alkaline conditions, leading to the formation of degradation products that may be less soluble and precipitate out of solution. Another common reason is the supersaturation of the solution, where the concentration of oxacillin sodium exceeds its solubility limit under the specific experimental conditions (e.g., temperature, buffer composition).
Q2: What is the optimal pH range for maintaining the stability of oxacillin sodium in an aqueous solution?
A2: Oxacillin sodium exhibits its greatest stability in a neutral to slightly acidic pH range. The recommended pH for aqueous solutions of oxacillin sodium is between 4.5 and 7.5.[1] Deviation outside this range, particularly towards more acidic conditions (pH < 4), can lead to rapid degradation.[2]
Q3: How does temperature affect the stability and solubility of oxacillin sodium solutions?
A3: Higher temperatures accelerate the degradation of oxacillin sodium in aqueous solutions. For short-term storage, it is advisable to keep solutions at controlled room temperature (around 25°C), but for longer-term stability, refrigeration (2-8°C) is recommended.[3][4] It is important to note that while refrigeration improves stability, it may decrease the solubility of oxacillin sodium, so solutions should be visually inspected for any precipitation after cooling.
Q4: Can I use buffers other than Phosphate-Buffered Saline (PBS) to dissolve oxacillin sodium?
A4: While PBS (pH 7.2) is a commonly used buffer, other biological buffers can be used. However, it is crucial to ensure that the final pH of the solution is within the optimal stability range for oxacillin sodium (pH 4.5-7.5). The composition of the buffer can also influence solubility, so it is recommended to perform a small-scale solubility test before preparing a large volume.
Q5: I prepared a stock solution of oxacillin sodium in an organic solvent and it precipitated when I diluted it into my aqueous buffer. Why did this happen and how can I prevent it?
A5: This is a common phenomenon known as "salting out" or "antisolvent precipitation." Oxacillin sodium is more soluble in some organic solvents like DMSO and ethanol than in aqueous buffers.[5] When a concentrated organic stock solution is added to an aqueous buffer, the rapid change in solvent polarity can cause the oxacillin sodium to precipitate. To prevent this, you can try the following:
-
Decrease the concentration of the stock solution: A lower concentration in the organic solvent may lead to less precipitation upon dilution.
-
Slowly add the stock solution to the aqueous buffer while vigorously stirring: This helps to disperse the organic solvent and the drug more evenly, preventing localized high concentrations that can trigger precipitation.
-
Use a co-solvent system: Prepare the final solution with a small percentage of a water-miscible organic solvent to increase the overall solubility. However, be mindful of the potential effects of the organic solvent on your experiment.
Troubleshooting Guide
This guide provides a step-by-step approach to resolving precipitation issues with oxacillin sodium in your experiments.
Visualizing the Troubleshooting Workflow
Caption: A flowchart for troubleshooting oxacillin sodium precipitation.
Data Presentation
Table 1: Solubility of Oxacillin Sodium in Various Solvents
| Solvent | pH | Concentration | Reference |
| Water | - | 50-52 mg/mL | [6] |
| Phosphate-Buffered Saline (PBS) | 7.2 | ~10 mg/mL | [5][7] |
| Dimethyl Sulfoxide (DMSO) | - | 16-128 mg/mL | [5][8][9] |
| Ethanol | - | ~2 mg/mL | [5] |
| Dimethylformamide (DMF) | - | ~20 mg/mL | [5] |
Table 2: Stability of Reconstituted Oxacillin Sodium Solutions
| Diluent | Concentration | Storage Temperature | Stability Duration | Reference |
| 0.9% Sodium Chloride | 5.0 mg/mL | 4 ± 2°C | Up to 6 weeks | [3][8] |
| 0.9% Sodium Chloride | 5.0 mg/mL | 25 ± 2°C | Significant decrease after 2 weeks | [3][8] |
| 5% Dextrose in Water | 5.0 mg/mL | 4 ± 2°C | Up to 6 weeks | [3][8] |
| 5% Dextrose in Water | 5.0 mg/mL | 25 ± 2°C | Virtually no oxacillin after 6 weeks | [3][8] |
| 0.9% Sodium Chloride | 1g/100mL | 23°C | <10% loss after 7 days | [4] |
| 0.9% Sodium Chloride | 1g/100mL | 4°C | <5% loss after 30 days | [4] |
Experimental Protocols
Protocol 1: Determining the Aqueous Solubility of Oxacillin Sodium
This protocol outlines a method to determine the equilibrium solubility of oxacillin sodium in a specific aqueous buffer.
-
Preparation of Buffer: Prepare the desired aqueous buffer (e.g., PBS, Tris-HCl) at the target pH.
-
Addition of Oxacillin Sodium: Add an excess amount of oxacillin sodium powder to a known volume of the buffer in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: Withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtered solution with the appropriate mobile phase and quantify the concentration of dissolved oxacillin sodium using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: Stability-Indicating HPLC Method for Oxacillin Sodium
This protocol provides a general framework for a stability-indicating HPLC method to assess the degradation of oxacillin sodium.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[10]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate adjusted to pH 3.6 with phosphoric acid) and an organic modifier (e.g., acetonitrile and methanol).[10] A common mobile phase composition is a mixture of the buffer, acetonitrile, and methanol in a ratio of 700:225:75 (v/v/v).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection Wavelength: 225 nm.[10]
-
Injection Volume: 20 µL.
-
-
Preparation of Standard Solution: Accurately weigh and dissolve a known amount of oxacillin sodium reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Preparation of Sample Solution: Prepare the oxacillin sodium solution to be tested in the desired aqueous buffer. At specified time points, withdraw a sample, dilute it with the mobile phase to a concentration within the range of the calibration curve.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify and quantify the peak corresponding to oxacillin sodium. The appearance of new peaks over time indicates the formation of degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.
Visualizing Degradation and Prevention
Factors Influencing Oxacillin Sodium Stability
Caption: Key factors influencing the stability of oxacillin sodium in aqueous solutions.
Hydrolysis Degradation Pathway of Oxacillin
Caption: Simplified pathway of oxacillin hydrolysis leading to inactive products.
References
- 1. researchgate.net [researchgate.net]
- 2. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 3. Intravenous Suitability Studies of Commonly Used Oxacillin Sodium Solutions in the ACCUFUSER® Infusion Device [scirp.org]
- 4. Stability of Ampicillin Sodium, Nafcillin Sodium, And Oxacillin Sodium in AutoDose Infusion System Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Oxacillin sodium salt | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
impact of pH on oxacillin sodium activity and stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the activity and stability of oxacillin sodium. Below are troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of oxacillin sodium in aqueous solutions?
A1: Oxacillin sodium exhibits its maximum stability in the pH range of 6.0 to 7.0[1]. Deviations from this range, particularly into acidic or alkaline conditions, can lead to accelerated degradation.
Q2: How does an acidic environment affect the stability of oxacillin sodium?
A2: Oxacillin sodium is highly unstable in acidic environments, such as those found in the stomach (pH ~1.2)[2]. This instability is due to acid-catalyzed hydrolysis of the β-lactam ring, which is a critical component for its antibacterial activity. In laboratory settings, preparing or storing oxacillin in acidic buffers (pH below 6.0) will lead to a significant loss of potency over time[2]. For instance, in a solution with a pH of 1.2, oxacillin can completely decompose within a few hours[2].
Q3: What is the impact of alkaline pH on oxacillin sodium's stability?
A3: Alkaline conditions also promote the degradation of oxacillin sodium through base-catalyzed hydrolysis of the β-lactam ring. While detailed kinetics in alkaline media are less commonly reported in the provided literature, it is a known degradation pathway for penicillins[3]. Therefore, exposing oxacillin solutions to high pH environments should be avoided.
Q4: How does pH influence the antibacterial activity of oxacillin?
A4: The antibacterial activity of oxacillin against Staphylococcus aureus can be significantly influenced by the pH of the culture medium. Studies have shown that in an acidic environment (pH 5.0), the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of oxacillin can decrease as much as 8-fold compared to a neutral pH of 7.4[4]. This indicates that oxacillin is more potent at a lower pH. Conversely, its potency decreases in alkaline conditions[4].
Q5: Can the pH of the diluent affect the stability of reconstituted oxacillin for intravenous use?
A5: Yes, the choice of diluent and its resulting pH is critical. Oxacillin sodium for injection is often buffered to maintain a stable pH upon reconstitution[5][6][7]. However, further dilution in intravenous fluids can alter this pH. Dextrose solutions, which can be slightly acidic, have been shown to accelerate oxacillin degradation compared to 0.9% Sodium Chloride (Normal Saline)[8][9]. A significant pH drop and loss of potency were observed in a 5% dextrose solution stored at room temperature[8][10][11].
Troubleshooting Guides
Issue 1: Unexpected Loss of Oxacillin Potency in Solution
| Potential Cause | Troubleshooting Step |
| Incorrect pH of Buffer/Solvent | Verify the pH of your solvent or buffer before dissolving the oxacillin sodium. Ensure it is within the optimal stability range of 6.0-7.0[1]. Use a calibrated pH meter for accurate measurements. |
| Acidic IV Diluent | If using dextrose solutions for dilution, be aware of their potential to lower the pH and accelerate degradation, especially at room temperature[8][9]. For longer-term stability, consider using 0.9% Sodium Chloride[12]. If dextrose is necessary, prepare the solution fresh and use it promptly[5]. |
| Improper Storage Temperature | Reconstituted oxacillin solutions are significantly more stable under refrigeration (4°C) than at room temperature (25°C)[8][10][13]. A solution stable for a week under refrigeration may only be stable for a few days at room temperature[5][7][13]. |
| Extended Storage Time | Even at optimal pH and temperature, oxacillin solutions have a limited shelf-life. Stability studies show that at concentrations of 0.5 to 2 mg/mL in various IV solutions, the drug loses less than 10% activity over a 6-hour period at room temperature[5][6][14]. For longer experiments, prepare fresh solutions or confirm stability under your specific conditions. |
Issue 2: High Variability in Antimicrobial Susceptibility Testing (MIC/MBC) Results
| Potential Cause | Troubleshooting Step |
| Uncontrolled pH of Growth Medium | Bacterial metabolism can alter the pH of the culture medium. Ensure your growth medium is adequately buffered to maintain a consistent pH throughout the experiment, as oxacillin's activity is pH-dependent[4][15]. |
| Inoculum Preparation Method | The growth phase and preparation method of the bacterial inoculum can affect the initial pH of the culture. One study noted that inocula grown overnight in Trypticase soy broth had a lower pH (mean of 6.22) compared to those grown for 3 hours in Mueller-Hinton broth (mean of 7.15), which correlated with observed antibiotic tolerance[15]. Standardize your inoculum preparation protocol. |
| Interaction with Medium Components | Some medium components may interact with oxacillin or alter the pH. Use standard, recommended media for susceptibility testing, such as Mueller-Hinton agar/broth, and ensure its final pH is adjusted correctly[16][17]. |
Data Presentation
Table 1: Stability of Reconstituted Oxacillin Sodium in Various Diluents and Temperatures
| Concentration | Diluent | Temperature | Stability Period | Reference |
|---|---|---|---|---|
| 250 mg / 1.5 mL | Sterile Water for Injection | 70°F (~21°C) | 3 days | [5][7][13] |
| 250 mg / 1.5 mL | Sterile Water for Injection | 40°F (4°C) | 1 week | [5][7][13] |
| 10-100 mg/mL | 0.9% Sodium Chloride | Room Temp (25°C) | 4 days | [12][13] |
| 10-100 mg/mL | 0.9% Sodium Chloride | Refrigeration (4°C) | 7 days | [12][13] |
| 10-100 mg/mL | 0.9% Sodium Chloride | Frozen (-15°C) | 30 days | [12][13] |
| 0.5-2 mg/mL | 5% Dextrose in Water | Room Temp (70°F) | <10% loss in 6 hours | [5][6][14] |
| 5 mg/mL | 5% Dextrose in Water | Room Temp (25°C) | Significant degradation after 1 week; undetectable at 6 weeks | [8][10][11] |
| 5 mg/mL | 5% Dextrose in Water | Refrigeration (4°C) | Stable for up to 6 weeks |[8][10][11] |
Table 2: Impact of pH on Oxacillin Activity Against S. aureus
| pH | Parameter | Fold Change (vs. pH 7.4) | Implication | Reference |
|---|---|---|---|---|
| 5.0 | MIC (Minimum Inhibitory Conc.) | 8-fold decrease | Increased potency | [4][18] |
| 5.0 | MBC (Minimum Bactericidal Conc.) | 8-fold decrease | Increased bactericidal activity | [4][18] |
| 5.0 | EC₅₀ (Relative Potency) | 15-fold decrease | Increased potency |[4][18] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Oxacillin Sodium
This protocol is a general guideline for assessing the stability of oxacillin under acidic and basic stress conditions, as recommended by ICH guidelines[19][20].
-
Preparation of Stock Solution: Prepare a stock solution of oxacillin sodium (e.g., 1 mg/mL) in a suitable solvent like purified water or a 50:50 mixture of acetonitrile and water if solubility is an issue.
-
Acid Hydrolysis:
-
Mix equal volumes of the oxacillin stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate the solution at room temperature.
-
Withdraw aliquots at specific time points (e.g., 0, 2, 4, 6, 8 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation.
-
Dilute with mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the oxacillin stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubate the solution at room temperature.
-
Withdraw aliquots at specific time points.
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase for analysis.
-
-
Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2).
-
Compare the peak area of the intact oxacillin in stressed samples to an unstressed control to calculate the percentage of degradation.
-
Analyze the chromatograms for the appearance of degradation products.
-
Protocol 2: Stability-Indicating HPLC Method for Oxacillin
This protocol is adapted from methodologies used in stability studies[2][8].
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., potassium phosphate buffer, pH adjusted to 5.0) and an organic solvent (e.g., acetonitrile or methanol). A typical ratio could be 64:27:9 (v/v/v) of buffer/acetonitrile/methanol[21].
-
Flow Rate: 0.4 - 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength appropriate for oxacillin (e.g., 225 nm).
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
Prepare standard solutions of oxacillin sodium at known concentrations to generate a calibration curve.
-
Prepare samples (from stability or degradation studies) by diluting them to fall within the concentration range of the calibration curve.
-
Inject the standards and samples onto the HPLC system.
-
Quantify the concentration of oxacillin by comparing the peak area of the sample to the calibration curve.
-
Protocol 3: Broth Microdilution for MIC Determination at Different pH
This method is based on standard antimicrobial susceptibility testing procedures[4][22].
-
Media Preparation: Prepare Mueller-Hinton Broth (MHB) and adjust the pH to the desired levels (e.g., 7.4, 6.5, 5.5, 5.0) using sterile HCl or NaOH. Verify the final pH after autoclaving and cooling.
-
Oxacillin Preparation: Prepare a stock solution of oxacillin in sterile water. Perform serial two-fold dilutions in the pH-adjusted MHB in a 96-well microtiter plate to achieve the desired final concentration range.
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism (S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the microtiter plates at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of oxacillin that completely inhibits visible growth of the organism. Read the results for each pH condition separately.
Visualizations
Diagram 1: General Workflow for pH Impact Assessment
Diagram 2: Troubleshooting Unexpected Loss of Activity
Diagram 3: Conceptual Degradation Pathways of Oxacillin
References
- 1. Stability of penicillins in aqueous solutions I. Oxacillin and phenoxymethylpenicillin | Semantic Scholar [semanticscholar.org]
- 2. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 3. researchgate.net [researchgate.net]
- 4. Combined effect of pH and concentration on the activities of gentamicin and oxacillin against Staphylococcus aureus in pharmacodynamic models of extracellular and intracellular infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. Oxacillin for Injection, USP Rx only [dailymed.nlm.nih.gov]
- 7. Oxacillin for Injection, USP [dailymed.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Intravenous Suitability Studies of Commonly Used Oxacillin Sodium Solutions in the ACCUFUSER® Infusion Device [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
- 13. globalrph.com [globalrph.com]
- 14. fffenterprises.com [fffenterprises.com]
- 15. pH-dependent oxacillin tolerance of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 17. Comparison of Susceptibility Testing Methods with mecA Gene Analysis for Determining Oxacillin (Methicillin) Resistance in Clinical Isolates of Staphylococcus aureus and Coagulase-Negative Staphylococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scilit.com [scilit.com]
Technical Support Center: Oxacillin Susceptibility Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during oxacillin susceptibility testing of Staphylococcus species.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why are my cefoxitin disk diffusion results showing resistance, while the oxacillin Minimum Inhibitory Concentration (MIC) is susceptible?
This is a common discrepancy that can arise from several factors:
-
Cefoxitin as a better inducer: Cefoxitin is a more potent inducer of mecA gene expression compared to oxacillin.[1][2] In cases of heteroresistance, where only a subpopulation of the bacteria expresses resistance, cefoxitin is more reliable at detecting this phenotype.[1][3]
-
Heteroresistance: The Staphylococcus aureus population being tested may be heteroresistant, meaning only a fraction of the bacterial cells express the resistance phenotype.[1][2][3] Cefoxitin is generally more effective at detecting these subpopulations.[1]
-
Testing Conditions: Inaccurate detection of oxacillin/methicillin resistance can be influenced by incubation temperature. Temperatures above 35°C may fail to detect all methicillin-resistant staphylococci.[1][2]
Troubleshooting Steps:
-
Trust the Cefoxitin Result: For disk diffusion testing of S. aureus, the Clinical and Laboratory Standards Institute (CLSI) recommends using cefoxitin as the surrogate for predicting methicillin resistance. A resistant cefoxitin result should be considered indicative of methicillin resistance, regardless of the oxacillin result.[1]
-
Confirm Isolate Purity: Ensure the culture is a pure isolate of the Staphylococcus species being tested.
-
Verify Inoculum Density: An incorrect inoculum density can significantly affect test results. Ensure it is standardized to a 0.5 McFarland turbidity standard.[3]
-
Review Incubation Conditions: Confirm that incubation was performed at 35°C ± 2°C for the full recommended time (16-20 hours for cefoxitin, 24 hours for oxacillin).[4]
Q2: My PCR for the mecA gene is positive, but the phenotypic test (e.g., cefoxitin disk diffusion or oxacillin MIC) is susceptible. What does this indicate?
This phenomenon, known as "oxacillin-susceptible MRSA" (OS-MRSA), can be challenging to interpret.[1][5] It signifies that the isolate carries the genetic marker for methicillin resistance (mecA) but does not express it at a level detectable by standard phenotypic methods.[5][6]
Possible Explanations:
-
Low-level or inducible expression: The mecA gene may be present but expressed at very low levels, or its expression may require specific induction conditions not met during routine testing.[7]
-
Mutations in regulatory genes: Mutations in genes that regulate mecA expression can lead to a susceptible phenotype despite the presence of the resistance gene.
-
"Empty" SCCmec cassettes: The staphylococcal cassette chromosome mec (SCCmec) element that carries the mecA gene might be present but lack a functional mecA gene.
Troubleshooting and Confirmation:
-
PBP2a Detection: Perform a PBP2a latex agglutination test. This test directly detects the protein product of the mecA gene, Penicillin-Binding Protein 2a. A positive result confirms the presence of the resistance mechanism.[8]
-
Repeat Phenotypic Testing: Carefully repeat the cefoxitin disk diffusion or oxacillin MIC test, paying close attention to inoculum preparation, incubation temperature, and duration.
-
Consider the Clinical Context: In cases of treatment failure with beta-lactam antibiotics, the presence of mecA should be given significant weight, even with a susceptible phenotype.[5]
Q3: My PBP2a latex agglutination test is giving unclear or inconsistent results.
Inconsistent results with PBP2a latex agglutination can be due to procedural errors or characteristics of the bacterial strain.
Common Causes and Troubleshooting:
-
Auto-agglutination: Some strains of S. aureus can agglutinate spontaneously. Always run the control latex to check for auto-agglutination.[1]
-
Inadequate Cell Lysis: Incomplete extraction of PBP2a from the bacterial cells will lead to false-negative results. Ensure the cell suspension is properly prepared and the extraction reagents are used correctly.
-
Improper Reagent Handling: Ensure the latex reagents are brought to room temperature and mixed well before use.
-
Reading Time: Adhere strictly to the recommended reading time (usually up to 3 minutes). Reading after this time can lead to non-specific agglutination.[8]
-
Use Fresh Colonies: Use colonies from an 18-24 hour culture for testing.[1]
Confirmation Strategy:
If you encounter persistent issues, confirm the result using an alternative method such as mecA PCR or cefoxitin disk diffusion.[1]
Data Presentation
Table 1: Comparison of Phenotypic Methods for Detecting Oxacillin Resistance in S. aureus
| Method | Sensitivity | Specificity | Advantages | Disadvantages |
| Cefoxitin Disk Diffusion | 97.3% - 100%[9][10] | 100%[9][10] | Easy to perform, cost-effective, better inducer of mecA.[1][2] | Requires precise incubation conditions. |
| Oxacillin Disk Diffusion | Lower sensitivity than cefoxitin, especially for heteroresistant strains.[9][10] | 100%[9] | Historical standard. | Not reliable for S. aureus according to CDC; difficult to interpret.[2] |
| Oxacillin Broth Microdilution (MIC) | Variable, can miss heteroresistant strains.[9] | 100%[9] | Provides quantitative MIC value. | More labor-intensive and expensive than disk diffusion. |
| PBP2a Latex Agglutination | 97% - 100%[8][11] | 99% - 100%[8][11] | Rapid (results in minutes), directly detects the resistance protein.[8] | Can be affected by auto-agglutination; requires careful technique.[1] |
Data compiled from multiple sources.[1][2][8][9][10][11]
Table 2: CLSI and EUCAST Breakpoints for Oxacillin and Cefoxitin
| Organism | Agent | Method | CLSI Breakpoints (μg/mL or mm) | EUCAST Breakpoints (μg/mL or mm) |
| S. aureus | Oxacillin | MIC | ≤2 (S), ≥4 (R)[2][12] | ≤2 (S), >2 (R)[13] |
| Cefoxitin | Disk Diffusion | ≥22 (S), ≤21 (R)[2][10] | N/A | |
| Cefoxitin | MIC | ≤4 (S), ≥8 (R)[2][12] | ≤4 (S), >4 (R)[13] | |
| Coagulase-Negative Staphylococci (except S. lugdunensis) | Oxacillin | MIC | ≤0.5 (S), ≥1 (R)[12] | ≤0.25 (S), >0.25 (R)[13] |
(S) = Susceptible, (R) = Resistant. Breakpoints are subject to change; always refer to the latest CLSI M100 or EUCAST guidelines.[2][10][12][13]
Experimental Protocols
1. Cefoxitin Disk Diffusion Method
This method is recommended for detecting methicillin resistance in S. aureus.
-
Materials: Mueller-Hinton agar (MHA) plates, 30 µg cefoxitin disks, 0.5 McFarland turbidity standard, sterile saline or broth, sterile cotton swabs, incubator (35°C ± 2°C).[14]
-
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[14]
-
Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even growth.[14]
-
Disk Application: Aseptically apply a 30 µg cefoxitin disk to the surface of the inoculated MHA plate.[14]
-
Incubation: Invert the plates and incubate aerobically at 35°C ± 2°C for 16-20 hours. For S. aureus, incubation for a full 24 hours may be necessary to detect some resistant strains.[1][4]
-
Interpretation: Measure the diameter of the zone of inhibition to the nearest millimeter and interpret the results based on current CLSI or EUCAST breakpoints.[14]
-
2. Oxacillin Broth Microdilution (MIC) Method
This method determines the minimum inhibitory concentration of oxacillin.
-
Materials: Cation-adjusted Mueller-Hinton Broth (CAMHB) with 2% NaCl, oxacillin powder, sterile 96-well microtiter plates, Staphylococcus isolate(s), 0.5 McFarland turbidity standard, incubator (35°C ± 2°C).[3]
-
Procedure:
-
Prepare Oxacillin Dilutions: Prepare two-fold serial dilutions of oxacillin in CAMHB in a 96-well plate.[3]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[3]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 35°C for 24 hours.[3]
-
Reading Results: The MIC is the lowest concentration of oxacillin that completely inhibits visible growth.[3]
-
3. PBP2a Latex Agglutination Test
This rapid test detects the PBP2a protein.
-
Materials: PBP2a latex agglutination test kit (includes test latex, control latex, extraction reagents), test cards, mixing sticks.
-
Procedure:
-
Cell Suspension and Lysis: Suspend a loopful of bacterial colonies in the extraction reagent and boil for 3 minutes to lyse the cells and release PBP2a.[11]
-
Neutralization: Add the second extraction reagent to neutralize the suspension.[11]
-
Centrifugation: Centrifuge the sample to pellet the cell debris.[11]
-
Agglutination: Place a drop of the test latex and control latex on separate circles of the test card. Add 50μl of the supernatant to each drop.[8]
-
Observation: Mix and rock the card for up to three minutes, observing for agglutination. Agglutination with the test latex and no agglutination with the control latex indicates a positive result.[8]
-
4. mecA Gene PCR
This molecular method is the gold standard for detecting the primary mechanism of methicillin resistance.
-
Materials: DNA extraction kit, PCR primers for mecA, Taq DNA polymerase, dNTPs, PCR buffer, thermal cycler, agarose gel electrophoresis equipment.
-
Procedure:
-
DNA Extraction: Extract genomic DNA from the bacterial isolate. A common method involves suspending colonies in a lysis buffer, incubating at 56°C and then 95°C, followed by centrifugation.[15]
-
PCR Amplification: Set up a PCR reaction with the extracted DNA, mecA-specific primers, and PCR master mix. The cycling conditions typically include an initial denaturation, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.[16][17]
-
Gel Electrophoresis: Run the PCR product on an agarose gel to visualize the amplified DNA fragment. The presence of a band of the expected size (e.g., 532 bp) indicates a positive result for the mecA gene.[16]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of Oxacillin and Cefoxitin Disk Diffusion and MIC Breakpoints Established by the Clinical and Laboratory Standards Institute for Detection of mecA-Mediated Oxacillin Resistance in Staphylococcus schleiferi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genotypic Resistance Testing Creates New Treatment Challenges: Two Cases of Oxacillin-Susceptible Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyjournal.org [microbiologyjournal.org]
- 7. Phenotypic and genomic characteristics of oxacillin-susceptible mecA-positive Staphylococcus aureus, rapid selection of high-level resistance to beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Comparison of Cefoxitin and Oxacillin Disk Diffusion Methods for Detection of mecA-Mediated Resistance in Staphylococcus aureus in a Large-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Detection of Methicillin Resistance in Staphylococcus aureus Isolates by the MRSA-Screen Latex Agglutination Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. media.beckmancoulter.com [media.beckmancoulter.com]
- 13. media.beckmancoulter.com [media.beckmancoulter.com]
- 14. benchchem.com [benchchem.com]
- 15. food.dtu.dk [food.dtu.dk]
- 16. academicjournals.org [academicjournals.org]
- 17. Rapid PCR-Based Identification of Methicillin-Resistant Staphylococcus aureus from Screening Swabs - PMC [pmc.ncbi.nlm.nih.gov]
overcoming the inoculum effect in oxacillin MIC testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the inoculum effect in oxacillin Minimum Inhibitory Concentration (MIC) testing for Staphylococcus aureus.
Frequently Asked Questions (FAQs)
Q1: What is the "inoculum effect" in the context of oxacillin MIC testing?
A1: The inoculum effect is an in vitro phenomenon where the MIC of an antibiotic increases significantly with a higher bacterial inoculum. For oxacillin and S. aureus, this means an isolate may test as susceptible at the standard inoculum concentration (approximately 5 x 105 CFU/mL) but resistant at a higher inoculum (≥ 5 x 107 CFU/mL).[1][2] This is particularly relevant in deep-seated infections like endocarditis or abscesses, where bacterial densities can be very high.[1][2]
Q2: What is the primary mechanism behind the oxacillin inoculum effect?
A2: The primary mechanism is the hyperproduction of β-lactamase enzymes by some strains of S. aureus.[3] At high bacterial densities, the increased concentration of these enzymes can effectively hydrolyze and inactivate oxacillin, leading to bacterial growth at antibiotic concentrations that would normally be inhibitory. This is a characteristic of some borderline oxacillin-resistant S. aureus (BORSA) strains.[3]
Q3: How does the inoculum effect relate to heteroresistance?
A3: The inoculum effect and heteroresistance are related but distinct phenomena. Heteroresistance refers to a bacterial population containing a small subpopulation of resistant cells that can grow in the presence of an antibiotic, while the majority of the population is susceptible.[4] The inoculum effect, on the other hand, is a more uniform shift in the MIC of the entire bacterial population at a higher density. However, heteroresistant strains are more likely to exhibit an inoculum effect, as the resistant subpopulation can be selected for and proliferate at higher inocula.
Q4: Are there specific CLSI guidelines for high-inoculum oxacillin MIC testing?
A4: The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for routine antimicrobial susceptibility testing, which specify a standard inoculum.[5] While the CLSI acknowledges the existence of the inoculum effect, it has not standardized high-inoculum MIC testing for routine clinical use.[6] Therefore, high-inoculum testing is primarily considered a research tool to investigate discrepancies between in vitro susceptibility and in vivo treatment outcomes.[6]
Q5: Can cefoxitin susceptibility testing predict the oxacillin inoculum effect?
A5: Cefoxitin is a better inducer of the mecA gene and is often used as a surrogate for detecting mecA-mediated oxacillin resistance.[4] However, it does not reliably predict the inoculum effect, which is often mediated by β-lactamase hyperproduction rather than mecA. An isolate can be cefoxitin-susceptible but still exhibit an oxacillin inoculum effect.
Troubleshooting Guides
Problem 1: Oxacillin MIC is susceptible, but in vivo treatment is failing, especially in a high-burden infection.
-
Possible Cause: The infecting S. aureus strain may be exhibiting an inoculum effect, where the high bacterial load at the infection site overcomes the inhibitory concentration of oxacillin.
-
Troubleshooting Steps:
-
Perform a high-inoculum MIC test: Compare the oxacillin MIC at a standard inoculum (5 x 105 CFU/mL) with the MIC at a high inoculum (5 x 107 CFU/mL). A significant increase in the MIC (e.g., ≥4-fold) at the high inoculum suggests an inoculum effect.[7]
-
Consider alternative therapies: If a significant inoculum effect is observed, consider discussing alternative treatment options with a clinical pharmacist or infectious disease specialist.
-
Genotypic testing: While the inoculum effect is often β-lactamase-mediated, PCR for mecA can rule out underlying mecA-mediated resistance that may be heterogeneously expressed.
-
Problem 2: Inconsistent or borderline oxacillin MIC results.
-
Possible Cause: This could be due to heteroresistance, variations in testing conditions, or the presence of borderline oxacillin-resistant S. aureus (BORSA).
-
Troubleshooting Steps:
-
Standardize testing conditions: Ensure strict adherence to CLSI guidelines for media (cation-adjusted Mueller-Hinton broth), inoculum preparation (0.5 McFarland standard), incubation temperature (35°C ± 2°C), and duration (16-20 hours for broth microdilution, up to 24 hours for oxacillin).[4][5]
-
Check NaCl concentration: For agar-based methods, ensure the Mueller-Hinton agar is supplemented with 2% NaCl to enhance the expression of resistance.[4]
-
Repeat testing: Perform repeat testing on a fresh subculture of the isolate to ensure the result is reproducible.
-
Consider alternative methods: If using broth microdilution, consider performing an oxacillin screen agar test as a supplementary method.
-
Problem 3: Discrepancy between a susceptible oxacillin MIC and a positive mecA PCR result (OS-MRSA).
-
Possible Cause: This phenomenon, known as Oxacillin-Susceptible MRSA (OS-MRSA), can occur due to mutations in the mecA gene or its regulatory elements, leading to poor expression of the PBP2a protein.[8]
-
Troubleshooting Steps:
-
Trust the genotypic result for resistance: In this case, the presence of the mecA gene indicates the genetic potential for resistance, and the isolate should be considered resistant for therapeutic purposes.
-
Use cefoxitin for phenotypic prediction: Cefoxitin is a better inducer of mecA expression and may show resistance where oxacillin does not.
-
Report the discrepancy: It is important to report both the phenotypic susceptibility to oxacillin and the genotypic resistance to inform clinical decisions.
-
Data Presentation
Table 1: Impact of Inoculum Size on Oxacillin MIC for S. aureus
| Strain Type | Inoculum Concentration (CFU/mL) | Oxacillin MIC Range (µg/mL) | Fold Increase in MIC (High vs. Standard) | Reference(s) |
| MSSA | Standard (~5 x 105) | 0.25 - 2 | - | [7] |
| MSSA | High (~5 x 107) | 1 - 8 | 4-fold | [7] |
| MRSA | Standard (~5 x 105) | 4 - >256 | - | [9] |
| MRSA | High (~5 x 107) | 16 - >256 | 4-fold or greater | [7] |
Experimental Protocols
Protocol 1: Broth Microdilution for Oxacillin Inoculum Effect Testing
This protocol is designed to compare the MIC of oxacillin at a standard and a high inoculum.
1. Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Oxacillin powder
-
96-well microtiter plates
-
S. aureus isolate to be tested
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
2. Inoculum Preparation:
-
Standard Inoculum (Target: 5 x 105 CFU/mL):
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a concentration of approximately 1 x 106 CFU/mL. This will be further diluted 1:2 in the microtiter plate to reach the final target concentration.
-
-
High Inoculum (Target: 5 x 107 CFU/mL):
-
Prepare the 0.5 McFarland suspension as described above.
-
Create a 1:1.5 dilution of the 0.5 McFarland suspension in CAMHB to achieve a concentration of approximately 1 x 108 CFU/mL. This will be further diluted 1:2 in the microtiter plate.
-
3. Plate Preparation and Inoculation:
-
Prepare serial two-fold dilutions of oxacillin in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare two sets of plates: one for the standard inoculum and one for the high inoculum.
-
Add 50 µL of the standard inoculum suspension to each well of the first set of plates.
-
Add 50 µL of the high inoculum suspension to each well of the second set of plates.
-
Include a growth control well (no oxacillin) and a sterility control well (no bacteria) for each inoculum concentration.
4. Incubation and Interpretation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of oxacillin that completely inhibits visible growth.
-
Compare the MIC from the standard inoculum plate to the MIC from the high inoculum plate. A ≥4-fold increase in the MIC is indicative of an inoculum effect.
Mandatory Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. idstewardship.com [idstewardship.com]
- 3. Retrospective Evaluation of the Association of Oxacillin MIC on Acute Treatment Outcomes with Cefazolin and Antistaphylococcal Penicillins in Methicillin-Susceptible Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 5. nih.org.pk [nih.org.pk]
- 6. 2019 AST Hot Topic Cefazolin Inoculum Effect | News | CLSI [clsi.org]
- 7. Impact of High-Inoculum Staphylococcus aureus on the Activities of Nafcillin, Vancomycin, Linezolid, and Daptomycin, Alone and in Combination with Gentamicin, in an In Vitro Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyjournal.org [microbiologyjournal.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Interference of Oxacillin Sodium with Fluorescence-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on identifying, troubleshooting, and mitigating interference caused by oxacillin sodium in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary ways oxacillin sodium can interfere with fluorescence-based assays?
A1: Oxacillin sodium, like many small molecules, can interfere with fluorescence assays through several mechanisms:
-
Autofluorescence: The compound itself may fluoresce when excited by light, leading to a false-positive signal or high background.[1]
-
Fluorescence Quenching: Oxacillin may decrease the fluorescence intensity of a reporter dye through processes like collisional quenching, which increases non-radiative processes.[1][2][3]
-
Inner Filter Effect: The compound can absorb excitation or emission light, leading to an artificially low fluorescence reading.[3][4]
-
Biological Effects: As an antibiotic that inhibits cell wall synthesis, oxacillin alters bacterial morphology and metabolism.[5][6] This can change the intrinsic autofluorescence of bacterial cells, primarily from metabolic cofactors like NADH and FAD, which can confound assay results.[7][8]
Q2: Does oxacillin sodium itself exhibit significant autofluorescence?
A2: While many compounds are autofluorescent, especially in the UV to blue-green spectral range, the impact of oxacillin's intrinsic fluorescence is context-dependent.[1][8] One study noted that the effect of oxacillin on the autofluorescence of Staphylococcus epidermidis was almost negligible compared to its effect on light scattering.[7] However, it is always critical to perform a control experiment to measure the fluorescence of oxacillin alone in your specific assay buffer and at the concentrations you plan to use.
Q3: Which types of fluorescence-based assays are most susceptible to interference from oxacillin?
A3: Assays that are particularly vulnerable include:
-
Antibiotic Susceptibility Tests (ASTs): Fast ASTs that rely on metabolic readouts (like NADH/FAD autofluorescence) can be directly influenced by oxacillin's effect on bacterial metabolism.[5][7]
-
Assays Using UV or Blue Excitation: Compounds are more likely to be autofluorescent in the UV and blue regions of the spectrum (350-500 nm).[1][8] Assays using probes like DAPI, Hoechst, or those measuring NADH are therefore more susceptible.
-
Cell Viability and Cytotoxicity Assays: If the assay relies on a fluorescent reporter that can be quenched or whose signal is obscured by oxacillin's autofluorescence, the results can be skewed.
-
High-Throughput Screening (HTS): In HTS, where large numbers of compounds are tested, identifying and filtering out interfering compounds like oxacillin is a critical step to avoid false positives or negatives.[1][4]
Q4: How can I differentiate between a true biological effect and assay interference caused by oxacillin?
A4: This requires a series of control experiments. You should measure the fluorescence of:
-
Your fluorescent probe/reporter alone.
-
Your cells/sample alone (to measure baseline autofluorescence).
-
Oxacillin alone in assay buffer (to check for its intrinsic fluorescence).
-
Your fluorescent probe + oxacillin in a cell-free system (to check for quenching or enhancement).
-
Your cells/sample + oxacillin (to see how it affects cellular autofluorescence). By comparing these controls to your main experiment (cells + probe + oxacillin), you can systematically identify the source of any unexpected signal changes.
Q5: Are there any fluorescent dyes that are less likely to be affected by compound interference?
A5: Yes, a common strategy to avoid interference is to use "red-shifted" dyes.[1][9] These are fluorescent probes that are excited and emit at longer wavelengths (typically >550 nm). A significantly lower proportion of small molecules in screening libraries exhibit fluorescence at these longer wavelengths, which can dramatically reduce the chances of autofluorescence interference.[4][8]
Troubleshooting Guides
This section provides step-by-step guidance for common issues encountered when using oxacillin in fluorescence assays.
Problem 1: I am observing an unexpectedly high fluorescence signal in my assay when oxacillin is present.
This is a classic sign of autofluorescence interference.
-
Step 1: Confirm Oxacillin Autofluorescence.
-
Action: Prepare a set of wells containing only your assay buffer and oxacillin at the same concentrations used in your experiment.
-
Interpretation: If you measure a significant fluorescence signal from these wells, oxacillin is autofluorescent under your assay conditions.
-
-
Step 2: Mitigate Autofluorescence Interference.
-
Option A (Background Subtraction): For each experimental well containing oxacillin, prepare a parallel control well with the same concentration of oxacillin but without the fluorescent reporter dye. Subtract the fluorescence intensity of the control well from your experimental well. This assumes the fluorescence is additive.[10]
-
Option B (Use Red-Shifted Dyes): Switch to a fluorescent probe with excitation and emission wavelengths further into the red spectrum (>550 nm), where compound autofluorescence is less common.[1][8][9]
-
Problem 2: My fluorescence signal is lower than expected in the presence of oxacillin.
This could be due to oxacillin quenching the fluorescence of your reporter dye or causing an inner filter effect.
-
Step 1: Assess Quenching Effect.
-
Action: In a cell-free system, prepare a solution of your fluorescent dye at a known concentration in your assay buffer. Add increasing concentrations of oxacillin to this solution.
-
Interpretation: A dose-dependent decrease in the dye's fluorescence in the presence of oxacillin indicates a quenching effect.[2][10]
-
-
Step 2: Assess Inner Filter Effect.
-
Action: Measure the absorbance spectrum of oxacillin at the concentrations used in your assay.
-
Interpretation: If oxacillin has significant absorbance at the excitation or emission wavelength of your fluorophore, the inner filter effect is likely contributing to the signal decrease.[4]
-
-
Step 3: Mitigation Strategies.
-
Increase Dye Concentration: In some cases, increasing the concentration of the fluorescent reporter can help overcome the quenching effect, although this may also increase background fluorescence.[10]
-
Use a Correction Formula: For inner filter effects, mathematical correction models can be applied if the absorbance of the interfering compound is known.
-
Alternative Assay Formats: Consider non-fluorescence-based assays if quenching is severe and cannot be easily mitigated.[10]
-
Problem 3: In my bacterial cell-based assay, oxacillin is causing fluorescence changes that don't correlate with my reporter.
This is likely due to oxacillin's biological effect on the bacteria, causing changes in their intrinsic autofluorescence.
-
Step 1: Measure Changes in Bacterial Autofluorescence.
-
Action: Culture your bacteria and expose them to the same concentrations of oxacillin used in your experiment, but do not add your fluorescent reporter dye. Measure the fluorescence at the same wavelengths used for your reporter.
-
Interpretation: An increase or decrease in fluorescence in the oxacillin-treated bacteria compared to untreated controls indicates a change in the cells' natural autofluorescence, likely from metabolic cofactors like NADH and FAD.[5][7] Methicillin-susceptible Staphylococcus aureus (MSSA) has been shown to increase in autofluorescence after exposure to oxacillin, while MRSA strains do not.[5][11]
-
-
Step 2: Isolate the Reporter Signal.
-
Action: Use appropriate controls to subtract the background fluorescence from the bacteria and oxacillin. If possible, use a spectral flow cytometer or microscope to distinguish the emission spectrum of your reporter from the broad emission of cellular autofluorescence.
-
Consider Alternative Dyes: If the spectral overlap is too severe, use a reporter dye with a more distinct and red-shifted spectral profile.
-
Data Presentation
The following table summarizes the potential types of interference caused by oxacillin and the assay types that are most commonly affected.
| Interference Type | Description | Assays Primarily Affected | Mitigation Strategy |
| Autofluorescence | Oxacillin emits its own fluorescence upon excitation. | Assays using UV/blue excitation (e.g., DAPI, Hoechst, NADH/FAD measurements).[1][8] | Background Subtraction, Use of Red-Shifted Dyes.[1][10] |
| Fluorescence Quenching | Oxacillin reduces the quantum yield of a fluorophore through non-radiative pathways.[2] | Any assay relying on fluorescence intensity measurements. | Increase Dye Concentration, Use Correction Algorithms.[10] |
| Inner Filter Effect | Oxacillin absorbs excitation and/or emission light, reducing the detectable signal.[4] | Assays with high concentrations of oxacillin or where absorbance spectra overlap with the fluorophore. | Use Correction Algorithms, Reduce Path Length. |
| Biological Interference | Oxacillin alters bacterial physiology, changing the cell's intrinsic autofluorescence (e.g., from NADH/FAD).[5][7] | Metabolic assays, rapid antibiotic susceptibility tests (ASTs), cell viability assays. | Measure and subtract changes in cellular autofluorescence using appropriate controls. |
Experimental Protocols
Protocol 1: Measuring Oxacillin Autofluorescence
Objective: To determine if oxacillin sodium fluoresces at the excitation and emission wavelengths of your assay.
Materials:
-
96-well black, clear-bottom microplate
-
Assay buffer
-
Oxacillin sodium stock solution
-
Fluorescence microplate reader
Method:
-
Prepare a serial dilution of oxacillin sodium in the assay buffer, covering the range of concentrations used in your experiment (e.g., 0.1 µM to 100 µM).
-
Add 100 µL of each oxacillin dilution to triplicate wells of the 96-well plate.
-
Include triplicate wells containing only the assay buffer as a negative control (blank).
-
Place the plate in a fluorescence microplate reader.
-
Set the excitation and emission wavelengths to match those of your primary fluorescent reporter.
-
Measure the fluorescence intensity for all wells.
-
Subtract the average fluorescence of the blank wells from the oxacillin-containing wells to determine the net fluorescence from oxacillin.
Protocol 2: Assessing Fluorescence Quenching by Oxacillin
Objective: To determine if oxacillin sodium quenches the signal of your fluorescent reporter dye.
Materials:
-
96-well black, clear-bottom microplate
-
Assay buffer
-
Fluorescent reporter dye stock solution
-
Oxacillin sodium stock solution
-
Fluorescence microplate reader
Method:
-
Prepare a working solution of your fluorescent reporter dye in the assay buffer at the final concentration used in your assay.
-
Prepare a serial dilution of oxacillin sodium in the assay buffer.
-
In the microplate, add a fixed volume of the fluorescent reporter solution to a series of wells.
-
Add an equal volume of the oxacillin serial dilutions to these wells. The final concentration of the dye should be constant, while the oxacillin concentration varies.
-
Include control wells containing the fluorescent reporter dye with an equal volume of assay buffer (no oxacillin).
-
Incubate the plate for a duration matching your assay's incubation time.
-
Measure the fluorescence intensity.
-
Plot the fluorescence intensity as a function of oxacillin concentration. A downward trend indicates quenching.[2][10]
Visualizations
Caption: Troubleshooting workflow for oxacillin interference.
Caption: Mechanisms of fluorescence assay interference.
Caption: Biological pathway of oxacillin-induced interference.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Oxacillin Sodium? [synapse.patsnap.com]
- 7. Single-cell scattering and auto-fluorescence-based fast antibiotic susceptibility testing for gram-negative and gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
reducing variability in oxacillin disk diffusion zone diameters
Welcome to the Technical Support Center for Oxacillin Disk Diffusion Susceptibility Testing. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce variability in oxacillin disk diffusion zone diameters.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during oxacillin disk diffusion experiments that can lead to variable and inaccurate results.
Issue 1: Inconsistent or unexpected zone diameters for Quality Control (QC) strains.
-
Question: Our oxacillin zone diameters for the Staphylococcus aureus ATCC® 25923™ quality control strain are consistently out of the acceptable range. What could be the cause?
Answer: Out-of-range QC results for oxacillin disk diffusion can stem from several factors. Firstly, ensure that the QC strain has been subcultured from the reference stock appropriately and that its purity is maintained.[1][2] Secondly, verify the integrity of your oxacillin disks; they should be stored correctly in a sealed container with a desiccant and brought to room temperature before use to prevent condensation.[3][4] Expired or improperly stored disks can lose potency, leading to smaller zone sizes.[5] Finally, review your entire testing procedure against standardized protocols like those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to identify any deviations.[6][7][8]
-
Question: We observe a gradual drift in our QC zone diameters over time, even though they are still within the acceptable range. Should we be concerned?
Answer: Yes, a consistent drift in zone diameters, even within the acceptable range, can indicate a subtle but systematic issue. This could be due to a slow degradation of the antibiotic disks, a gradual change in the Mueller-Hinton agar (MHA) batch, or inconsistencies in the inoculum preparation.[1] It is crucial to monitor these trends as they can eventually lead to out-of-range results. Implementing a reading frame of 20 consecutive results can help in tracking such trends before they become critical.[1]
Issue 2: High variability in zone diameters between replicate plates or different experiments.
-
Question: We are seeing significant differences in oxacillin zone diameters for the same isolate tested on different days. What are the likely sources of this variability?
Answer: Inter-assay variability is a common challenge and can be attributed to several key experimental parameters. The most critical factors to standardize are:
-
Inoculum Density: The initial bacterial inoculum must be precisely adjusted to a 0.5 McFarland standard.[9][10] A suspension that is too heavy will result in smaller zones, while a lighter suspension will produce larger zones.[11]
-
Mueller-Hinton Agar (MHA) Quality and Depth: The performance of MHA can be affected by its composition, pH (which should be between 7.2 and 7.4), and the concentration of divalent cations like magnesium and calcium.[5][11][12][13] The depth of the agar in the petri dish is also critical; it should be standardized to 4.0 ± 0.5 mm.[7] Thinner agar can lead to larger zones, while thicker agar can result in smaller zones.[5]
-
-
Question: Can the way we inoculate the agar plate affect the zone diameter?
Answer: Absolutely. The inoculation of the MHA plate should result in a uniform, confluent lawn of bacterial growth. This is typically achieved by streaking a sterile cotton swab dipped in the standardized inoculum suspension over the entire surface of the agar three times, rotating the plate approximately 60 degrees after each streak.[10] Uneven inoculation can lead to irregular zone shapes and inaccurate measurements. The plate should be allowed to dry for 3-5 minutes, but no more than 15 minutes, after inoculation and before applying the antibiotic disks.[5][10]
Issue 3: Difficulty in reading and interpreting zone diameters.
-
Question: We often observe "fuzzy" or indistinct zone edges around the oxacillin disk. How should we measure the zone diameter in such cases?
Answer: Fuzzy zone edges can be challenging to interpret. For Staphylococcus aureus, it is recommended to examine the zone edge closely using transmitted light (holding the plate up to a light source).[16] Any discernible growth within the zone of inhibition is generally indicative of resistance.[16] If there is a distinct inner zone, it should be the one measured.[3] When in doubt, it is best to repeat the test, ensuring the inoculum density is not too light.
-
Question: We see isolated colonies growing within an otherwise clear zone of inhibition. How should this be interpreted?
Answer: The presence of individual colonies within the zone of inhibition usually suggests a mixed culture or the presence of a resistant subpopulation. It is essential to first check the purity of the culture.[3] If the culture is pure, the presence of resistant colonies within the zone should be noted, and the isolate may be considered resistant.
Quantitative Data Summary
The following tables summarize the impact of key variables on oxacillin disk diffusion zone diameters. Adherence to these standardized parameters is critical for reducing variability.
Table 1: Impact of Inoculum Density on Zone Diameters
| Inoculum Density | Expected Impact on Zone Diameter | Rationale |
| Too High (>0.5 McFarland) | Decreased zone size | A higher density of bacteria will reach the critical population density for visible growth faster, restricting the diffusion of the antibiotic.[9] |
| Too Low (<0.5 McFarland) | Increased zone size | A lower density of bacteria will take longer to grow to a visible lawn, allowing for more extensive diffusion of the antibiotic. |
| Correct (0.5 McFarland) | Reproducible and accurate zone size | Standardization ensures that the rate of bacterial growth is consistent, allowing for reliable comparison of zone sizes.[10] |
Table 2: Influence of Mueller-Hinton Agar (MHA) Parameters
| MHA Parameter | Recommended Specification | Impact of Deviation |
| Agar Depth | 4.0 ± 0.5 mm | Thinner (<3.5 mm): Falsely larger zones due to increased antibiotic diffusion. Thicker (>4.5 mm): Falsely smaller zones due to restricted antibiotic diffusion.[5][7] |
| pH | 7.2 - 7.4 at room temperature | Lower pH: Can decrease the activity of oxacillin, leading to smaller zones. Higher pH: Can increase the activity of oxacillin, leading to larger zones.[12][13] |
| Cation Concentration | Controlled levels of Ca²⁺ and Mg²⁺ | Variations can affect the activity of some antibiotics, though the impact on oxacillin is less pronounced than on aminoglycosides.[12] |
| Thymidine Content | Low | High levels can interfere with the activity of sulfonamides and trimethoprim, but have minimal effect on oxacillin.[11][13] |
Table 3: Effect of Incubation Conditions
| Incubation Parameter | CLSI Recommendation for S. aureus | EUCAST Recommendation | Impact of Deviation |
| Temperature | 35°C ± 2°C | 35°C ± 1°C | Higher (>37°C): May fail to detect some methicillin-resistant strains.[14] Lower: Can lead to larger zones and decreased precision.[17][18] |
| Duration | 24 hours | 18 ± 2 hours | Shorter: May not allow for sufficient growth and clear zone formation. Longer (>24 hours): Can lead to the growth of resistant mutants and smaller zones, potentially causing false-resistant results.[15] |
| Atmosphere | Ambient air | Ambient air | Incubation in a CO₂-enriched atmosphere is not recommended as it can alter the pH of the agar and affect zone sizes.[4] |
Detailed Experimental Protocols
Adherence to a standardized protocol is paramount for reproducible results. Below are the key steps for performing the oxacillin disk diffusion test according to CLSI guidelines.
CLSI M02-A11: Oxacillin Disk Diffusion Protocol
-
Inoculum Preparation:
-
Using a sterile inoculating loop or needle, touch four to five isolated colonies of the Staphylococcus species to be tested from a non-selective agar plate after 18-24 hours of incubation.
-
Suspend the colonies in 2 mL of sterile saline or a suitable broth (e.g., Tryptic Soy Broth).
-
Vortex the tube to create a smooth, homogenous suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done by visual comparison against a Wickerham card or using a photometric device.[10] The final inoculum concentration should be approximately 1-2 x 10⁸ CFU/mL.
-
Use the prepared inoculum within 15 minutes.
-
-
Inoculation of Mueller-Hinton Agar Plate:
-
Dip a sterile, non-toxic cotton swab into the adjusted inoculum suspension.
-
Rotate the swab against the side of the tube above the fluid level with firm pressure to remove excess liquid.
-
Inoculate a dry Mueller-Hinton agar plate (4 mm depth) by streaking the swab evenly over the entire surface of the agar in three directions, rotating the plate approximately 60° each time.
-
Finally, rim the plate with the swab to pick up any excess inoculum.
-
Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes, with the lid slightly ajar.
-
-
Application of Oxacillin Disk:
-
Using sterile forceps or a disk dispenser, place a 1 µg oxacillin disk onto the inoculated agar surface.
-
Gently press the disk down to ensure complete contact with the agar.
-
Do not move the disk once it has been placed.
-
If testing multiple antibiotics, ensure disks are placed at least 24 mm apart from center to center.
-
-
Incubation:
-
Invert the plates and incubate them at 35°C ± 2°C in ambient air for a full 24 hours for S. aureus.
-
-
Reading and Interpretation:
-
After incubation, measure the diameter of the zone of complete inhibition to the nearest millimeter using a ruler or calipers.
-
For S. aureus, view the plate using transmitted light and look for any growth within the zone of inhibition.
-
Interpret the zone size according to the current CLSI M100 interpretive criteria.
-
Visualizations
Experimental Workflow for Oxacillin Disk Diffusion
Caption: Standard workflow for oxacillin disk diffusion testing.
Troubleshooting Logic for Out-of-Spec Oxacillin Zone Diameters
References
- 1. bsac.org.uk [bsac.org.uk]
- 2. bsac.org.uk [bsac.org.uk]
- 3. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 4. hardydiagnostics.com [hardydiagnostics.com]
- 5. apec.org [apec.org]
- 6. researchgate.net [researchgate.net]
- 7. nicd.ac.za [nicd.ac.za]
- 8. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 9. researchgate.net [researchgate.net]
- 10. asm.org [asm.org]
- 11. microbenotes.com [microbenotes.com]
- 12. iacld.com [iacld.com]
- 13. microbiologyinfo.com [microbiologyinfo.com]
- 14. clsi.org [clsi.org]
- 15. Impact of prolonged incubation on disk diffusion susceptibility test results for Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of Cefoxitin and Oxacillin Disk Diffusion Methods for Detection of mecA-Mediated Resistance in Staphylococcus aureus in a Large-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of incubation temperature and time on the precision of data generated by antibiotic disc diffusion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Validating Oxacillin Resistance Phenotype with mecA Gene PCR
For researchers, scientists, and drug development professionals navigating the landscape of antibiotic resistance, the accurate and efficient identification of methicillin-resistant Staphylococcus aureus (MRSA) is paramount. The gold standard for this determination is the detection of the mecA gene via Polymerase Chain Reaction (PCR). This guide provides a comprehensive comparison of mecA gene PCR with key phenotypic methods used to infer oxacillin resistance, supported by experimental data and detailed protocols.
The primary mechanism of oxacillin resistance in Staphylococcus aureus is the acquisition of the mecA gene, which is carried on a mobile genetic element called the staphylococcal cassette chromosome mec (SCCmec).[1] This gene encodes a modified penicillin-binding protein, PBP2a, which has a low affinity for beta-lactam antibiotics like oxacillin.[1] Consequently, the presence of the mecA gene allows the bacterium to synthesize its cell wall and survive in the presence of otherwise lethal concentrations of these drugs.
While the detection of the mecA gene by PCR is considered the definitive method for identifying MRSA, various phenotypic tests are widely used in clinical and research settings due to their lower cost and ease of implementation.[2][3] This guide will delve into a comparative analysis of the performance of mecA gene PCR against these alternative methods.
Performance Comparison of Oxacillin Resistance Detection Methods
The following tables summarize the performance characteristics of commonly used methods for detecting oxacillin resistance in S. aureus, with mecA gene PCR serving as the gold standard.
| Method | Principle | Turnaround Time | Primary Application |
| mecA Gene PCR | Genotypic: Detects the presence of the mecA gene. | 4-8 hours | Confirmatory testing, epidemiological studies, research. |
| Cefoxitin Disk Diffusion | Phenotypic: Measures the zone of inhibition around a cefoxitin disk. Cefoxitin is a potent inducer of mecA expression.[2][3][4] | 18-24 hours | Routine susceptibility testing. |
| Oxacillin Disk Diffusion | Phenotypic: Measures the zone of inhibition around an oxacillin disk. | 18-24 hours | Historically used, now largely replaced by cefoxitin for S. aureus.[2] |
| PBP2a Latex Agglutination | Phenotypic: Detects the presence of the PBP2a protein using antibody-coated latex particles.[5][6] | < 30 minutes | Rapid screening and confirmation. |
| Oxacillin E-test | Phenotypic: Determines the Minimum Inhibitory Concentration (MIC) of oxacillin. | 18-24 hours | Quantitative susceptibility testing. |
| Oxacillin Screen Agar | Phenotypic: Assesses growth on agar containing a specific concentration of oxacillin. | 24-48 hours | Screening for oxacillin resistance. |
| Method | Sensitivity (%) | Specificity (%) | Advantages | Disadvantages |
| mecA Gene PCR | >99 | >99 | High accuracy, not affected by growth conditions.[7] | Higher cost, requires specialized equipment and expertise.[2] |
| Cefoxitin Disk Diffusion | 97.2 - 100[2][3] | 100[2][3] | Low cost, easy to perform and interpret.[3] | Slower turnaround time, expression of resistance can be influenced by environmental factors.[7] |
| Oxacillin Disk Diffusion | 91.7 - 95.42[3][4] | 92.8 - 100[1][4] | Low cost. | Difficult to interpret due to heterogeneous resistance, less reliable than cefoxitin.[1] |
| PBP2a Latex Agglutination | 97 - 100[6] | 100[6] | Rapid results, easy to perform.[5] | Can produce false negatives if PBP2a expression is low.[6] |
| Oxacillin E-test | 98[7] | 91[7] | Provides quantitative MIC data. | More expensive than disk diffusion, interpretation can be challenging with hetero-resistant strains. |
| Oxacillin Screen Agar | 95 - 100[4] | 95.5 - 100[4] | Can detect some hetero-resistant strains. | Longer incubation time, interpretation can be subjective. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and validation.
mecA Gene PCR Protocol
a) DNA Extraction (Boiling Lysis Method):
-
Inoculate a single colony of S. aureus into 3-5 mL of Tryptic Soy Broth (TSB) and incubate at 37°C for 18-24 hours.
-
Pellet the bacterial cells by centrifuging 1.5 mL of the overnight culture at 12,000 x g for 2 minutes.
-
Discard the supernatant and resuspend the pellet in 200 µL of sterile, nuclease-free water.
-
Boil the cell suspension at 100°C for 10 minutes.
-
Immediately place the tube on ice for 5 minutes.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Use 1-5 µL of the supernatant as the DNA template for the PCR reaction.
b) PCR Amplification:
-
Prepare a PCR master mix containing the following components per reaction:
-
12.5 µL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2, and reaction buffer)
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
5 µL of DNA template
-
Nuclease-free water to a final volume of 25 µL.
-
-
Use the following primers for the amplification of the mecA gene:
-
mecA-F: 5'-GTAGAAATGACTGAACGTCCG-3'
-
mecA-R: 5'-CCAATTCCACATTGTTTCGGT-3'
-
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 95°C for 5 minutes
-
30 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 7 minutes
-
-
Analyze the PCR products by electrophoresis on a 1.5% agarose gel stained with ethidium bromide. A band of approximately 310 bp indicates the presence of the mecA gene.
Cefoxitin Disk Diffusion Protocol
-
Prepare a bacterial inoculum by suspending several colonies of S. aureus in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply a 30 µg cefoxitin disk to the surface of the agar.
-
Incubate the plate at 35°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition. According to CLSI guidelines, a zone of inhibition of ≤ 21 mm is interpreted as resistant, while a zone of ≥ 22 mm is considered susceptible for S. aureus.[5]
PBP2a Latex Agglutination Protocol
-
Grow the S. aureus isolate on a non-selective agar plate overnight.
-
Resuspend several colonies in the extraction reagent provided with the kit.
-
Boil the suspension for 3 minutes and then centrifuge.
-
Place one drop of the test latex reagent and one drop of the control latex reagent onto separate circles on the reaction card.
-
Add one drop of the supernatant from the boiled bacterial suspension to each circle.
-
Mix the contents of each circle with a separate applicator stick.
-
Rock the card for up to 3 minutes and observe for agglutination.
-
Visible agglutination in the test circle and no agglutination in the control circle indicates a positive result for PBP2a.
Visualizing the Workflow and Biological Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams have been generated using Graphviz.
References
- 1. food.dtu.dk [food.dtu.dk]
- 2. journals.asm.org [journals.asm.org]
- 3. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 4. en.iacld.com [en.iacld.com]
- 5. Fast DNA isolation and PCR protocols for detection of methicillin-resistant staphylococci - ProQuest [proquest.com]
- 6. Thermo Scientific™ Oxoid™ PBP2' Latex Agglutination Test Kit | LabMart Limited [labmartgh.com]
- 7. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In-Vitro Efficacy of Oxacillin and Methicillin Against Staphylococcus aureus
This guide provides a detailed comparison of the in-vitro efficacy of oxacillin and methicillin against Staphylococcus aureus (S. aureus), offering essential data and methodologies for researchers, scientists, and drug development professionals. While historically significant, methicillin is no longer commercially available in the United States for susceptibility testing; oxacillin now serves as its replacement.[1] This shift is due to oxacillin's greater stability during storage and its superior ability to detect heteroresistant strains of S. aureus.[1]
Resistance to this class of antibiotics, known as penicillinase-stable penicillins, is primarily mediated by the acquisition of the mecA gene.[2] This gene encodes a modified penicillin-binding protein, PBP2a, which has a low affinity for beta-lactam antibiotics, thereby rendering them ineffective.[1][3] Consequently, strains carrying the mecA gene are designated as methicillin-resistant S. aureus (MRSA).
Quantitative Data Presentation: Susceptibility Breakpoints
The in-vitro efficacy of oxacillin is determined by established minimum inhibitory concentration (MIC) and disk diffusion breakpoints from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Cefoxitin is also included as it is now recommended by CLSI for disk diffusion tests and is a better inducer of mecA gene expression.[1][4]
Table 1: CLSI and EUCAST Breakpoints for S. aureus
| Agent | Method | CLSI Breakpoints (μg/mL or mm) | EUCAST Breakpoints (μg/mL or mm) |
| Oxacillin | MIC (μg/mL) | ≤ 2 (Susceptible), ≥ 4 (Resistant)[5] | ≤ 2 (Susceptible), > 2 (Resistant)[6] |
| Cefoxitin | MIC (μg/mL) | ≤ 4 (Susceptible), ≥ 8 (Resistant)[1][5] | ≤ 4 (Susceptible), > 4 (Resistant)[6] |
| Cefoxitin | Disk Diffusion (mm) | ≥ 22 (Susceptible), ≤ 21 (Resistant)[1][4] | N/A (MIC testing preferred) |
Note: Oxacillin disk diffusion testing is no longer considered a reliable method by the CLSI for S. aureus.[1]
Table 2: Example Oxacillin MIC Ranges for S. aureus Strains
| Strain Type | mecA Gene Status | Typical Oxacillin MIC Range (μg/mL) | Reference |
| Methicillin-Susceptible S. aureus (MSSA) | Negative | 0.5 - 1 | [7] |
| Methicillin-Resistant S. aureus (MRSA) | Positive | 4 - >128 | [7][8] |
| Oxacillin-Susceptible MRSA (OS-MRSA) | Positive | ≤ 2 | [9][10] |
Experimental Protocols
Accurate determination of oxacillin efficacy relies on standardized laboratory procedures. Below are detailed methodologies for key experiments.
1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
-
Preparation of Inoculum: A standardized inoculum of S. aureus is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Dilution: Oxacillin is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB), often supplemented with 2% NaCl to enhance the expression of resistance.[7] The dilutions are dispensed into a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared bacterial suspension is added to each well containing the antibiotic dilutions. The plate is incubated at 35°C ± 2°C for 16-20 hours.[1] Temperatures above 35°C may fail to detect some resistant strains.[1]
-
Interpretation: The MIC is the lowest concentration of oxacillin at which there is no visible growth (turbidity). The result is interpreted based on CLSI or EUCAST breakpoints (see Table 1).
2. Cefoxitin Disk Diffusion (Kirby-Bauer) Test
This method is recommended by CLSI as a surrogate for detecting methicillin resistance in S. aureus.[4]
-
Inoculum Preparation: A bacterial suspension matching a 0.5 McFarland turbidity standard is prepared.
-
Inoculation: A sterile cotton swab is dipped into the suspension and streaked evenly across the surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Disk Application: A 30-μg cefoxitin disk is placed on the agar surface.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-18 hours (up to 24 hours for staphylococci).
-
Interpretation: The diameter of the zone of growth inhibition around the disk is measured in millimeters. The result is interpreted as susceptible or resistant based on established breakpoints (see Table 1).[1] Cefoxitin provides clearer endpoints and is easier to read than oxacillin.[1][4]
3. Oxacillin Screen Agar Test
This is an alternative phenotypic method for detecting MRSA.
-
Medium Preparation: Mueller-Hinton agar is supplemented with 4% NaCl and 6 μg/mL of oxacillin.[1]
-
Inoculation: The prepared S. aureus inoculum (0.5 McFarland standard) is spot-inoculated onto the agar surface.
-
Incubation: The plate is incubated at 35°C ± 2°C and examined at 24 hours.
-
Interpretation: Any growth of more than one colony indicates resistance.[1][11] This method has shown high sensitivity and specificity for MRSA detection.[11]
Logical Workflow for S. aureus Resistance Testing
The following diagram illustrates the typical workflow for determining methicillin/oxacillin resistance in a clinical S. aureus isolate.
Caption: Workflow for determining oxacillin/methicillin resistance in S. aureus.
Comparative Efficacy and Key Considerations
-
Oxacillin vs. Methicillin: Oxacillin is the superior agent for in-vitro testing due to its enhanced stability and its ability to better detect heteroresistant populations, where only a subset of cells expresses the resistance phenotype.[1] Although the term "MRSA" persists for historical reasons, laboratory detection relies on oxacillin or cefoxitin.[1]
-
Role of Cefoxitin: For disk diffusion methods, cefoxitin is a more reliable surrogate than oxacillin for detecting mecA-mediated resistance.[4][11] It acts as a better inducer of the mecA gene, leading to more accurate and easily interpretable results.[1]
-
Discrepancies and Challenges: A significant challenge in susceptibility testing is the emergence of Oxacillin-Susceptible MRSA (OS-MRSA). These strains possess the mecA gene but exhibit oxacillin MICs that fall within the susceptible range.[9][10][12] This discrepancy can lead to misclassification if relying solely on phenotypic tests. Conversely, rare cases of mecA-negative strains can develop oxacillin resistance through other mechanisms, such as modifications of other penicillin-binding proteins or hyperproduction of β-lactamase.[2][3] In cases of discordant results between phenotypic tests and clinical response, molecular methods like PCR for the mecA gene are essential for confirmation.[1]
Conclusion
In modern antimicrobial susceptibility testing, oxacillin has fully replaced methicillin as the indicator drug for determining resistance in S. aureus. Its in-vitro efficacy is well-defined by CLSI and EUCAST standards, with broth microdilution being a primary method for quantitative MIC assessment. For routine screening, particularly with disk diffusion, cefoxitin has proven to be a more sensitive and reliable surrogate. Understanding the nuances of different testing methodologies, the reasons for preferring oxacillin over methicillin, and the potential for phenotypic and genotypic discrepancies is crucial for accurate diagnosis and effective management of S. aureus infections.
References
- 1. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 2. Case Commentary: The hidden side of oxacillin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Oxacillin Resistance in a Patient with Recurrent Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Cefoxitin and Oxacillin Disk Diffusion Methods for Detection of mecA-Mediated Resistance in Staphylococcus aureus in a Large-Scale Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Drug Resistance in Staphylococcus aureus [mdpi.com]
- 6. media.beckmancoulter.com [media.beckmancoulter.com]
- 7. Evidence from an In Vitro Study: Is Oxacillin Plus Vancomycin a Better Choice for Heteroresistant Vancomycin-Intermediate Staphylococcus aureus? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methicillin (Oxacillin)-Resistant Staphylococcus aureus Strains Isolated from Major Food Animals and Their Potential Transmission to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo evaluations of oxacillin efficiency against mecA-positive oxacillin-susceptible Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. jcdr.net [jcdr.net]
- 12. journals.asm.org [journals.asm.org]
Oxacillin vs. Cefazolin for MSSA Bacteremia: A Comparative Analysis
For researchers, scientists, and drug development professionals, the choice between oxacillin and cefazolin for the treatment of Methicillin-Susceptible Staphylococcus aureus (MSSA) bacteremia is a critical clinical question with implications for patient outcomes and antimicrobial stewardship. While oxacillin, an anti-staphylococcal penicillin (ASP), has traditionally been considered a first-line agent, a growing body of evidence suggests that cefazolin, a first-generation cephalosporin, may offer comparable efficacy with a more favorable safety profile.[1][2][3] This guide provides a detailed comparative analysis of these two agents, presenting key experimental data, outlining study methodologies, and visualizing treatment considerations.
Efficacy Outcomes: A Data-Driven Comparison
Multiple retrospective studies and meta-analyses have compared the clinical effectiveness of oxacillin and cefazolin in treating MSSA bacteremia. The primary outcomes of interest typically include mortality, clinical failure, and recurrence of infection.
A meta-analysis of seven studies, encompassing a total of 4,391 patients, found that all-cause 90-day mortality was lower in patients who received cefazolin, although the difference was not statistically significant (OR 0.63, 95% CI 0.41–0.99).[3] However, a large nationwide cohort study involving 3,167 patients from 119 Veterans Affairs hospitals demonstrated a significant reduction in 30-day and 90-day mortality for patients treated with cefazolin compared to nafcillin or oxacillin.[4][5] Specifically, cefazolin treatment was associated with a 37% reduction in 30-day mortality risk (HR, 0.63; 95% CI, 0.51-0.78) and a 23% reduction in 90-day mortality risk (HR, 0.77; 95% CI, 0.66-0.90).[5]
Clinical failure rates have also been a key focus of comparison. One retrospective study of complicated MSSA bacteremia found similar rates of clinical cure at the end of therapy between cefazolin and oxacillin (95% vs. 88%; P = 0.25).[1][6] However, the same study reported a significantly higher overall failure rate at 90 days in the oxacillin arm (47% vs. 24%; P = 0.04).[1][6] Conversely, another study focusing on deep-seated MSSA bloodstream infections found similar rates of treatment failure between cefazolin- and oxacillin-treated patients (15.6% vs. 20.0%; P = 0.72).[7]
The following tables summarize key quantitative data from comparative studies:
| Outcome Metric | Cefazolin | Oxacillin/Nafcillin | Study Reference |
| Mortality | |||
| 30-Day Mortality | Lower Risk (HR 0.63) | Higher Risk | [5] |
| 90-Day Mortality | Lower Risk (HR 0.77) | Higher Risk | [5] |
| 90-Day All-Cause Mortality | 18.2% | 25.1% | [8] |
| In-hospital Mortality | 1% | 5.2% | [7] |
| Treatment Efficacy | |||
| Clinical Cure at End of Therapy | 95% | 88% | [1][6] |
| Overall Failure at 90 Days | 24% | 47% | [1][6] |
| Treatment Failure (Deep-Seated Infections) | 15.6% | 20.0% | [7] |
| Recurrence of MSSA Bacteremia | Similar Odds | Similar Odds | [4][5] |
Safety and Tolerability Profile
A significant advantage of cefazolin over oxacillin appears to be its superior safety and tolerability profile.[1][9] Antistaphylococcal penicillins like oxacillin are associated with a higher incidence of adverse drug events, including hepatotoxicity, bone marrow suppression, and acute kidney injury.[1][5][10]
One study found that rates of adverse drug events were significantly higher in the oxacillin arm compared to the cefazolin arm (30% vs. 3%; P = 0.0006).[1][6][9] This led to a higher rate of treatment discontinuation due to adverse events with oxacillin (21% vs. 3%; P = 0.01).[1][6][9] A meta-analysis further supported these findings, showing that the odds of discontinuation due to adverse events were significantly lower in patients receiving cefazolin (OR 0.25, 95% CI 0.11–0.56).[3]
| Adverse Event Metric | Cefazolin | Oxacillin | Study Reference |
| Rate of Adverse Drug Events | 3% | 30% | [1][6][9] |
| Discontinuation due to Adverse Events | 3% | 21% | [1][6][9] |
| Odds of Discontinuation (Meta-analysis) | Lower (OR 0.25) | Higher | [3] |
Experimental Protocols and Methodologies
The findings presented are primarily derived from retrospective cohort studies and meta-analyses. Understanding the methodologies of these studies is crucial for interpreting the results.
Representative Retrospective Cohort Study Design:
-
Patient Population: Adult patients with at least one positive blood culture for MSSA who received definitive therapy with either oxacillin or cefazolin.[1][7]
-
Inclusion/Exclusion Criteria: Studies often exclude patients with polymicrobial infections, those who received treatment for less than a specified duration, or those with central nervous system infections, as cefazolin has poor cerebrospinal fluid penetration.[2][7]
-
Data Collection: Retrospective chart review is conducted to collect data on patient demographics, comorbidities, source of infection, severity of illness, antibiotic therapy (dose, duration), and clinical outcomes.[1][7]
-
Outcome Measures:
-
Primary Outcomes: Typically include all-cause mortality (e.g., at 30 or 90 days) and clinical failure, which may be a composite of persistent bacteremia, progression of infection, or relapse.[1][7]
-
Secondary Outcomes: Often include the incidence of adverse drug events, duration of bacteremia, and length of hospital stay.[1][7][11]
-
-
Statistical Analysis: To control for potential confounding variables in these observational studies, statistical methods such as multivariable logistic regression and propensity score matching are frequently employed.[1][7]
Meta-Analysis Methodology:
-
Literature Search: A systematic search of databases (e.g., PubMed, Embase) is conducted to identify all relevant comparative studies.
-
Study Selection: Pre-defined inclusion and exclusion criteria are used to select studies for the analysis. Typically, only studies directly comparing cefazolin and an antistaphylococcal penicillin for MSSA bacteremia are included.[3][12]
-
Data Extraction: Data on study design, patient characteristics, interventions, and outcomes are extracted from each included study.
-
Statistical Synthesis: Pooled odds ratios (OR) or hazard ratios (HR) with 95% confidence intervals (CI) are calculated using statistical models (e.g., random-effects model) to estimate the overall effect.[3]
The Cefazolin Inoculum Effect
A key consideration in the cefazolin versus oxacillin debate is the "cefazolin inoculum effect" (CzIE). This in vitro phenomenon describes a significant increase in the minimum inhibitory concentration (MIC) of cefazolin when a high inoculum of certain MSSA strains, particularly those producing type A β-lactamases, is present.[1][2] This has raised concerns about the potential for cefazolin treatment failure in high-burden infections like endocarditis.[2][5]
However, the clinical relevance of the CzIE remains a subject of debate.[1] Some studies suggest that achieving optimal pharmacokinetic/pharmacodynamic (PK/PD) targets, potentially through more aggressive dosing of cefazolin (e.g., at least 6g per day), may overcome this effect.[2] While some prospective studies have shown an association between CzIE-positive MSSA isolates and increased treatment failure and mortality with cefazolin, the overall body of evidence from larger retrospective studies and meta-analyses does not consistently point to inferior outcomes with cefazolin, even in deep-seated infections.[7][8][13]
Visualizing the Clinical Decision Pathway
The following diagram illustrates a simplified clinical decision-making workflow for selecting between oxacillin and cefazolin for MSSA bacteremia, incorporating key considerations discussed.
Mechanism of Action: Beta-Lactam Antibiotics
Both oxacillin and cefazolin are beta-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.
Conclusion
The available evidence, largely from retrospective studies and meta-analyses, suggests that cefazolin is a safe and effective alternative to oxacillin for the treatment of MSSA bacteremia, and may be associated with lower mortality and a significantly lower risk of adverse events.[3][4][5] While the clinical significance of the cefazolin inoculum effect requires further investigation, current data support the use of cefazolin in many cases of MSSA bacteremia, including deep-seated infections.[7][13] For patients at high risk for adverse drug reactions, cefazolin may be the preferred agent.[1] The choice of therapy should, however, always be individualized based on the specific clinical scenario, including the source and severity of infection, local antimicrobial resistance patterns, and patient-specific factors. For central nervous system infections, oxacillin remains the preferred agent due to its superior penetration.[2][10]
References
- 1. Comparison of Cefazolin versus Oxacillin for Treatment of Complicated Bacteremia Caused by Methicillin-Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idstewardship.com [idstewardship.com]
- 3. academic.oup.com [academic.oup.com]
- 4. clinician.com [clinician.com]
- 5. academic.oup.com [academic.oup.com]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. journals.asm.org [journals.asm.org]
- 8. #PharmToExamTable: Cefazolin vs Oxacillin for MSSA IE - Division of Infectious Diseases | Division of Infectious Diseases | University of Nebraska Medical Center [blog.unmc.edu]
- 9. researchgate.net [researchgate.net]
- 10. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 11. P12. Retrospective comparative study of cefazolin and oxacillin in MSSA infections in patients with end-stage renal failure and dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cefazolin vs. antistaphylococcal penicillins for the treatment of methicillin-susceptible Staphylococcus aureus bacteraemia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Oxacillin MIC in MSSA Infections: A Comparative Guide to Clinical Outcomes
For Researchers, Scientists, and Drug Development Professionals
The correlation between the minimum inhibitory concentration (MIC) of oxacillin and clinical outcomes in infections caused by methicillin-susceptible Staphylococcus aureus (MSSA) is a subject of ongoing investigation. While higher vancomycin MICs in methicillin-resistant S. aureus (MRSA) infections are linked to poorer outcomes, the clinical significance of oxacillin MIC values within the susceptible range for MSSA remains less clear. This guide provides an objective comparison of findings from key studies, presenting quantitative data and experimental methodologies to inform research and drug development in this area.
Data Summary
Recent retrospective studies have explored the association between oxacillin MICs and clinical outcomes in patients with MSSA bacteremia, particularly when treated with standard therapies such as antistaphylococcal penicillins (ASPs) or cefazolin. The data suggests that for patients treated with ASPs or cefazolin, there is no statistically significant difference in a composite of adverse clinical outcomes when comparing infections caused by MSSA isolates with "high" (≥1 µg/mL) versus "low" (<1 µg/mL) oxacillin MICs.
However, the choice of antibiotic may play a role. In a large retrospective cohort study by Fida et al. (2023), patients with MSSA bacteremia were stratified by their oxacillin MIC and the definitive antibiotic therapy they received. The primary outcome was a composite of all-cause in-hospital mortality, failure to clear blood cultures within 72 hours, and a change in therapy due to perceived lack of efficacy.[1][2][3][4]
| Treatment Arm | Oxacillin MIC (µg/mL) | Number of Patients | Primary Composite Outcome Rate (%) | p-value |
| Overall | ≥1 | 226 | 16.4 | 0.90 |
| <1 | 176 | 15.9 | ||
| Antistaphylococcal Penicillins (ASP) | ≥1 | Not specified in abstract | 22.9 | 0.86 |
| <1 | Not specified in abstract | 24.1 | ||
| Cefazolin | ≥1 | Not specified in abstract | 10.3 | 0.86 |
| <1 | Not specified in abstract | 11.9 |
Data from Fida M, et al. Journal of Clinical Microbiology. 2023.[1][2][3][4]
In a prospective observational cohort study by Lee et al. (2018) comparing cefazolin to nafcillin for MSSA bacteremia, the presence of a cefazolin inoculum effect (CIE), which can be more common in isolates with higher oxacillin MICs, was investigated. While not a direct stratification by oxacillin MIC for the nafcillin group, the study provides relevant comparative outcomes.
| Treatment Arm | Outcome | Cefazolin (n=209) | Nafcillin (n=180) | p-value |
| Treatment Failure | 14.8% | 25.0% | 0.017 | |
| 90-day Mortality | 11.0% | 21.7% | 0.008 |
Data from Lee S, et al. Clinical Infectious Diseases. 2018.
Experimental Protocols
Fida M, et al. (2023): Retrospective Cohort Study
-
Study Design: A retrospective cohort study of adult patients with community-acquired MSSA bacteremia treated with either cefazolin or an ASP (nafcillin or oxacillin).[1][3]
-
Patient Population: 402 adult patients with community-acquired MSSA bacteremia.[1][3]
-
Microbiology: Oxacillin MICs were determined for all MSSA isolates. Patients were stratified into two groups: those with isolates having an oxacillin MIC ≥1 µg/mL and those with an MIC <1 µg/mL.[1][3]
-
Treatment: Patients received either an ASP or cefazolin as definitive therapy.
-
Primary Outcome: A composite endpoint including all-cause mortality during the index inpatient admission, failure to clear blood cultures within 72 hours of initiating definitive therapy, and a change in therapy due to perceived lack of efficacy.[1][3]
-
Statistical Analysis: Rates of the primary outcome were compared between the high and low MIC groups for the overall cohort and within the ASP and cefazolin treatment arms.
Lee S, et al. (2018): Prospective Observational Cohort Study
-
Study Design: A multicenter, prospective, observational cohort study.
-
Patient Population: Adult patients with MSSA bacteremia.
-
Microbiology: All MSSA isolates underwent testing for the cefazolin inoculum effect (CIE).
-
Treatment: Patients were treated with either cefazolin or nafcillin.
-
Primary Outcomes: Treatment failure and 90-day mortality.
-
Statistical Analysis: Outcomes were compared between the cefazolin and nafcillin treatment groups. The study also analyzed outcomes within the cefazolin group based on the presence or absence of the CIE.
Visualizing the Research Workflow
The process of investigating the correlation between oxacillin MIC and clinical outcomes in MSSA infections can be visualized as a logical workflow. This diagram illustrates the key steps from patient identification to data analysis and interpretation.
Caption: Workflow for assessing oxacillin MIC and clinical outcomes.
Signaling Pathways and Logical Relationships
The primary mechanism by which oxacillin MIC may influence clinical outcomes, particularly with beta-lactam antibiotics, is related to the production of beta-lactamases by S. aureus. Strains with higher oxacillin MICs, while still in the susceptible range, may hyperproduce beta-lactamases. This can lead to a phenomenon known as the "inoculum effect," where the antibiotic is less effective at high bacterial densities, such as in deep-seated infections like endocarditis.
Caption: Logical relationship of high oxacillin MIC and potential outcomes.
References
- 1. Retrospective Evaluation of the Association of Oxacillin MIC on Acute Treatment Outcomes with Cefazolin and Antistaphylococcal Penicillins in Methicillin-Susceptible Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Retrospective Evaluation of the Association of Oxacillin MIC on Acute Treatment Outcomes with Cefazolin and Antistaphylococcal Penicillins in Methicillin-Susceptible Staphylococcus aureus Bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Alternatives to Oxacillin for MRSA Research: A Comparative Guide
For decades, oxacillin has been a cornerstone in the research of Methicillin-Resistant Staphylococcus aureus (MRSA), primarily for susceptibility testing and as a benchmark for new drug development. However, the evolution of MRSA strains and the need for more effective therapeutic options necessitate a thorough evaluation of alternative compounds. This guide provides a comprehensive comparison of established and novel alternatives to oxacillin for in vitro research on MRSA, supported by experimental data and detailed protocols.
Performance Comparison of Oxacillin Alternatives
The following table summarizes the in vitro activity of various antimicrobial agents against MRSA strains, providing a comparative overview of their potency. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Antibiotic | Class | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Key Considerations |
| Oxacillin | Penicillin | - | - | - | Standard for MRSA identification, but resistance is widespread. |
| Cefoxitin | Cephamycin | 4[1] | >256[1] | ≤4 - >256[1] | Recommended surrogate marker for mecA-mediated resistance detection. |
| Vancomycin | Glycopeptide | 1[2][3][4] | 1-2[2][3][5] | 0.5 - >512[6] | Historically a primary treatment, but concerns exist about "MIC creep" and reduced efficacy. |
| Daptomycin | Lipopeptide | 0.25 - 0.5[2][3][4][7] | 0.5 - 1[2][3][7][8] | 0.03 - 4[8][9] | Rapidly bactericidal; requires calcium for activity. |
| Linezolid | Oxazolidinone | 1-2[2][3] | 2-4[2][4][10] | ≤0.25 - 16[11] | Orally bioavailable; resistance is emerging. |
| Teicoplanin | Glycopeptide | 0.5[4][12] | 1-2[13] | 0.125 - 4[13] | Similar to vancomycin but with a longer half-life. |
| Ceftaroline | Cephalosporin | 0.5[14] | 0.5 - 2[5] | 0.03 - 4[5] | Active against MRSA due to high affinity for PBP2a. |
| Dalbavancin | Lipoglycopeptide | 0.06[15] | 0.06 - 0.25[15][16] | ≤0.008 - 2[16] | Long-acting agent, allowing for infrequent dosing. |
| Oritavancin | Lipoglycopeptide | 0.03 - 0.12[2][17] | 0.06 - 0.25[2][17] | 0.03 - 4[17] | Possesses multiple mechanisms of action, including cell membrane disruption. |
| Tedizolid | Oxazolidinone | 0.25[10][11] | 0.5[11][18] | 0.25 - 16[11] | More potent than linezolid against some strains. |
Experimental Protocols
Accurate and reproducible experimental data are crucial for evaluating antibiotic efficacy. Below are detailed methodologies for key in vitro assays.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
MRSA isolate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial agent stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the MRSA strain from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[19]
-
-
Antibiotic Dilution:
-
Prepare a stock solution of the antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the antibiotic dilutions and to a growth control well (containing no antibiotic).
-
Include a sterility control well containing only uninoculated CAMHB.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[20]
-
-
Result Interpretation:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Kirby-Bauer Disk Diffusion Test
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
Materials:
-
MRSA isolate
-
Mueller-Hinton agar (MHA) plates
-
Antibiotic-impregnated disks
-
Sterile cotton swabs
-
McFarland turbidity standards
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[21]
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.[21]
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Application:
-
Aseptically apply the antibiotic disks to the surface of the inoculated MHA plate.
-
Ensure the disks are placed at least 24 mm apart to prevent overlapping of the inhibition zones.[21]
-
Gently press each disk to ensure complete contact with the agar surface.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Visualizing MRSA Resistance and Experimental Workflow
MRSA Beta-Lactam Resistance Signaling Pathway
The primary mechanism of resistance to oxacillin and other beta-lactam antibiotics in MRSA is the acquisition of the mecA gene, which is part of a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec). The mecA gene encodes for a modified Penicillin-Binding Protein, PBP2a, which has a low affinity for beta-lactam antibiotics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Oritavancin Activity against Staphylococcus aureus Causing Invasive Infections in U.S. and European Hospitals: a 5-Year International Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Ceftaroline Tested against Staphylococcus aureus from Surgical Skin and Skin Structure Infections in US Medical Centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Ceftaroline: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oritavancin: A New Lipoglycopeptide Antibiotic in the Treatment of Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activity and Microbiological Efficacy of Tedizolid (TR-700) against Gram-Positive Clinical Isolates from a Phase 2 Study of Oral Tedizolid Phosphate (TR-701) in Patients with Complicated Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial Activity of Tedizolid, a Novel Oxazolidinone Against Methicillin-Resistant Staphylococcus aureus: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. journals.asm.org [journals.asm.org]
- 15. journals.asm.org [journals.asm.org]
- 16. In vitro activity of dalbavancin against staphylococci isolated in Istanbul, Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Broth microdilution - Wikipedia [en.wikipedia.org]
- 21. hardydiagnostics.com [hardydiagnostics.com]
Harnessing Synergy: A Comparative Guide to Oxacillin Combination Therapy Against Resistant Bacteria
In the ongoing battle against antibiotic resistance, combination therapy has emerged as a critical strategy to enhance the efficacy of existing drugs. This guide provides a comparative analysis of the synergistic effects of oxacillin with various antibiotics against resistant bacterial strains, particularly Methicillin-Resistant Staphylococcus aureus (MRSA). The data presented here is intended for researchers, scientists, and drug development professionals to inform further investigation and therapeutic development.
Comparative Efficacy of Oxacillin Combinations
The synergistic potential of oxacillin has been evaluated in combination with several classes of antibiotics. The following table summarizes the quantitative outcomes from various in vitro synergy testing studies. The primary methods for determining synergy are the checkerboard assay, which yields a Fractional Inhibitory Concentration (FIC) index, and the time-kill assay, which measures the rate and extent of bacterial killing over time.
Table 1: Summary of Synergy Testing of Oxacillin with Other Antibiotics against Resistant Staphylococcus aureus
| Combination | Strain(s) | Test Method | Key Findings | Fractional Inhibitory Concentration (FIC) Index | Reference(s) |
| Oxacillin + Vancomycin | MRSA, hVISA | Checkerboard & Time-Kill Assay | Synergy observed in 15 hVISA and 6 MRSA isolates. The combination reduced the vancomycin MIC from 1-2 µg/ml to 0.06-0.5 µg/ml. | ≤ 0.5 for synergistic isolates | [1] |
| Oxacillin + Daptomycin | MRSA | Time-Kill Assay | Synergy was observed for all 18 strains tested with daptomycin at one-half its MIC and oxacillin at 32 µg/ml. | Not Applicable (Time-Kill) | [2] |
| Oxacillin + Rifampicin | S. aureus (oxacillin-resistant and susceptible) | Checkerboard & Time-Kill Assay | Complex interaction: synergy at low oxacillin/rifampicin ratios, antagonism at high ratios. | Not explicitly stated, interaction is ratio-dependent. | [3][4][5][6] |
| Oxacillin + Gentamicin | Enterococci | Time-Kill Assay | Synergy against 3 of 14 strains tested. | Not Applicable (Time-Kill) | [7] |
| Oxacillin + Tetracycline | S. aureus (biofilm) | Biofilm Eradication Assay | Synergistic effect in eradicating established biofilms. | FIC in the range of 0.25–0.5 | [8] |
| Oxacillin + Rhein (natural product) | MRSA | Checkerboard Assay | Rhein reduced the MIC of oxacillin, resulting in synergistic or partially synergistic effects. | 0.18–1 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[10][11][12]
-
Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared at a concentration that is a multiple of the highest concentration to be tested (e.g., 4x or 8x the highest desired concentration).
-
Microtiter Plate Setup: A 96-well microtiter plate is used. Along the x-axis, serial dilutions of antibiotic A are prepared. Along the y-axis, serial dilutions of antibiotic B are prepared. This creates a matrix of wells with varying concentrations of both antibiotics.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The plate is inoculated with the bacterial suspension and incubated at 35-37°C for 16-24 hours.
-
Data Analysis: The wells are visually inspected for turbidity to determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
Interpretation of FIC Index: [10][13]
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Time-Kill Assay Protocol
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antimicrobial agents over time.[14][15][16]
-
Bacterial Culture Preparation: A bacterial culture is grown to the logarithmic phase of growth.
-
Inoculum Preparation: The culture is diluted to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in a suitable broth medium.
-
Exposure to Antibiotics: The bacterial suspension is aliquoted into tubes containing the antibiotics at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC), both individually and in combination. A growth control tube without any antibiotic is also included.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each tube, serially diluted, and plated onto agar plates.
-
Incubation and Colony Counting: The plates are incubated for 18-24 hours, after which the number of colonies (CFU/mL) is determined.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time.
Visualizing Experimental Workflows and Synergistic Mechanisms
The following diagrams, generated using Graphviz, illustrate the workflow of synergy testing and the conceptual basis of oxacillin's synergistic action.
Caption: Workflow for in vitro antibiotic synergy testing.
Caption: Conceptual diagram of synergistic antibiotic action.
References
- 1. Evidence from an In Vitro Study: Is Oxacillin Plus Vancomycin a Better Choice for Heteroresistant Vancomycin-Intermediate Staphylococcus aureus? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In vitro activity of rifampin in combination with oxacillin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The combination of oxacillin with rifampicin in staphylococcal infections: a review of laboratory and clinical studies of the Institut Jules Bordet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Synergistic Activity of Nafcillin, Oxacillin, and Methicillin in Combination with Gentamicin Against Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetracycline and Oxacillin Act Synergistically on Biofilms and Display Increased Efficacy In Vivo Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic effect of rhein in combination with ampicillin or oxacillin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. researchgate.net [researchgate.net]
- 15. karger.com [karger.com]
- 16. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: E-test vs. Broth Microdilution for Oxacillin Susceptibility Testing
A comprehensive guide for researchers and drug development professionals on the comparative performance of two key methods for determining oxacillin susceptibility in Staphylococcus aureus.
The accurate determination of oxacillin susceptibility in Staphylococcus aureus is paramount for guiding appropriate antimicrobial therapy and for surveillance of methicillin-resistant S. aureus (MRSA), a major public health concern. Among the various phenotypic methods available, the E-test and broth microdilution (BMD) are two commonly employed techniques for determining the minimum inhibitory concentration (MIC) of oxacillin. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.
Performance Data: A Quantitative Comparison
The performance of any susceptibility testing method is critically evaluated based on its agreement with a reference method, typically broth microdilution as defined by standards organizations like the Clinical and Laboratory Standards Institute (CLSI). Key performance indicators include essential agreement (MIC values within one twofold dilution of the reference method), categorical agreement (same interpretation of susceptible, intermediate, or resistant), and the rates of major errors (false resistance) and very major errors (false susceptibility).
While specific performance can vary between studies depending on the isolate collection, the following table summarizes representative data on the comparative performance of the E-test against the reference broth microdilution method for oxacillin susceptibility testing of Staphylococcus aureus.
| Performance Metric | E-test vs. Broth Microdilution (Reference) |
| Essential Agreement (EA) | Generally high, often >90%[1][2] |
| Categorical Agreement (CA) | Typically ≥90%[3][4] |
| Major Errors (MEs) | Rates are generally low, but can be influenced by the prevalence of borderline oxacillin-resistant S. aureus (BORSA) strains.[5] |
| Very Major Errors (VMEs) | A critical parameter; rates are generally low, but false susceptibility can have serious clinical implications.[3][5] |
Note: Performance can be influenced by factors such as the specific strain characteristics (e.g., hetero-resistance) and strict adherence to standardized procedures.[4][6] Cefoxitin is often used as a surrogate for oxacillin in susceptibility testing as it is a better inducer of the mecA gene, which mediates resistance.[6]
Experimental Protocols: A Detailed Look at the Methodologies
Accurate and reproducible results are contingent on the meticulous execution of standardized experimental protocols. The following are detailed methodologies for performing oxacillin susceptibility testing using the E-test and broth microdilution methods, based on CLSI guidelines.[7][8]
Broth Microdilution Method for Oxacillin Susceptibility Testing
This method involves preparing serial dilutions of oxacillin in a liquid growth medium in a microtiter plate to determine the lowest concentration that inhibits bacterial growth.
Materials:
-
Staphylococcus aureus isolate
-
Cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 2% NaCl[4]
-
Oxacillin powder
-
96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or Mueller-Hinton broth
-
Incubator (35°C ± 2°C)[6]
-
Pipettes and sterile tips
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies and suspend them in sterile saline or Mueller-Hinton broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculum Dilution: Within 15 minutes of preparation, dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter wells. This is typically done by a 1:100 dilution, followed by a 1:2 dilution in the wells.
-
Plate Inoculation: Inoculate each well of the microtiter plate containing the serially diluted oxacillin with the diluted bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.[3]
-
Reading Results: After incubation, examine the wells for visible bacterial growth (turbidity). The MIC is the lowest concentration of oxacillin that completely inhibits visible growth.
E-test Method for Oxacillin Susceptibility Testing
The E-test utilizes a predefined, stable gradient of antibiotic on a plastic strip to determine the MIC.
Materials:
-
Staphylococcus aureus isolate
-
Mueller-Hinton agar (MHA) plates supplemented with 2% NaCl[9]
-
Oxacillin E-test strips
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile saline or Mueller-Hinton broth
-
Incubator (35°C ± 2°C)[6]
-
Forceps
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[10]
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.[10]
-
E-test Strip Application: Allow the agar surface to dry for 10-15 minutes. Using sterile forceps, apply the oxacillin E-test strip to the center of the inoculated agar plate with the MIC scale facing upwards.[10] Ensure the strip is in complete contact with the agar surface.
-
Incubation: Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours.[3]
-
Reading Results: After incubation, an elliptical zone of inhibition will be visible around the strip. Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the E-test strip.[10] If the intersection is between two markings, the higher value should be reported.
Visualizing the Workflow: A Step-by-Step Diagram
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the E-test and broth microdilution methods.
Caption: Workflow for Oxacillin Broth Microdilution Susceptibility Testing.
Caption: Workflow for Oxacillin E-test Susceptibility Testing.
Conclusion
Both the E-test and broth microdilution methods are valuable tools for determining the oxacillin susceptibility of Staphylococcus aureus. Broth microdilution remains the reference method against which other methods are validated. The E-test offers a less labor-intensive alternative for determining a direct MIC value and generally demonstrates good performance in comparison to BMD. The choice between these methods may depend on factors such as laboratory workflow, cost, and the specific research or clinical question being addressed. Regardless of the method chosen, strict adherence to standardized protocols is essential for obtaining accurate and reliable results.
References
- 1. Comparison of M.I.C.E. and Etest with CLSI agar dilution for antimicrobial susceptibility testing against oxacillin-resistant Staphylococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Performance of Eight Methods, Including Two New Rapid Methods, for Detection of Oxacillin Resistance in a Challenge Set of Staphylococcus aureus Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reporting antimicrobial susceptibilities and resistance phenotypes in Staphylococcus spp.: a nationwide proficiency study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 7. Gold standard antibiotic susceptibility testing [bio-protocol.org]
- 8. nih.org.pk [nih.org.pk]
- 9. biomerieux.com [biomerieux.com]
- 10. microbenotes.com [microbenotes.com]
Oxacillin Versus Vancomycin for Oxacillin-Susceptible MRSA: A Comparative Guide
An objective analysis of the in vitro and in vivo activity of oxacillin and vancomycin against mecA-positive, oxacillin-susceptible Staphylococcus aureus (OS-MRSA), supported by experimental data.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) is characterized by the presence of the mecA gene, which encodes for the penicillin-binding protein 2a (PBP2a), conferring resistance to beta-lactam antibiotics. However, a subset of MRSA strains, termed oxacillin-susceptible MRSA (OS-MRSA), harbor the mecA gene yet exhibit phenotypic susceptibility to oxacillin with minimum inhibitory concentrations (MICs) often below the resistance breakpoint (≤2 μg/ml).[1][2] This paradoxical phenotype presents a clinical dilemma regarding the optimal therapeutic choice between a beta-lactam antibiotic, such as oxacillin, and a glycopeptide, like vancomycin, which is a standard treatment for MRSA infections.[3]
This guide provides a comparative analysis of the activity of oxacillin and vancomycin against OS-MRSA, presenting key experimental data from in vitro and in vivo studies.
Defining Oxacillin-Susceptible MRSA (OS-MRSA)
OS-MRSA strains are a unique subset of S. aureus that meet the following criteria:
-
Genotypically MRSA: They possess the mecA gene and produce PBP2a.[4]
-
Phenotypically Susceptible: They demonstrate susceptibility to oxacillin in standard laboratory tests, with MIC values typically between 0.25 and 1 μg/ml.[4]
The phenomenon of oxacillin susceptibility in the presence of mecA is often attributed to heterogeneous expression of resistance, where only a small subpopulation of the bacteria expresses high-level resistance.[1] These strains have been reported globally and can complicate treatment if their underlying resistance mechanism is not considered.[2][5]
In Vitro Activity: Oxacillin vs. Vancomycin
Studies have evaluated the in vitro potency of oxacillin and vancomycin against OS-MRSA isolates using various methods, including MIC determination, population analysis, and time-kill assays.
Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of an antibiotic's in vitro activity. For OS-MRSA, oxacillin MICs are, by definition, in the susceptible range.
| Antibiotic | Oxacillin MIC Range (μg/ml) | Vancomycin MIC Range (μg/ml) |
| OS-MRSA Isolates (n=15) | 0.25 to 1 | ≤ 1 |
| Data from Ikonomidis et al., 2009.[4] |
Population Analysis
Population analysis assays (PAs) are used to detect heteroresistance by exposing a large bacterial population to varying antibiotic concentrations. In a study of 15 OS-MRSA isolates, while all were susceptible to vancomycin, a subset demonstrated the ability to grow at higher concentrations of a beta-lactam.[4]
| Antibiotic | Number of Isolates (out of 15) | Growth Concentration (μg/ml) |
| Dicloxacillin | 6 | Up to 8 |
| 9 | 12 to >32 | |
| Vancomycin | 15 | Up to 2 |
| Data from Ikonomidis et al., 2009.[4] |
Time-Kill Assays
Time-kill assays measure the rate of bacterial killing over time. In the same study, both dicloxacillin and vancomycin demonstrated efficient bactericidal activity against all 15 OS-MRSA isolates at 24 hours. Notably, for 10 of the isolates, the bactericidal activity of dicloxacillin was higher than that of vancomycin after 6 hours of incubation.[6]
In Vivo Efficacy: Murine Thigh Infection Model
To translate in vitro findings to a more clinically relevant context, a murine thigh infection model is often employed. This model assesses the therapeutic efficacy of antibiotics in reducing bacterial load in infected tissue.
In a study comparing dicloxacillin and vancomycin for infections caused by 15 different OS-MRSA isolates in neutropenic mice, the following outcomes were observed.[4][7]
| Treatment Group | Number of Isolates with Significant Therapeutic Efficacy (P < 0.05 vs. untreated) |
| Dicloxacillin | 10 out of 15 |
| Vancomycin | 12 out of 15 |
| Data from Ikonomidis et al., 2009.[4][7] |
While vancomycin was effective against a slightly higher number of isolates, the efficacy of dicloxacillin was comparable to that of vancomycin in 8 of the 15 isolates.[7] These findings suggest that for a significant portion of OS-MRSA infections, an antistaphylococcal penicillin like oxacillin or dicloxacillin could be a viable treatment option.[7]
Clinical Context and Broader Evidence
For methicillin-susceptible S. aureus (MSSA) infections, beta-lactams are considered superior to vancomycin.[8][9] Multiple studies have shown that for MSSA bloodstream infections, definitive therapy with a beta-lactam is associated with lower mortality compared to vancomycin.[8][9] Vancomycin is also associated with a longer duration of bacteremia in MSSA infections.[10][11] This established superiority of beta-lactams for MSSA provides a strong rationale for considering their use in OS-MRSA infections, where the organism is phenotypically susceptible.
Experimental Protocols
Population Analysis
-
Bacterial Preparation: OS-MRSA isolates are grown overnight in tryptic soy broth.
-
Inoculum Preparation: The bacterial suspension is adjusted to a specific optical density and serially diluted.
-
Plating: Aliquots of the dilutions are plated onto Mueller-Hinton agar plates containing various concentrations of the antibiotic being tested (e.g., dicloxacillin or vancomycin).
-
Incubation: Plates are incubated for 48 hours at 35°C.
-
Analysis: The number of colony-forming units (CFU) is counted at each antibiotic concentration to determine the frequency of resistant subpopulations.
Experimental workflow for Population Analysis.
Murine Thigh Infection Model
-
Animal Preparation: Mice (e.g., female BALB/c) are rendered neutropenic through the administration of cyclophosphamide.[7]
-
Infection: A standardized inoculum of the OS-MRSA strain (e.g., 10^6 CFU) is injected into the thigh muscle of each mouse.[7]
-
Treatment: At a specified time post-infection, mice are treated with the antibiotics (e.g., dicloxacillin or vancomycin) or left untreated as a control group.[7]
-
Euthanasia and Tissue Processing: After a set period (e.g., 24 hours), the mice are euthanized, and the thigh muscles are aseptically removed.[7]
-
Bacterial Load Quantification: The muscle tissue is homogenized, serially diluted, and plated on antibiotic-free agar to enumerate the CFU per thigh.[7]
-
Statistical Analysis: The log10 CFU/thigh from treated groups is compared to the untreated control group to determine therapeutic efficacy.[7]
Logical classification of OS-MRSA.
Conclusion
The available evidence suggests that antistaphylococcal penicillins, such as oxacillin, demonstrate significant in vitro and in vivo activity against many OS-MRSA isolates. While vancomycin also shows efficacy, the bactericidal activity of beta-lactams may be more rapid in some cases.[6] The favorable response of many OS-MRSA isolates to dicloxacillin in a murine infection model suggests that antistaphylococcal penicillins could be considered for treating infections caused by these paradoxical strains.[7] However, the presence of heteroresistance in some isolates warrants careful consideration and susceptibility testing. The decision to use oxacillin over vancomycin for an infection with an OS-MRSA isolate should be made on a case-by-case basis, considering the specific MIC values, the severity of the infection, and the clinical context.
References
- 1. In Vitro and In Vivo Evaluations of Oxacillin Efficiency against mecA-Positive Oxacillin-Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxacillin-susceptible methicillin-resistant Staphylococcus aureus (OS-MRSA), a hidden resistant mechanism among clinically significant isolates in the Wessex region/UK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methicillin-Resistant Staphylococcus aureus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Activity of Oxacillin versus That of Vancomycin against Oxacillin-Susceptible mecA-Positive Staphylococcus aureus Clinical Isolates Evaluated by Population Analyses, Time-Kill Assays, and a Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxacillin susceptible MRSAs: Significance and symbolism [wisdomlib.org]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Comparative effectiveness of beta-lactams versus vancomycin for treatment of methicillin-susceptible Staphylococcus aureus bloodstream infections among 122 hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative effectiveness of β-lactam versus vancomycin empiric therapy in patients with methicillin-susceptible Staphylococcus aureus (MSSA) bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
Safety Operating Guide
Proper Disposal of Oxacillin Sodium in a Laboratory Setting
Essential guidelines for the safe and compliant disposal of oxacillin sodium are critical for laboratory personnel to mitigate environmental contamination and the spread of antibiotic resistance. The following procedures provide detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage oxacillin sodium waste, ensuring both personnel safety and regulatory adherence. All disposal activities must comply with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle oxacillin sodium waste with appropriate personal protective equipment (PPE) to prevent inhalation and contact with skin and eyes.
Required PPE:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn.
-
Lab Coat: A buttoned lab coat is required to protect from spills.
-
Respiratory Protection: In situations where dust generation is possible, appropriate respiratory protection must be used.
Waste Segregation and Collection
Proper segregation is a foundational step in the disposal workflow. Under no circumstances should oxacillin sodium waste be disposed of in the general trash or down the drain without prior inactivation.
-
Solid Waste: This category includes expired or unused oxacillin sodium powder, contaminated labware (such as weigh boats and pipette tips), and materials used for spill cleanup. For any spills, use dry clean-up methods to prevent the generation of dust. All solid waste should be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Hazardous pharmaceutical waste is frequently collected in black containers.[1]
-
Liquid Waste: This includes prepared stock solutions and used cell culture media containing oxacillin. Stock antibiotic solutions, which are typically at high concentrations, are to be treated as hazardous chemical waste and collected in an approved container for chemical waste disposal according to institutional guidelines.[2]
Disposal Procedures
For laboratory settings, two primary methods are recommended for the inactivation and disposal of oxacillin sodium waste: chemical hydrolysis and steam sterilization (autoclaving).
Chemical Inactivation via Alkaline Hydrolysis
Alkaline hydrolysis is an effective method for breaking the β-lactam ring in oxacillin, rendering it biologically inactive. Sodium hydroxide (NaOH) is a readily available and cost-effective reagent for this process.
Experimental Protocol: Inactivation of Oxacillin Sodium Solution with Sodium Hydroxide
-
Preparation: In a designated chemical fume hood, prepare a 1 M solution of sodium hydroxide. Ensure all necessary PPE is worn.
-
Reaction Setup: For every one volume of oxacillin sodium waste solution, add two volumes of 1 M NaOH solution in a suitable container (e.g., a borosilicate glass bottle) that can be securely sealed.
-
Inactivation: Seal the container and stir the mixture at room temperature for a minimum of 4 hours (240 minutes) to ensure complete hydrolysis of the β-lactam ring.
-
Neutralization: After the inactivation period, carefully neutralize the alkaline solution by slowly adding an acid, such as hydrochloric acid (HCl), while monitoring the pH with a calibrated pH meter. Adjust the pH to a neutral range (typically between 6.0 and 8.0).
-
Final Disposal: Once neutralized, the solution can typically be discharged down the sanitary sewer with copious amounts of cold water. However, always confirm this with your institution's Environmental Health and Safety (EHS) department and local regulations.
| Parameter | Value |
| Reagent | Sodium Hydroxide (NaOH) |
| NaOH Concentration | 1 M |
| Volume Ratio (Waste:NaOH) | 1:2 |
| Reaction Time | ≥ 240 minutes |
| Temperature | Room Temperature |
| Final pH Target | 6.0 - 8.0 |
Steam Sterilization (Autoclaving)
Autoclaving is a common method for decontaminating biological waste. While it is effective for destroying microorganisms, its efficacy in chemically inactivating all antibiotics can vary. Some β-lactam antibiotics are susceptible to heat degradation.
Experimental Protocol: Disposal of Oxacillin Sodium Waste via Autoclaving
-
Waste Preparation: Place the oxacillin sodium waste (solid or liquid) in an autoclavable bag or container. For liquid waste, do not fill the container more than two-thirds full to prevent boiling over. For solid waste in bags, add approximately 250 ml of water to facilitate steam generation. Ensure the bag or container is not tightly sealed to allow for steam penetration.
-
Loading the Autoclave: Place the prepared waste in a secondary, leak-proof, and autoclavable container within the autoclave. Do not overload the autoclave to ensure proper steam circulation.
-
Autoclave Cycle: Run the autoclave on a standard gravity or liquid cycle, as appropriate for the waste type.
-
Cycle Parameters: The cycle should reach a minimum temperature of 121°C at a pressure of at least 15 psi for a duration of no less than 60 minutes. Longer cycle times may be necessary for larger loads.
-
Validation: It is crucial to validate the effectiveness of the autoclave cycle in inactivating oxacillin. This can be done through chemical indicators and, more definitively, through analytical methods such as High-Performance Liquid Chromatography (HPLC) to confirm the degradation of the antibiotic. Regular validation of the autoclave's performance using biological indicators is also a standard laboratory practice.
-
Final Disposal: After the autoclave cycle is complete and the waste has cooled, the treated waste may be discarded in the regular solid waste stream. Autoclaved liquid waste, once cooled, can typically be poured down the lab drain.
| Parameter | Minimum Value |
| Temperature | 121°C |
| Pressure | 15 psi |
| Time | 60 minutes |
Logical Workflow for Oxacillin Sodium Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of oxacillin sodium waste in a laboratory.
Caption: Logical workflow for the proper disposal of oxacillin sodium.
References
Essential Safety and Operational Guidance for Handling Oxacillin Sodium
For researchers, scientists, and drug development professionals, ensuring safe handling of pharmaceutical compounds like Oxacillin Sodium is paramount. This document provides immediate, essential safety protocols and logistical plans for the operational use and disposal of Oxacillin Sodium, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling Oxacillin Sodium, adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety. Oxacillin Sodium is classified as a hazardous substance that can cause skin and eye irritation, respiratory sensitization, and allergic skin reactions[1][2][3].
Core PPE Requirements:
-
Gloves: Wear two pairs of powder-free chemotherapy gloves that meet ASTM D6978 standards[4][5]. The inner glove should be worn under the gown cuff and the outer glove over the cuff[4]. Gloves should be changed regularly, at least every hour, or immediately if they are torn, punctured, or contaminated[4][6].
-
Gowns: A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required[4][5].
-
Eye and Face Protection: Use safety goggles with side shields or a full-face shield to protect against splashes[5][6][7].
-
Respiratory Protection: In cases of inadequate ventilation, or when dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary[2]. An N-95 or N-100 particle mask is sufficient for most scenarios requiring respiratory protection[6].
Quantitative Data Summary
No specific quantitative occupational exposure limits for Oxacillin Sodium were identified in the provided safety data sheets. It is recommended to handle the compound in a manner that minimizes any level of exposure.
| Parameter | Value | Source |
| Occupational Exposure Limit | Not Established | [2][7] |
| Solubility in PBS (pH 7.2) | Approximately 10 mg/mL | [8] |
| Solubility in Ethanol | Approximately 2 mg/mL | [8] |
| Solubility in DMSO | Approximately 16 mg/mL | [8] |
| Solubility in DMF | Approximately 20 mg/mL | [8] |
Experimental Protocols
Detailed experimental protocols for specific assays are beyond the scope of this safety guidance. However, the following general procedures for preparing a stock solution are based on solubility data.
Preparation of a Stock Solution:
-
Weigh the desired amount of Oxacillin Sodium crystalline solid in a chemical fume hood.
-
Select an appropriate solvent based on the experimental requirements (e.g., PBS, DMSO, Ethanol)[8].
-
Dissolve the Oxacillin Sodium in the chosen solvent, purging with an inert gas if necessary for the stability of the solution[8].
-
For aqueous solutions, it is recommended not to store them for more than one day[8].
-
Ensure any further dilutions into aqueous buffers or isotonic saline result in an insignificant amount of the organic solvent, as these can have physiological effects[8].
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to prevent contamination and ensure safety.
Handling Workflow:
The following diagram outlines the standard operating procedure for handling Oxacillin Sodium in a laboratory setting.
Disposal Plan:
Proper disposal of Oxacillin Sodium and any contaminated materials is crucial to prevent environmental contamination and potential exposure to others.
All waste materials should be considered hazardous.[2]
Disposal Workflow:
The following diagram illustrates the required steps for the safe disposal of Oxacillin Sodium waste.
Spill Management:
In the event of a spill, the following steps should be taken:
-
Evacuate non-essential personnel from the area.[9]
-
Ensure you are wearing the appropriate PPE, including respiratory protection.
-
For a dry spill, carefully sweep or vacuum the powder, avoiding dust generation, and place it in a sealed container for disposal.[2][10]
-
For a liquid spill, absorb the solution with an inert material (e.g., diatomite, universal binders) and place it in a sealed container for disposal.[7]
-
Decontaminate the spill area and all equipment used for cleanup.[7]
-
Wash the area thoroughly with water.[10]
References
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. pppmag.com [pppmag.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 10. armaspharmaceuticals.com [armaspharmaceuticals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
